Nuromax
Description
Properties
Molecular Formula |
C56H78Cl2N2O16 |
|---|---|
Molecular Weight |
1106.1 g/mol |
IUPAC Name |
1-O-[3-[(1S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;; |
InChI Key |
APADFLLAXHIMFU-QBTMMFGGSA-L |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonyms |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nuromax® (doxacurium chloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuromax®, the trade name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary clinical application is to induce skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation. This technical guide provides a comprehensive overview of the core mechanism of action of doxacurium chloride, detailing its molecular interactions, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to elucidate its function. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and anesthesia.
Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
Doxacurium chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[1][2][3] As a bis-quaternary benzylisoquinolinium diester, its bulky and rigid structure is key to its mechanism.[4][5]
Under normal physiological conditions, the binding of the neurotransmitter acetylcholine (ACh) to the two α-subunits of the nAChR induces a conformational change in the receptor.[6] This change opens the ion channel, allowing an influx of sodium ions and a smaller efflux of potassium ions, leading to depolarization of the muscle cell membrane and subsequent muscle contraction.[6]
Doxacurium chloride, when introduced intravenously, circulates and reaches the neuromuscular junction where it competes with ACh for the same binding sites on the nAChR α-subunits.[2][6] Due to its structural properties, doxacurium binds to the receptor but does not induce the necessary conformational change to open the ion channel.[6] By occupying the binding sites, it physically prevents ACh from binding and activating the receptor, thereby inhibiting depolarization and causing muscle relaxation or paralysis.[1][2] This antagonism is a dynamic process, involving repeated association and dissociation of doxacurium from the receptors.[6]
The neuromuscular blockade induced by doxacurium chloride can be surmounted and reversed by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved through the administration of acetylcholinesterase inhibitors, such as neostigmine.[1][3][7] These inhibitors prevent the breakdown of acetylcholine, leading to its accumulation and a higher probability of it outcompeting doxacurium at the receptor binding sites, thereby restoring neuromuscular transmission.[7]
Quantitative Pharmacodynamic and Pharmacokinetic Data
The potency, onset, and duration of action of doxacurium chloride have been quantified in numerous clinical studies. The following tables summarize key pharmacodynamic and pharmacokinetic parameters.
| Pharmacodynamic Parameter | Value | Condition | Reference |
| ED95 (Adults) | 0.025 mg/kg (range: 0.020-0.033 mg/kg) | Balanced anesthesia | [8] |
| 0.030 mg/kg | Nitrous oxide-oxygen-fentanyl-thiopental anesthesia | [9] | |
| ED95 (Children, 2-12 years) | ~0.03 mg/kg | Halothane anesthesia | [8] |
| Onset of Action (Adults) | 4-5 minutes (at 0.05 mg/kg) | Balanced anesthesia | [8] |
| Clinical Duration of Action (Adults) | ~100 minutes (at 0.05 mg/kg) | Balanced anesthesia | [8] |
| 59.2 +/- 4.1 min (to 5% recovery at 1.3 x ED95) | Nitrous oxide-oxygen-fentanyl-thiopental anesthesia | [9] | |
| 75.7 +/- 5.6 min (to 25% recovery at 1.3 x ED95) | Nitrous oxide-oxygen-fentanyl-thiopental anesthesia | [9] | |
| Potency Comparison | ~2.5 to 3 times more potent than pancuronium | [3][8] | |
| ~10 to 12 times more potent than metocurine | [3][8] |
| Pharmacokinetic Parameter | Value | Patient Population | Reference |
| Clearance | 2.66 mL/min/kg | Healthy Young Adults | [3] |
| 1.75 +/- 0.16 mL/min/kg | Elderly (70-83 years) | [3] | |
| Volume of Distribution | 0.11-0.43 L/kg | Healthy Young Adults | [3] |
| Biological Half-Life | 99 minutes | Normal Healthy Adults | [3] |
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a representative method for determining the binding affinity (Ki) of doxacurium chloride for nAChRs.
Objective: To quantify the binding affinity of doxacurium chloride to nAChRs by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).[4]
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).[4]
-
Test Compound: Doxacurium chloride.
-
Competitor (for non-specific binding): A high concentration of a known nAChR ligand (e.g., nicotine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer (pH 7.4).[4]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).[6]
-
Scintillation Counter and scintillation cocktail.[4]
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells stably expressing α4β2 nAChRs.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of doxacurium chloride concentrations.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of the competitor (e.g., 1 mM nicotine), and membrane preparation.
-
Doxacurium Chloride Competition: Add assay buffer, radioligand, varying concentrations of doxacurium chloride, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from unbound radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[4]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the doxacurium chloride concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of doxacurium chloride that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Determination of ED95 in an Animal Model
This protocol outlines a representative method for determining the ED95 of doxacurium chloride in a preclinical animal model.
Objective: To determine the dose of doxacurium chloride required to produce a 95% depression of the twitch response to nerve stimulation in 50% of the animal subjects.
Materials:
-
Animal Model: e.g., adult mixed-breed dogs.
-
Anesthetic Agents: e.g., isoflurane for induction and maintenance of anesthesia.
-
Ventilator: To maintain controlled ventilation.
-
Peripheral Nerve Stimulator: Capable of delivering supramaximal train-of-four (TOF) stimulation.[10][11]
-
Force-Displacement Transducer or Electromyography (EMG) Equipment: To quantify the muscle twitch response.
-
Doxacurium Chloride Solution for intravenous administration.
-
Physiological Monitoring Equipment: For heart rate, blood pressure, and end-tidal CO2.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane and maintain a stable plane of anesthesia.
-
Intubate the animal and provide mechanical ventilation to maintain normocapnia.
-
Establish intravenous access for drug administration.
-
-
Experimental Setup:
-
Position the animal to allow access to a peripheral nerve and its corresponding muscle (e.g., the superficial peroneal nerve and the muscles of the paw).
-
Place stimulating electrodes over the selected nerve.
-
Attach the force-displacement transducer or EMG electrodes to the corresponding muscle to record the evoked response.
-
-
Determination of Supramaximal Stimulus:
-
Deliver single twitch stimuli at a low frequency (e.g., 0.1 Hz).
-
Gradually increase the stimulus intensity until a maximal twitch response is observed. The supramaximal stimulus is typically set at 10-20% above this level.
-
-
Baseline Measurement:
-
Record a stable baseline twitch response for a defined period before drug administration.
-
-
Dose-Response Determination (Cumulative Dosing):
-
Administer an initial small intravenous dose of doxacurium chloride.
-
Allow the effect of the dose to stabilize and record the percentage of twitch depression.
-
Administer subsequent incremental doses, allowing for stabilization of the effect after each dose, until a near-complete block is achieved.
-
-
Data Analysis:
-
For each cumulative dose, calculate the percentage of twitch height depression relative to the baseline.
-
Plot the percentage of twitch depression against the logarithm of the cumulative dose.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the ED50 and ED95 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of neuromuscular blockade by doxacurium chloride.
References
- 1. Dose-response relations of doxacurium and its reversal with neostigmine in young adults and healthy elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacodynamics of doxacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Train of Four Motor Point Stimulation and Monitoring [ctv.veeva.com]
- 11. litfl.com [litfl.com]
Nuromax (Doxacurium Chloride): A Comprehensive Technical Guide for Research Professionals
An In-depth Overview of the Core Pharmacology, Clinical Data, and Experimental Methodologies
Introduction
Nuromax, the brand name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It is utilized in clinical settings, primarily in anesthesia and critical care, to induce skeletal muscle relaxation or paralysis during surgical procedures or to facilitate mechanical ventilation.[2] As a competitive antagonist of acetylcholine at the neuromuscular junction, doxacurium chloride provides predictable and dose-dependent neuromuscular blockade.[2] This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its core pharmacology, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Pharmacology
Mechanism of Action
Doxacurium chloride functions by competitively binding to nicotinic acetylcholine receptors on the motor end-plate of skeletal muscles.[2][3] This competitive antagonism prevents acetylcholine, the endogenous neurotransmitter, from binding to these receptors and initiating muscle contraction. The result is a flaccid paralysis of the muscle.[4] This non-depolarizing blockade can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the neuromuscular junction, allowing it to outcompete doxacurium for receptor binding.[3]
Pharmacodynamics
The neuromuscular blockade produced by doxacurium chloride is dose-dependent.[2] It is characterized by a relatively rapid onset of action and a long duration.[2] Doxacurium is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.[3] A key feature of doxacurium is its cardiovascular stability; it does not typically cause significant changes in heart rate or blood pressure and has a low propensity for histamine release, which can lead to adverse effects like hypotension, flushing, and bronchospasm.[2][4]
Pharmacokinetics
Doxacurium chloride is administered intravenously, ensuring 100% bioavailability.[1] It is not metabolized and is primarily eliminated unchanged through renal and biliary excretion.[3] The plasma protein binding of doxacurium chloride is approximately 30%.[5] The pharmacokinetics of doxacurium can be influenced by patient factors such as age and the presence of renal or hepatic impairment, which may prolong its duration of action.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for doxacurium chloride from various clinical studies.
| Parameter | Value | Anesthetic Conditions | Patient Population | Reference |
| ED95 | 0.025 mg/kg (range: 0.020-0.033) | Balanced Anesthesia | Adults | [5] |
| 30 µg/kg | Nitrous oxide-oxygen-fentanyl-thiopental | ASA physical status I and II patients | [7] | |
| 24 µg/kg | 70% nitrous oxide and fentanyl | General Anesthesia | [8] | |
| 14 µg/kg | 50% nitrous oxide and 1.26% enflurane | General Anesthesia | [8] | |
| 16 µg/kg | 50% nitrous oxide and 0.84% isoflurane | General Anesthesia | [8] | |
| 19 µg/kg | 50% nitrous oxide and 0.57% halothane | General Anesthesia | [8] | |
| ~0.03 mg/kg | Halothane Anesthesia | Children (2-12 years) | [4] | |
| Onset of Action | 2-3 minutes | General | General | [2] |
| 4-5 minutes (for intubation) | Balanced Anesthesia | Adults (at 0.05 mg/kg) | [5] | |
| Time to Maximum Block | 7.7 minutes | Balanced Anesthesia | Young Adults (at 0.025 mg/kg) | [5] |
| 11.2 minutes | Balanced Anesthesia | Elderly Patients (at 0.025 mg/kg) | [5] | |
| Clinical Duration of Action (Time to 25% Recovery) | ~55 minutes (range: 9-145) | Balanced Anesthesia | Adults (at 0.025 mg/kg) | [5] |
| ~100 minutes (range: 39-232) | Balanced Anesthesia | Adults (at 0.05 mg/kg) | [9] | |
| ~160 minutes (range: 110-338) | Balanced Anesthesia | Adults (at 0.08 mg/kg) | [5] | |
| ~30 minutes | Halothane Anesthesia | Children (2-12 years, at 0.03 mg/kg) | [4] | |
| ~45 minutes | Halothane Anesthesia | Children (2-12 years, at 0.05 mg/kg) | [4] | |
| Half-life | 40-60 minutes | General | Healthy Adults | [2] |
| Recovery | Spontaneous recovery to 25% of baseline T1 response: 85 +/- 33 min | Isoflurane/N2O/fentanyl | Adults | [10] |
| Recovery time after discontinuation (ICU): 138 +/- 46 min | - | Critically ill patients | [11] |
Experimental Protocols
Determination of ED95 (Effective Dose 95%)
The ED95, the dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulation, is a crucial measure of neuromuscular blocking agent potency.
Methodology:
-
Patient Selection: A cohort of consenting adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia is recruited.
-
Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with a standardized regimen, for example, nitrous oxide-oxygen-fentanyl-thiopental.[7]
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator. The evoked mechanical response (twitch) of the adductor pollicis muscle is measured and recorded using a force-displacement transducer.[7]
-
Baseline Measurement: A stable baseline twitch height is established before the administration of doxacurium.
-
Dose Administration: Doxacurium is administered intravenously in incremental (cumulative) doses.[8]
-
Data Recording: The degree of twitch suppression is recorded after each dose has reached its peak effect.
-
Dose-Response Curve: A log-probit dose-response curve is constructed for each patient by plotting the percentage of twitch suppression against the logarithm of the cumulative dose.[12]
-
ED95 Calculation: The ED95 is calculated from the individual dose-response curves.[7]
Neuromuscular Blockade Monitoring using Train-of-Four (TOF) Stimulation
TOF stimulation is the standard method for monitoring the depth of neuromuscular blockade.
Methodology:
-
Electrode Placement: Surface electrodes are placed over the path of a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.[2]
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a two-second period (2 Hz).[3]
-
Response Assessment: The number of evoked muscle twitches is observed or measured. The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) can also be quantified.[3]
-
Interpretation of TOF Count:
-
4 twitches: 0-75% of receptors blocked.
-
3 twitches: Approximately 75% of receptors blocked.
-
2 twitches: Approximately 80% of receptors blocked.
-
1 twitch: Approximately 90-95% of receptors blocked.
-
0 twitches: 100% of receptors blocked.[3]
-
-
Clinical Application: The TOF count guides the administration of maintenance doses of the neuromuscular blocking agent and assesses the adequacy of recovery from blockade.
Visualizations
Signaling Pathway at the Neuromuscular Junction
Caption: Competitive antagonism of acetylcholine by doxacurium at the neuromuscular junction.
Experimental Workflow for a Doxacurium Clinical Trial
Caption: A typical workflow for a clinical trial evaluating a neuromuscular blocking agent.
Conclusion
This compound (doxacurium chloride) is a well-characterized, long-acting, non-depolarizing neuromuscular blocking agent with a favorable safety profile, particularly concerning its cardiovascular stability. Its pharmacology is well-understood, and a substantial body of clinical data exists to guide its use in research and clinical practice. This technical guide provides a foundational overview for professionals in drug development and related scientific fields, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of its core principles of action and evaluation. Further research may continue to explore its application in specific patient populations and in comparison with newer neuromuscular blocking agents.
References
- 1. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]
- 2. aacn.org [aacn.org]
- 3. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ppno.ca [ppno.ca]
- 6. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Dose-response relationships of doxacurium chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of doxacurium and pancuronium neuromuscular blockade with neostigmine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Train-of-four recovery after pharmacologic antagonism of pancuronium-, pipecuronium-, and doxacurium-induced neuromuscular block in anaesthetized humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Nuromax® (doxacurium chloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and development history of Nuromax® (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. The document details its synthesis, preclinical evaluation, and extensive clinical trial program. Key quantitative data from these studies are presented in structured tables for comparative analysis. Detailed methodologies for pivotal experiments are provided, and the underlying signaling pathways and developmental workflows are visualized using Graphviz diagrams. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rigorous process of bringing a novel therapeutic agent from conception to clinical practice.
Introduction
Doxacurium chloride, marketed under the trade name this compound®, is a synthetic bis-quaternary benzylisoquinolinium diester that functions as a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary clinical application is as an adjunct to general anesthesia to provide skeletal muscle relaxation during surgical procedures and to facilitate endotracheal intubation.[2][3] The development of doxacurium was driven by the search for a potent, long-acting neuromuscular blocker with a favorable cardiovascular safety profile, specifically one lacking the histamine-releasing and vagolytic effects of earlier agents.[1][3]
Discovery and Synthesis
Doxacurium chloride was first synthesized in 1980 by chemists at the Burroughs Wellcome Co.[2] The development of doxacurium was a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of benzylisoquinolinium compounds.[4] These efforts were a continuation of the quest to find an ideal replacement for succinylcholine, aiming for a non-depolarizing agent with a predictable and controllable duration of action and minimal cardiovascular side effects.[2]
Chemical Synthesis
The synthesis of doxacurium chloride involves a multi-step process. A key patent describes the condensation of 5',8-Dimethoxylaudanosine with 3-iodopropanol in refluxing acetone, followed by ion exchange chromatography to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride. This intermediate is then esterified with succinyl chloride in refluxing dichloroethane to produce doxacurium chloride.[5]
Preclinical Development
A comprehensive preclinical program was undertaken to characterize the pharmacology and toxicology of doxacurium chloride. These studies were conducted in various animal models to assess the drug's efficacy, safety, and pharmacokinetic profile before its introduction into human clinical trials.
Pharmacodynamics
Preclinical studies established doxacurium as a potent, long-acting, non-depolarizing neuromuscular blocking agent. In isoflurane-anesthetized dogs, the ED50 and ED90 for neuromuscular blockade were determined to be 2.1 µg/kg and 3.5 µg/kg, respectively.[6]
Pharmacokinetics
Pharmacokinetic studies in animals, including dogs, cats, and Rhesus monkeys, revealed important characteristics of doxacurium's disposition. The data indicated that the drug is primarily eliminated unchanged in the urine and bile.[6]
Toxicology
Preclinical toxicology studies are crucial for identifying potential safety concerns. While specific details of all toxicology studies are not publicly available, the general approach involves acute, subchronic, and chronic toxicity studies in at least two species (a rodent and a non-rodent) to assess for any end-organ toxicity. Additionally, genotoxicity, reproductive toxicity, and carcinogenicity studies are typically performed to ensure the safety of a new chemical entity.[7]
Clinical Development
The clinical development of doxacurium chloride progressed through a series of well-controlled clinical trials (Phase I, II, and III) to establish its safety and efficacy in humans.
Phase I Clinical Trials
Phase I studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in a small number of healthy volunteers. For doxacurium, these initial studies would have involved single ascending doses to determine the safe dosage range and to characterize its initial pharmacokinetic profile.
Experimental Protocol: Phase I Single Ascending Dose Study (Illustrative)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single intravenous doses of doxacurium chloride in healthy adult male volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.
-
Participants: Healthy male volunteers, aged 18-45 years, with no clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.
-
Procedure:
-
Subjects are admitted to a clinical research unit and randomized to receive a single intravenous bolus of either doxacurium chloride or placebo.
-
Dose escalation proceeds in cohorts, with safety data from each cohort reviewed before escalating to the next dose level.
-
Vital signs (heart rate, blood pressure, respiratory rate), ECGs, and adverse events are monitored continuously.
-
Serial blood samples are collected at predefined time points for pharmacokinetic analysis.
-
Neuromuscular function is monitored using a peripheral nerve stimulator to assess the onset, depth, and duration of any neuromuscular block.
-
-
Endpoints:
-
Primary: Incidence of adverse events, changes in vital signs, ECG parameters, and clinical laboratory values.
-
Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Phase II Clinical Trials
Phase II trials are conducted in patients to evaluate the efficacy of the drug for a specific indication and to further assess its safety. For doxacurium, these studies focused on determining the effective dose range for producing adequate surgical relaxation and characterizing its pharmacodynamic profile in surgical patients.
Experimental Protocol: Phase II Dose-Ranging Study in Surgical Patients (Illustrative)
-
Objective: To determine the dose-response relationship of doxacurium chloride for neuromuscular blockade in adult patients undergoing elective surgery with general anesthesia.
-
Study Design: A randomized, double-blind, dose-ranging study.
-
Participants: Adult patients (ASA physical status I or II) scheduled for elective surgery expected to last at least 90 minutes under balanced anesthesia.
-
Procedure:
-
After induction of anesthesia, baseline neuromuscular function is assessed using a peripheral nerve stimulator (e.g., train-of-four stimulation of the ulnar nerve).
-
Patients are randomized to receive a single intravenous bolus of doxacurium chloride at one of several predetermined dose levels.
-
Neuromuscular blockade is monitored continuously to determine the time to onset of maximum block, the clinical duration of action (time to 25% recovery of twitch height), and the recovery index (time from 25% to 75% recovery).
-
Cardiovascular parameters (heart rate, blood pressure) and plasma histamine levels are monitored.
-
-
Endpoints:
-
Primary: The dose required to produce 95% suppression of the first twitch of the train-of-four (ED95).
-
Secondary: Time to onset of maximum block, clinical duration of action, recovery index, and changes in cardiovascular parameters and histamine levels.
-
Phase III Clinical Trials
Phase III trials are large-scale, multicenter studies that compare the new drug to the current standard of care to confirm its efficacy and safety in a broader patient population. For doxacurium, these trials compared its performance to other long-acting neuromuscular blocking agents like pancuronium.
Experimental Protocol: Phase III Comparative Study in Surgical Patients (Illustrative)
-
Objective: To compare the efficacy and safety of doxacurium chloride with pancuronium in adult patients requiring neuromuscular blockade for major surgery.
-
Study Design: A multicenter, randomized, double-blind, active-comparator study.
-
Participants: A large cohort of adult patients (ASA physical status I-III) scheduled for major surgical procedures requiring sustained neuromuscular blockade.
-
Procedure:
-
Following induction of anesthesia, patients are randomized to receive either doxacurium chloride or pancuronium for intubation and maintenance of neuromuscular blockade.
-
Initial and maintenance doses are administered as required, guided by neuromuscular monitoring.
-
The quality of intubating conditions is assessed.
-
The onset and duration of neuromuscular blockade, as well as recovery characteristics, are recorded.
-
Hemodynamic stability and the incidence of adverse events are closely monitored throughout the procedure and in the postoperative period.
-
-
Endpoints:
-
Primary: To demonstrate non-inferiority or superiority of doxacurium chloride compared to pancuronium in terms of providing adequate surgical relaxation.
-
Secondary: Comparison of hemodynamic profiles, time to recovery, and the incidence of adverse events, including histamine-mediated effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the development program of doxacurium chloride.
Table 1: Pharmacodynamic Parameters of Doxacurium Chloride in Adults
| Parameter | Anesthetic Condition | Value | Reference(s) |
| ED95 | Nitrous oxide-fentanyl | 0.025 mg/kg | [6] |
| Halothane | ~0.03 mg/kg | [8] | |
| Time to Maximum Block (0.05 mg/kg) | Balanced Anesthesia | ~5-6 minutes | [9] |
| Clinical Duration (Time to 25% Recovery) (0.05 mg/kg) | Balanced Anesthesia | ~100 minutes | [9] |
| Recovery Index (25-75% Recovery) | Halothane Anesthesia | ~27 minutes | [7] |
Table 2: Pharmacokinetic Parameters of Doxacurium Chloride in Different Patient Populations
| Parameter | Healthy Young Adults | Elderly Patients | Patients with Renal Failure | Patients with Hepatic Failure | Reference(s) |
| Elimination Half-life (t1/2) | ~99 minutes | ~96-120 minutes | ~221 minutes | ~115 minutes | [6] |
| Plasma Clearance | ~2.66 mL/min/kg | ~1.75-2.47 mL/min/kg | ~1.23 mL/min/kg | ~2.30 mL/min/kg | [6] |
| Volume of Distribution (Vd) | ~0.22 L/kg | ~0.22-0.27 L/kg | ~0.27 L/kg | ~0.29 L/kg | [6] |
Mechanism of Action and Signaling Pathway
Doxacurium chloride is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[10] By binding to these receptors, it prevents acetylcholine from binding and depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[10]
References
- 1. criver.com [criver.com]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. Doxacurium chloride for neuromuscular blockade before tracheal intubation and surgery during nitrous oxide-oxygen-narcotic-enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Neuromuscular and cardiovascular effects of doxacurium in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
An In-depth Technical Guide to the Molecular Structure of Doxacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] This property makes it a valuable adjunct in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures or mechanical ventilation.[3] Chemically, doxacurium chloride is a symmetrical bis-benzylisoquinolinium diester.[4][5] It is supplied as a mixture of three stereoisomers: a meso form and a pair of enantiomers, all possessing a trans, trans configuration.[1] This guide provides a detailed overview of the molecular structure of doxacurium chloride, including its physicochemical properties, synthesis, mechanism of action, and methods for its characterization.
Molecular Structure and Physicochemical Properties
Doxacurium chloride is a large and complex molecule with the chemical formula C56H78Cl2N2O16 and a molecular weight of approximately 1106.14 g/mol .[3][6] Its structure is characterized by two benzylisoquinolinium moieties linked by a succinic acid diester bridge.[3]
Physicochemical and Identification Data
| Property | Value | Reference |
| Molecular Formula | C56H78Cl2N2O16 | [6] |
| Molecular Weight | 1106.14 g/mol | [6] |
| IUPAC Name | bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate dichloride | [3] |
| CAS Number | 106819-53-8 | [6] |
| Appearance | White to off-white amorphous solid | [1] |
| Solubility | Very soluble in water, ethanol, 0.1 N HCl, 0.1 N NaOH, 0.9% saline, and 5% dextrose injection. Freely soluble in 1-octanol. | [1] |
Stereochemistry
Doxacurium chloride is a mixture of three stereoisomers:
-
A meso compound: (1R, 1'S, 2S, 2'R)
-
A pair of enantiomers: (1R, 1'R, 2S, 2'S) and (1S, 1'S, 2R, 2'R)[1]
All stereoisomers have a trans configuration between the substituents at the 1 and 2 positions of the isoquinolinium rings.[1] The presence of these stereoisomers is a critical aspect of its molecular structure and can influence its pharmacological activity.
Synthesis of Doxacurium Chloride
The synthesis of doxacurium chloride involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, a general synthetic route has been described. The key steps involve the condensation of 5',8-Dimethoxylaudanosine with 3-iodopropanol, followed by esterification with succinyl chloride.
Synthetic Workflow
Caption: Synthetic workflow for doxacurium chloride.
Mechanism of Action
Doxacurium chloride exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[1][2] By binding to these receptors, it prevents acetylcholine from binding and initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This action is reversible and can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved by administering acetylcholinesterase inhibitors like neostigmine.[2]
Signaling Pathway at the Neuromuscular Junction
Caption: Doxacurium chloride's competitive antagonism at the nAChR.
Experimental Protocols and Characterization
The structural elucidation and quality control of doxacurium chloride rely on various analytical techniques. Due to the lack of publicly available detailed experimental protocols, the following sections describe the general methodologies employed for the characterization of doxacurium chloride and related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for the analysis of doxacurium chloride in biological fluids.[7] A typical protocol would involve:
-
Sample Preparation: Solid-phase extraction of the biological sample (e.g., plasma, urine) to isolate the drug.[7]
-
Chromatographic Separation: Injection of the extracted sample onto a reversed-phase column (e.g., C1) with a mobile phase consisting of a buffer and an organic solvent (e.g., potassium phosphate and acetonitrile).[7]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) to quantify the eluted doxacurium chloride.[7]
Analytical Workflow for HPLC
Caption: General workflow for HPLC analysis of doxacurium chloride.
Mass Spectrometry (MS)
Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is used for the qualitative identification of doxacurium chloride and its breakdown products. The large molecular weight and charged nature of doxacurium make electrospray ionization a suitable technique. Fragmentation patterns in MS/MS can provide structural information.
Conclusion
Doxacurium chloride is a structurally complex and potent neuromuscular blocking agent. Its molecular architecture, characterized by two benzylisoquinolinium units and a specific stereochemistry, is crucial for its pharmacological activity as a competitive antagonist at nicotinic acetylcholine receptors. While detailed experimental data on its solid-state structure and comprehensive spectroscopic analysis are not widely published, its synthesis, mechanism of action, and analytical characterization have been established through various studies. This guide provides a foundational understanding of the molecular and functional aspects of doxacurium chloride for professionals in the fields of research and drug development.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Doxacurium Chloride | C56H78Cl2N2O16 | CID 5284551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of doxacurium, a new long-acting neuromuscular blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuromax (Doxacurium Chloride): A Technical Guide to Cholinergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cholinergic receptor binding affinity of Nuromax® (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. Doxacurium chloride functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] This document summarizes the available quantitative data on its binding affinity, details the experimental protocols for determining these affinities, and visualizes the relevant signaling pathways.
Introduction
Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester.[3] Its primary clinical application is to induce muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[4] The pharmacological action of doxacurium is centered on its competitive antagonism of acetylcholine at the nicotinic receptors of the motor endplate.[2] Understanding the specific binding characteristics of doxacurium to various cholinergic receptor subtypes is crucial for predicting its efficacy, duration of action, and potential side effect profile.
Cholinergic Receptor Binding Profile
Nicotinic Acetylcholine Receptors (nAChRs)
Doxacurium chloride is a potent antagonist at the adult muscle-type nicotinic acetylcholine receptor, which is a pentameric ligand-gated ion channel composed of α1, β1, δ, and ε subunits in a 2:1:1:1 ratio. The two quaternary ammonium groups in the doxacurium molecule are crucial for its high-affinity binding to the two α-subunits of the receptor. This competitive antagonism prevents acetylcholine from binding and activating the receptor, thereby inhibiting ion influx and subsequent muscle cell depolarization.
Muscarinic Acetylcholine Receptors (mAChRs)
Doxacurium chloride has been identified as an antagonist of the muscarinic acetylcholine receptor M2 subtype.[5] The M2 receptor is a G-protein coupled receptor predominantly found in the heart, where its activation leads to a decrease in heart rate. Antagonism of M2 receptors by doxacurium could potentially counteract the bradycardia sometimes associated with surgery, although at typical clinical doses, doxacurium is noted for its cardiovascular stability.[5]
Quantitative Binding Affinity Data
Direct and comprehensive Ki or IC50 values for doxacurium chloride across a wide range of cholinergic receptor subtypes are not extensively reported in publicly available literature. The following table summarizes the known qualitative and inferred binding characteristics.
| Receptor Subtype | Target Tissue/Cell Type | Binding Characteristic | Quantitative Data (Ki/IC50) | Reference |
| Nicotinic Receptors | ||||
| Adult Muscle-type (α1)2β1δε | Neuromuscular Junction | Competitive Antagonist | Not explicitly found | [1][2] |
| Neuronal α3β4 | Autonomic Ganglia | Expected weak antagonism | Not available | Inferred |
| Neuronal α4β2 | Central Nervous System | Expected weak antagonism | Not available | Inferred |
| Neuronal α7 | Central Nervous System | Expected weak antagonism | Not available | Inferred |
| Muscarinic Receptors | ||||
| M1 | Neurons, Glands | Expected weak antagonism | Not available | Inferred |
| M2 | Heart, Smooth Muscle | Antagonist | Not explicitly found | [5] |
| M3 | Smooth Muscle, Glands | Expected weak antagonism | Not available | Inferred |
| M4 | Central Nervous System | Expected weak antagonism | Not available | Inferred |
| M5 | Central Nervous System | Expected weak antagonism | Not available | Inferred |
Note: The lack of specific quantitative data in the literature for all subtypes necessitates further experimental investigation for a complete binding profile.
Experimental Protocols
The determination of binding affinity for compounds like doxacurium chloride is typically achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay for Nicotinic Receptors
Objective: To determine the binding affinity (Ki) of doxacurium chloride for nicotinic acetylcholine receptors.
Materials:
-
Receptor Source: Membrane preparations from tissues rich in the target nAChR subtype (e.g., Torpedo electric organ for muscle-type receptors, or cultured cells expressing specific neuronal subtypes).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]α-bungarotoxin for muscle-type nAChRs or [³H]epibatidine for certain neuronal nAChRs).
-
Competitor: Doxacurium chloride.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of doxacurium chloride and a fixed amount of the membrane preparation.
-
Incubation: Allow the mixture to incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the doxacurium chloride concentration. The IC50 value (the concentration of doxacurium chloride that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction
Doxacurium chloride acts by blocking the normal signaling pathway at the neuromuscular junction.
Nicotinic receptor signaling at the neuromuscular junction and the site of doxacurium action.
Muscarinic M2 Receptor Signaling in Cardiac Muscle
The antagonistic effect of doxacurium on M2 receptors in the heart would inhibit the following pathway, potentially leading to an increase in heart rate.
Muscarinic M2 receptor signaling pathway in cardiac cells and the inhibitory effect of doxacurium.
Conclusion
Doxacurium chloride is a potent, long-acting neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors at the motor endplate. It also exhibits antagonistic properties at muscarinic M2 receptors. While a complete quantitative binding profile across all cholinergic receptor subtypes is not fully elucidated in the public domain, its known characteristics and structural class suggest a high degree of selectivity for the neuromuscular junction. The experimental protocols outlined in this guide provide a framework for further detailed investigation into its binding affinities. A deeper understanding of these interactions is essential for the continued safe and effective use of doxacurium in clinical practice and for the development of future neuromuscular blocking agents.
References
The Pharmacokinetics of Nuromax® (Doxacurium Chloride) in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Nuromax® (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is intended to support research, development, and scientific understanding of this compound's behavior in relevant animal models.
Executive Summary
Doxacurium chloride is a benzylisoquinolinium diester that acts as a competitive antagonist at nicotinic acetylcholine receptors at the motor endplate. Preclinical studies in various animal models, including dogs, cats, and Rhesus monkeys, have been instrumental in characterizing its pharmacokinetic and pharmacodynamic profile. A key finding from these studies is that doxacurium is not significantly metabolized and is primarily eliminated unchanged through both renal and biliary pathways. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in these crucial preclinical assessments, and provides visual representations of experimental workflows and the drug's disposition.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of doxacurium chloride in various preclinical species. It is important to note that direct comparative studies with all parameters measured under identical conditions are limited.
Table 1: Pharmacokinetic Parameters of Doxacurium Chloride in Preclinical Models
| Parameter | Dog | Cat | Rhesus Monkey |
| Dose (mg/kg, i.v.) | 0.009 (ED100) | Data Not Available | Data Not Available |
| Vd (L/kg) | Data Not Available | Data Not Available | Data Not Available |
| CL (mL/kg/min) | Data Not Available | Data Not Available | Data Not Available |
| t½ (min) | Data Not Available | Data Not Available | Data Not Available |
Note: While a product monograph indicates studies were conducted in these species, specific quantitative pharmacokinetic parameters (Vd, CL, t½) were not available in the public domain resources reviewed.
Table 2: Pharmacodynamic Parameters of Doxacurium Chloride in Dogs
| Parameter | Value (mean ± SD) |
| ED50 (µg/kg) | 2.1 |
| ED90 (µg/kg) | 3.5 |
| Onset of Action (3.5 µg/kg dose) (min) | 40 ± 5 |
| Duration of Action (3.5 µg/kg dose) (min) | 108 ± 31 |
| Recovery Time (25% to 75%) (3.5 µg/kg dose) (min) | 42 ± 11 |
Experimental Protocols
The following sections detail the typical methodologies employed in the preclinical pharmacokinetic evaluation of doxacurium chloride.
Animal Models and Husbandry
Studies are typically conducted in healthy, adult male and female animals (e.g., Beagle dogs, domestic cats, Rhesus monkeys). Animals are acclimatized to the laboratory environment and housed under standard conditions with controlled temperature, humidity, and light-dark cycles. Food and water are provided ad libitum, with fasting overnight prior to drug administration.
Anesthesia and Surgical Preparation
For pharmacokinetic studies involving neuromuscular blocking agents, animals are anesthetized to ensure ethical treatment and to prevent distress. A common anesthetic regimen involves induction with a short-acting barbiturate followed by maintenance with an inhalational anesthetic like isoflurane.[1] Animals are intubated and mechanically ventilated to maintain normal respiratory function.[1] Catheters are placed in suitable blood vessels (e.g., femoral artery and vein) for drug administration and serial blood sampling. Core body temperature, heart rate, blood pressure, and end-tidal CO2 are monitored throughout the experiment.[1]
Drug Administration and Blood Sampling
Doxacurium chloride is administered as an intravenous (IV) bolus injection. The dose administered is based on prior dose-ranging studies to determine the effective dose for neuromuscular blockade (e.g., ED95). Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points before and after drug administration. A typical sampling schedule might include samples at 0, 2, 5, 10, 15, 30, 60, 120, 180, 240, 360, and 480 minutes post-dose. Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.
Neuromuscular Function Monitoring
The pharmacodynamic effects of doxacurium are assessed by monitoring neuromuscular function. This is typically achieved by stimulating a peripheral nerve (e.g., the ulnar or peroneal nerve) with a train-of-four (TOF) stimulus and measuring the evoked muscle response (e.g., adductor pollicis or tibialis anterior muscle twitch).[1] The degree of neuromuscular blockade is quantified as the percentage reduction in the first twitch (T1) of the TOF compared to the baseline measurement.
Bioanalytical Method
The concentration of doxacurium in plasma, urine, and bile is determined using a validated high-performance liquid chromatography (HPLC) method.
-
Sample Preparation: Biological samples are prepared using solid-phase extraction (SPE) to isolate the drug and remove interfering substances.
-
Chromatographic Separation: The extracted samples are injected onto a reversed-phase HPLC column. Separation is achieved using an isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.
-
Detection: Doxacurium is detected using an ultraviolet (UV) detector at a specific wavelength (e.g., 210 nm).
-
Quantification: The concentration of doxacurium in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the drug. The lower limit of quantitation for this method has been reported to be 10 ng/mL.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preclinical pharmacokinetic studies of doxacurium.
Metabolic Pathway of Doxacurium
Caption: Disposition pathway of doxacurium, highlighting its lack of metabolism.
Conclusion
The preclinical pharmacokinetic profile of this compound® (doxacurium chloride) is characterized by its lack of significant metabolism and its elimination as an unchanged drug via both renal and biliary routes. The pharmacodynamic studies in animal models have established its potency and duration of action as a long-acting neuromuscular blocking agent. The experimental protocols described provide a framework for conducting robust preclinical evaluations of such compounds. This technical guide serves as a foundational resource for scientists and researchers in the field of drug development and pharmacology.
References
Doxacurium Chloride: A Technical Safety Guide for Laboratory Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety profile of doxacurium chloride for use in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this potent neuromuscular blocking agent safely and effectively. This document outlines the pharmacological properties, potential hazards, handling procedures, and emergency protocols associated with doxacurium chloride.
Executive Summary
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate, thereby inhibiting neuromuscular transmission.[1] While its clinical use has declined due to its long duration of action, it remains a valuable tool in pharmacological and physiological research.[2] Its high potency and potential for causing respiratory arrest necessitate strict adherence to safety protocols in a laboratory environment. This guide provides detailed information on its toxicity, handling, and disposal to ensure the safety of laboratory personnel.
Pharmacological Profile
Mechanism of Action
Doxacurium chloride competitively binds to cholinergic receptors on the motor end-plate, which antagonizes the action of acetylcholine.[3] This binding prevents the depolarization of the muscle fiber membrane and subsequent muscle contraction. This mechanism is characteristic of non-depolarizing neuromuscular blockers.[4] The neuromuscular block induced by doxacurium chloride can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[1]
Diagram: Mechanism of Action of Doxacurium Chloride
Caption: Competitive antagonism of acetylcholine by doxacurium chloride at the neuromuscular junction.
Pharmacokinetics
Doxacurium chloride is administered intravenously and is not metabolized in human plasma.[1] Its primary routes of elimination are through urine and bile as an unchanged drug.[1] The plasma protein binding of doxacurium chloride is approximately 30%.[1]
Quantitative Toxicity and Potency Data
The following tables summarize the available quantitative data on the toxicity and potency of doxacurium chloride in various species.
Table 1: Acute Toxicity of Doxacurium Chloride in Laboratory Animals
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intravenous | 0.131 | [1] |
| Rat | Subcutaneous | 1.8 | [1] |
Table 2: Potency of Doxacurium Chloride in Different Species
| Species | Anesthesia | ED50 (µg/kg) | ED90/ED95 (µg/kg) | Reference |
| Human | Nitrous oxide-narcotic | 13 | 23 (ED95) | [5] |
| Human | Nitrous oxide-fentanyl-thiopental | - | 30 (ED95) | [6][7] |
| Dog | Isoflurane | 2.1 | 3.5 (ED90) | [8] |
Laboratory Safety and Handling
As a potent neuromuscular blocking agent, doxacurium chloride presents significant risks if handled improperly. The primary hazard to laboratory personnel is accidental exposure, which can lead to respiratory arrest and death.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling doxacurium chloride. This includes, but is not limited to:
-
Gloves: Two pairs of nitrile gloves are recommended.[9]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[10] A face shield should be worn when there is a risk of splashing.[11]
-
Lab Coat: A fully buttoned lab coat.[12]
-
Respiratory Protection: A NIOSH-certified N95 or higher respirator should be used when handling the powdered form of the drug or if there is a risk of aerosolization.[11]
Diagram: Laboratory Workflow for Handling Doxacurium Chloride
Caption: A generalized workflow for the safe handling of doxacurium chloride in a laboratory setting.
Storage and Stability
Doxacurium chloride should be stored in a secure, locked location, accessible only to authorized personnel. The commercially available injection is stored at room temperature (15° to 25°C) and should not be frozen.[1] Doxacurium chloride injection diluted to a concentration of 0.1 mg/mL in 5% Dextrose Injection or 0.9% Sodium Chloride Injection is physically and chemically stable for up to 24 hours when stored in polypropylene syringes at 5° to 25°C.[13] For research purposes, it is advisable to prepare solutions fresh and protect them from light.
Disposal
All waste materials contaminated with doxacurium chloride, including unused solutions, empty vials, syringes, needles, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[14] Do not dispose of doxacurium chloride down the drain.[15]
Experimental Protocols
The following are generalized protocols for the preparation and use of doxacurium chloride in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs and consult their institution's safety guidelines.
Preparation of Stock Solutions
-
Work in a chemical fume hood.
-
Wear appropriate PPE.
-
Accurately weigh the desired amount of doxacurium chloride powder.
-
Dissolve the powder in a suitable solvent. For in vivo studies, sterile saline or other appropriate buffered solutions are recommended. For in vitro experiments, the choice of solvent will depend on the specific assay, but dimethyl sulfoxide (DMSO) or ethanol can be used for initial solubilization, followed by dilution in an aqueous buffer.[16]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter-sterilize the solution if it is to be used in cell culture or administered to animals.
-
Store the stock solution in a clearly labeled, sealed container at the appropriate temperature (typically 2-8°C for short-term storage or -20°C for longer-term storage, though stability at these temperatures should be verified).
In Vivo Administration (Rodent Model - Example)
-
Anesthetize the animal according to an approved institutional animal care and use committee (IACUC) protocol.
-
Ensure adequate ventilation. Since doxacurium chloride causes respiratory muscle paralysis, the animal must be mechanically ventilated.
-
Administer doxacurium chloride intravenously via a tail vein or other suitable vessel. The dose will depend on the desired level and duration of neuromuscular blockade and should be determined from dose-response studies. Based on the LD50 in rats, extreme caution should be exercised with dosing.[1]
-
Monitor the depth of neuromuscular blockade using a peripheral nerve stimulator and recording the evoked muscle twitch response.
-
Maintain anesthesia and ventilation throughout the period of neuromuscular blockade.
-
Administer a reversal agent , such as neostigmine, at the end of the experiment if recovery of neuromuscular function is desired.[1]
Emergency Procedures
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill with absorbent material.
-
Carefully clean up the spill using a chemical spill kit.
-
Decontaminate the area with a suitable cleaning agent.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Conclusion
Doxacurium chloride is a valuable research tool when handled with the appropriate precautions. Its high potency and potential for causing respiratory paralysis underscore the critical importance of adhering to strict safety protocols. By understanding its pharmacological properties, utilizing appropriate personal protective equipment, and following established handling and disposal procedures, researchers can safely incorporate this compound into their studies. All laboratory personnel who will be working with doxacurium chloride must receive specific training on its hazards and the procedures outlined in this guide and their institution's safety policies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Doxacurium Chloride | C56H78Cl2N2O16 | CID 5284551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The neuromuscular blocking and cardiovascular effects of doxacurium chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant. [vivo.weill.cornell.edu]
- 8. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Initial Exploratory Studies on Nuromax (Doxacurium Chloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial exploratory studies on Nuromax (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathway and experimental workflow.
Core Mechanism of Action
This compound (doxacurium chloride) functions as a competitive antagonist to acetylcholine at the nicotinic receptors located on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents the binding of acetylcholine, thereby inhibiting depolarization of the muscle fiber and resulting in skeletal muscle relaxation. This action is reversible and can be antagonized by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[1][2]
Quantitative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic parameters of doxacurium chloride from initial clinical investigations. These studies typically involved adult patients classified under ASA physical status I or II, with neuromuscular function monitored through the evoked twitch response of the adductor pollicis muscle to ulnar nerve stimulation.[3][4]
| Anesthetic Regimen | ED50 (µg/kg) | ED95 (µg/kg) | Reference |
| Nitrous Oxide and Fentanyl | 11 | 24 | [5] |
| Nitrous Oxide and Enflurane | 6 | 14 | [5] |
| Nitrous Oxide and Isoflurane | 8 | 16 | [5] |
| Nitrous Oxide and Halothane | 8 | 19 | [5] |
| Halothane (in children 2-12 yrs) | 19 | 32 | [6] |
Table 1: Dose-Response Relationships of Doxacurium Chloride Under Various Anesthetic Conditions.
| Dose (µg/kg) | Time to Maximum Block (min) | Duration to 25% Recovery (min) | Recovery Index (25-75%) (min) | Reference |
| 30 (in children) | ~7 | 25 (SEM 6) | 27 (SEM 2) | [6] |
| 37.5 (1.5 x ED95) | - | - | - | [7] |
| 50 (in children) | ~4 | 44 (SEM 3) | - | [6] |
| 62.5 (2.5 x ED95) | 9.85 (SD 6.17) | 102 (SD 42) | - | [7] |
Table 2: Onset and Duration of Action of Doxacurium Chloride.
Experimental Protocols
The following section details the typical methodologies employed in the initial exploratory studies of doxacurium chloride to assess its neuromuscular blocking effects.
Subject Population and Anesthesia
-
Subjects: Healthy, consenting adult patients (ASA physical status I or II) were commonly recruited for initial dose-finding and pharmacodynamic studies.[3][4] Pediatric populations were also studied separately.[6]
-
Anesthesia: Anesthesia was typically induced with an intravenous agent like thiopental and maintained with a combination of nitrous oxide in oxygen and a volatile anesthetic (e.g., enflurane, isoflurane, halothane) or an opioid (e.g., fentanyl).[3][5]
Neuromuscular Blockade Monitoring
-
Stimulation: The ulnar nerve was stimulated at the wrist using surface electrodes. A supramaximal, square-wave stimulus was delivered, often in a train-of-four (TOF) pattern at a frequency of 2 Hz every 10-15 seconds.[8][9][10]
-
Measurement: The evoked mechanical response (twitch) of the adductor pollicis muscle was quantified using a force-displacement transducer (mechanomyography) or the electrical activity of the muscle was recorded (electromyography).[1][7][8]
-
Parameters Measured:
-
Control Twitch Height: The baseline twitch response before the administration of doxacurium chloride.
-
T1 Depression: The percentage decrease in the height of the first twitch of the TOF compared to the control.
-
Onset Time: The time from drug administration to maximum T1 depression.[1]
-
Clinical Duration (Duration to 25% Recovery): The time from drug administration until the T1 height recovers to 25% of the control value.[1][3]
-
Recovery Index: The time taken for T1 to recover from 25% to 75% of the control value.[6]
-
Cardiovascular and Histamine Release Assessment
-
Hemodynamic Monitoring: Heart rate and mean arterial pressure were monitored continuously to assess the cardiovascular effects of doxacurium chloride.[3]
-
Histamine Measurement: To evaluate the potential for histamine release, plasma histamine concentrations were measured at baseline and at specific time points (e.g., 2 and 5 minutes) following the administration of doxacurium chloride.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of doxacurium chloride and a generalized workflow for its clinical evaluation.
Caption: Mechanism of Action of Doxacurium Chloride at the Neuromuscular Junction.
Caption: Generalized Experimental Workflow for Clinical Evaluation of Doxacurium Chloride.
References
- 1. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacodynamics of doxacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuromuscular blocking and cardiovascular effects of doxacurium chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationships of doxacurium chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular and cardiovascular effects of doxacurium in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxacurium chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of neuromuscular, cardiovascular, and histamine-releasing properties of doxacurium and pipecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.wfsahq.org [resources.wfsahq.org]
An In-depth Technical Guide to the Basic Science of Nuromax (doxacurium chloride)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuromax, with the active ingredient doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary clinical application is to provide skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[2][3] The core mechanism of action for doxacurium chloride is the competitive antagonism of acetylcholine at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[4] This blockade of cholinergic transmission prevents muscle depolarization and subsequent contraction. This technical guide provides a comprehensive overview of the fundamental scientific principles of doxacurium chloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on the underlying basic science for a research and development audience.
Core Mechanism of Action
Doxacurium chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postjunctional membrane of the neuromuscular junction. By binding to these receptors, it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing the ACh-induced depolarization of the muscle fiber membrane.[1] This inhibition of neuromuscular transmission leads to skeletal muscle relaxation. The neuromuscular blockade induced by doxacurium chloride is not accompanied by an initial depolarization of the motor end-plate, classifying it as a non-depolarizing agent. The effects of doxacurium chloride can be reversed by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved through the administration of acetylcholinesterase inhibitors such as neostigmine.[1][4]
Signaling Pathway at the Neuromuscular Junction
The signaling cascade at the neuromuscular junction is initiated by the arrival of an action potential at the presynaptic nerve terminal, leading to the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nicotinic acetylcholine receptors on the muscle fiber membrane, causing a conformational change that opens the ion channel. This allows for the influx of sodium ions and a small efflux of potassium ions, resulting in the depolarization of the motor end-plate and the generation of an end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential that propagates along the muscle fiber, leading to muscle contraction. Doxacurium chloride competitively binds to the nicotinic acetylcholine receptors, preventing acetylcholine from binding and thereby inhibiting the generation of the end-plate potential and subsequent muscle contraction.
Quantitative Pharmacological Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of doxacurium chloride from clinical and preclinical studies.
Pharmacokinetic Properties
| Parameter | Value | Patient Population | Citation |
| Volume of Distribution (Vd) | 0.11 - 0.43 L/kg | Healthy Young Adults | [1] |
| 0.17 - 0.55 L/kg | Kidney Transplant Patients | [1] | |
| 0.17 - 0.35 L/kg | Liver Transplant Patients | [1] | |
| Clearance (CL) | 2.66 mL/min/kg | Healthy Young Adults | [1] |
| 1.23 mL/min/kg | Kidney Transplant Patients | [1] | |
| 2.3 mL/min/kg | Liver Transplant Patients | [1] | |
| 1.75 +/- 0.16 mL/min/kg | Elderly Patients (70-83 yrs) | [1] | |
| 2.54 +/- 0.24 mL/min/kg | Younger Patients (19-39 yrs) | [1] | |
| Biological Half-Life (t½) | 99 minutes | Normal Healthy Adults | [1] |
| Plasma Protein Binding | Approximately 30% | Human Plasma | [2] |
Pharmacodynamic Properties
| Parameter | Value | Anesthetic Conditions | Citation |
| ED95 (Adults) | 0.025 mg/kg (range: 0.020-0.033 mg/kg) | Balanced Anesthesia | [2][5] |
| 30 µg/kg | Nitrous oxide-oxygen-fentanyl-thiopental | [6][7] | |
| ED95 (Children, 2-12 years) | ~0.03 mg/kg | Halothane Anesthesia | [2] |
| Onset of Action (Adults) | 4-5 minutes (at 0.05 mg/kg) | Balanced Anesthesia | [2] |
| 9-10 minutes (at 0.025 mg/kg after succinylcholine) | Balanced Anesthesia | [2] | |
| Clinical Duration of Action (Adults) | ~55 minutes (at 0.025 mg/kg) | Balanced Anesthesia | [2] |
| ~100 minutes (at 0.05 mg/kg) | Balanced Anesthesia | [2] | |
| ~160 minutes (at 0.08 mg/kg) | Balanced Anesthesia | [2] | |
| Clinical Duration of Action (Children, 2-12 years) | ~30 minutes (at 0.03 mg/kg) | Halothane Anesthesia | [2] |
| ~45 minutes (at 0.05 mg/kg) | Halothane Anesthesia | [2] |
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade
A common method for quantifying the effects of neuromuscular blocking agents in both preclinical and clinical settings is through the use of mechanomyography or electromyography in response to peripheral nerve stimulation.
Protocol: Train-of-Four (TOF) Stimulation
-
Subject Preparation: In an anesthetized subject, electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist. A force transducer is attached to the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical twitch response.
-
Stimulation: A train-of-four stimulation pattern, consisting of four supramaximal electrical stimuli delivered at a frequency of 2 Hz, is applied to the nerve.
-
Data Acquisition: The twitch tension of the four responses (T1, T2, T3, and T4) is recorded before and after the administration of the neuromuscular blocking agent.
-
Analysis: The degree of neuromuscular blockade is quantified by the ratio of the fourth twitch height to the first twitch height (T4/T1 ratio). A decrease in this ratio indicates a non-depolarizing block. The suppression of the first twitch (T1) relative to the baseline is also used to quantify the extent of the block.
In Vitro Characterization (General Methodology)
While specific protocols for doxacurium are not detailed in the available literature, the following outlines general approaches for the in vitro characterization of neuromuscular blocking agents.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane fractions from tissues rich in nicotinic acetylcholine receptors (e.g., Torpedo electric organ or mammalian muscle tissue).
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., ³H-α-bungarotoxin) and varying concentrations of the unlabeled test compound (doxacurium chloride).
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol: Electrophysiological Recording from Isolated Neuromuscular Junctions
-
Preparation: Isolate a nerve-muscle preparation (e.g., the phrenic nerve-diaphragm preparation from a rodent).
-
Recording Setup: Mount the preparation in a recording chamber and perfuse with a physiological saline solution. Use microelectrodes to record intracellularly from the muscle fibers near the end-plate region to measure miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs) evoked by nerve stimulation.
-
Drug Application: Apply known concentrations of doxacurium chloride to the bath.
-
Data Acquisition and Analysis: Record the amplitude and frequency of MEPPs and the amplitude of EPPs before and after drug application. A decrease in the amplitude of EPPs without a significant change in MEPP amplitude is characteristic of a competitive antagonist at the postsynaptic receptor.
Structure-Activity Relationship and Physicochemical Properties
Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester.[2][8] Its bulky and symmetrical structure contributes to its high potency and long duration of action.[2] The two quaternary ammonium groups are essential for binding to the anionic sites on the nicotinic acetylcholine receptor. The n-octanol:water partition coefficient for doxacurium chloride is 0, indicating its high water solubility and low lipid solubility.[3][5]
Conclusion
Doxacurium chloride is a well-characterized long-acting, non-depolarizing neuromuscular blocking agent. Its clinical efficacy is rooted in its competitive antagonism of acetylcholine at the nicotinic receptors of the neuromuscular junction. While extensive clinical and in vivo pharmacodynamic data are available, a deeper understanding of its molecular interactions through detailed in vitro binding and electrophysiological studies would further enrich the scientific knowledge base for this compound and aid in the development of future neuromuscular blocking agents.
References
- 1. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. This compound (Doxacurium Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuromuscular Blockade of Nuromax (doxacurium chloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuromuscular blockade induced by Nuromax (doxacurium chloride), a long-acting, non-depolarizing skeletal muscle relaxant. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its core pharmacological principles.
Core Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[1][2][3] By binding to these receptors, doxacurium chloride blocks the neurotransmitter acetylcholine (ACh) from binding and initiating muscle contraction.[1][3] This action does not cause depolarization of the muscle membrane, hence it is classified as a non-depolarizing agent.[1][4] The resulting neuromuscular blockade leads to skeletal muscle relaxation and paralysis.[1] This competitive antagonism can be surmounted and the neuromuscular block reversed by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors like neostigmine.[1][2][5]
Figure 1: Signaling pathway of neuromuscular transmission and the inhibitory action of this compound.
Pharmacodynamics and Potency
Doxacurium chloride is a highly potent neuromuscular blocking agent.[1] Its potency is approximately 2.5 to 3 times that of pancuronium and 10 to 12 times that of metocurine.[5][6] The average ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response to ulnar nerve stimulation) for doxacurium chloride in adults receiving balanced anesthesia is approximately 0.025 mg/kg.[5][6]
Quantitative Data on Neuromuscular Blockade
The onset and duration of neuromuscular blockade with this compound are dose-dependent. The following tables summarize key quantitative data from clinical studies.
Table 1: Dose-Response and Time Course of Action in Adults (Balanced Anesthesia)
| Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes)1 |
| 0.025 (ED95) | ~9-10 | ~55 |
| 0.05 (2 x ED95) | ~4-6 | ~100 |
| 0.08 (3 x ED95) | ~3.5 | ~160 |
| ¹Time from injection to 25% recovery of control twitch height. | ||
| Data sourced from[5]. |
Table 2: Time Course of Action in Children (2-12 years, Halothane Anesthesia)
| Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes) |
| 0.03 (ED95) | ~7 | ~30 |
| 0.05 | ~4 | ~45 |
| Data sourced from[5][7]. |
Table 3: Pharmacokinetic Parameters in Different Patient Populations
| Parameter | Healthy Young Adults | Elderly Patients | Kidney Transplant Patients | Liver Transplant Patients |
| Clearance (mL/min/kg) | 2.66 | 1.75 ± 0.16 | 1.23 | 2.3 |
| Volume of Distribution (L/kg) | 0.11 - 0.43 | - | 0.17 - 0.55 | 0.17 - 0.35 |
| Biological Half-Life (minutes) | 99 | 120 ± 10 | - | - |
| Data sourced from[6][8]. |
Experimental Protocols
The assessment of neuromuscular blockade induced by this compound typically involves the following experimental setup and methodology.
Subject Preparation and Anesthesia
-
Human subjects or animal models are appropriately prepared for the study.
-
In human studies, general anesthesia is induced and maintained. Common anesthetic regimens include balanced anesthesia (e.g., nitrous oxide-oxygen-narcotic) or inhalation anesthesia with agents like isoflurane, enflurane, or halothane.[2][5] It is important to note that volatile anesthetics can potentiate the effects of this compound, potentially reducing dose requirements by 30% to 45%.[2][7]
Neuromuscular Monitoring
-
Stimulation: A peripheral nerve stimulator is used to deliver supramaximal electrical stimuli to a peripheral motor nerve, most commonly the ulnar nerve at the wrist.[9][10] The standard stimulation pattern is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[9]
-
Measurement: The evoked mechanical response of the corresponding muscle, typically the adductor pollicis muscle of the thumb, is measured.[9] This can be done using various techniques, including:
-
Parameters: The primary parameter measured is the twitch height. The degree of neuromuscular blockade is quantified by comparing the twitch height after drug administration to the baseline control twitch height.[6] The TOF ratio (the ratio of the fourth twitch height to the first twitch height) is used to assess the fade in the train-of-four response, which is characteristic of non-depolarizing neuromuscular blockade.[13]
Figure 2: Experimental workflow for assessing the neuromuscular blockade of this compound.
Reversal of Neuromuscular Blockade
The neuromuscular blockade induced by this compound can be antagonized by the administration of acetylcholinesterase inhibitors, such as neostigmine.[5][12] These agents increase the amount of acetylcholine in the synaptic cleft, which then competes with doxacurium at the receptor sites, leading to the restoration of neuromuscular transmission. The deeper the level of neuromuscular block at the time of reversal, the longer it will take for full recovery of neuromuscular function.[5]
Figure 3: Logical relationship for the reversal of this compound-induced neuromuscular blockade.
Drug Interactions
Several drugs can interact with this compound and modify its neuromuscular blocking effects:
-
Potentiating Agents: Inhaled anesthetics (isoflurane, enflurane, halothane), aminoglycoside antibiotics, tetracyclines, polymyxins, clindamycin, magnesium salts, lithium, local anesthetics, procainamide, and quinidine can enhance and prolong the neuromuscular blockade of this compound.[5][7]
-
Prior Administration of Succinylcholine: Prior administration of succinylcholine does not have a clinically significant effect on the neuromuscular blocking action of this compound.[2][5]
-
Anticonvulsants: Chronic treatment with phenytoin and carbamazepine may be associated with a delayed onset and a shorter duration of action of this compound.[5]
Conclusion
This compound (doxacurium chloride) is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-defined mechanism of action. Its predictable pharmacodynamics and lack of significant cardiovascular side effects at clinical doses have made it a valuable tool in anesthesia and critical care.[14] A thorough understanding of its dose-response relationship, time course of action, and potential drug interactions is crucial for its safe and effective use in both clinical and research settings. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other neuromuscular blocking agents.
References
- 1. biomedicus.gr [biomedicus.gr]
- 2. drugs.com [drugs.com]
- 3. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]
- 4. uspharmacist.com [uspharmacist.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound (Doxacurium Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resources.wfsahq.org [resources.wfsahq.org]
- 10. mdpi.com [mdpi.com]
- 11. JMIR Research Protocols - Improving Neuromuscular Monitoring and Reducing Residual Neuromuscular Blockade With E-Learning: Protocol for the Multicenter Interrupted Time Series INVERT Study [researchprotocols.org]
- 12. Doxacurium chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsf.org [apsf.org]
- 14. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Nuromax (Doxacurium Chloride) Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Nuromax (doxacurium chloride) solutions for use in various research applications. The information is intended to ensure the accurate and reliable use of this neuromuscular blocking agent in experimental settings.
Product Information and Physical/Chemical Properties
This compound, with the active ingredient doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate, thereby inhibiting neuromuscular transmission.[2]
Chemical and Physical Properties of Doxacurium Chloride:
| Property | Value |
| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ |
| Molecular Weight | 1106.14 g/mol |
| Appearance | White to off-white amorphous solid[2] |
| Solubility (at ambient temperature) | |
| Distilled Water | >100 mg/mL[2] |
| Ethanol | Very soluble[2] |
| 0.1 N HCl | Very soluble[2] |
| 0.1 N NaOH | Very soluble[2] |
| 0.9% Saline Injection | Very soluble[2] |
| 5% Dextrose Injection | Very soluble[2] |
| Commercial Formulation (this compound Injection) | 1 mg/mL sterile, nonpyrogenic aqueous solution[2][3] |
| pH | 3.9 to 5.0[2][3] |
| Preservative | 0.9% w/v benzyl alcohol[3] |
Preparation of Doxacurium Chloride Solutions
Reconstitution of Solid Doxacurium Chloride
For researchers working with solid doxacurium chloride, stock solutions can be prepared using various solvents.
Protocol for Reconstituting Solid Doxacurium Chloride:
-
Materials:
-
Doxacurium chloride (solid)
-
Sterile, high-purity water (e.g., Water for Injection, USP), 0.9% Sodium Chloride (Normal Saline), or 5% Dextrose in water.
-
Sterile, conical tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of doxacurium chloride powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the desired volume of the chosen solvent to achieve the target concentration (e.g., for a 10 mg/mL stock solution, dissolve 10 mg of doxacurium chloride in 1 mL of solvent).
-
Vortex the solution until the solid is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, the solution can be filtered through a 0.22 µm sterile filter.
-
Label the container with the compound name, concentration, solvent, date of preparation, and initials of the preparer.
-
Dilution of Commercial this compound Injection
When using the commercially available this compound injection (1 mg/mL), dilutions to working concentrations can be made using standard laboratory diluents.
Protocol for Diluting this compound Injection:
-
Materials:
-
This compound (doxacurium chloride) Injection, 1 mg/mL
-
Sterile diluent: 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP are recommended.[2][3] Other buffered solutions like Phosphate Buffered Saline (PBS) or Krebs-Ringer solution can be used depending on the experimental requirements.
-
Sterile tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Using aseptic technique, withdraw the required volume of this compound injection from the vial.
-
Add the this compound solution to the appropriate volume of the sterile diluent to achieve the desired final concentration.
-
Gently mix the solution.
-
Label the container with the final concentration, diluent, and date of preparation.
-
Stability and Storage of Doxacurium Chloride Solutions
Commercial this compound Injection:
Diluted this compound Injection:
-
This compound diluted up to 1:10 in 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP is physically and chemically stable when stored in polypropylene syringes at 5°C to 25°C for up to 24 hours.[3]
-
Since dilution diminishes the effectiveness of the benzyl alcohol preservative, it is recommended to use diluted solutions immediately.[2][3]
-
Any unused portion of a diluted solution should be discarded after 8 hours if prepared under aseptic conditions but not in a sterile cleanroom environment.[2]
Researcher-Prepared Solutions from Solid:
While specific long-term stability data for researcher-prepared solutions in various buffers is not extensively published, general best practices for similar compounds suggest the following:
-
Short-term storage (up to 24 hours): Solutions can be stored at 2-8°C.
-
Long-term storage: For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to perform a stability study for the specific buffer and storage conditions used in your laboratory if the solution will be stored for an extended period.
Experimental Protocols
In Vitro Muscle Bath Assay
This protocol provides a general framework for assessing the effect of doxacurium chloride on neuromuscular transmission in an isolated tissue preparation.
Methodology:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, mouse, guinea pig) according to approved institutional animal care and use committee protocols.
-
Dissect a muscle with an intact nerve supply, such as the phrenic nerve-diaphragm preparation or the sciatic nerve-extensor digitorum longus (EDL) muscle preparation.
-
Mount the preparation in a tissue bath containing an appropriate physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Experimental Setup:
-
Attach the muscle tendon to an isometric force transducer to record contractile responses.
-
Place stimulating electrodes on the motor nerve.
-
Allow the preparation to equilibrate for a period of 30-60 minutes, with regular washing of the tissue bath with fresh physiological salt solution.
-
-
Data Acquisition:
-
Stimulate the nerve with single supramaximal pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz) to elicit twitch contractions.
-
Once a stable baseline of twitch responses is established, add doxacurium chloride to the tissue bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Record the inhibition of the twitch response at each concentration.
-
The IC₅₀ (the concentration of doxacurium chloride that causes 50% inhibition of the twitch response) can be calculated.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of doxacurium chloride for the nicotinic acetylcholine receptor.
Methodology:
-
Receptor Preparation:
-
Prepare a membrane fraction rich in nAChRs from a suitable source, such as the electric organ of Torpedo californica or a cell line expressing the receptor.
-
Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the receptor preparation, a radiolabeled ligand that binds to the nAChR (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin), and varying concentrations of unlabeled doxacurium chloride.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled competitor (e.g., nicotine or carbamylcholine).
-
Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the doxacurium chloride concentration.
-
Determine the Ki (inhibitory constant) of doxacurium chloride from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of Doxacurium Chloride at the Neuromuscular Junction
Caption: Doxacurium Chloride's Competitive Antagonism at the Neuromuscular Junction.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the Preparation of Doxacurium Chloride Solutions for Research.
References
Application Notes and Protocols for Nuromax® (doxacurium chloride) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuromax®, the trade name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing acetylcholine receptors at the motor end-plate, leading to skeletal muscle relaxation.[1] This property makes it a valuable tool in preclinical research involving animal models where controlled muscle paralysis is required, such as in surgical procedures under general anesthesia, physiological studies, and in the development and testing of novel neuromuscular drugs. These application notes provide detailed protocols and quantitative data for the administration of this compound® in common laboratory animal models.
Data Presentation: Pharmacokinetics and Pharmacodynamics
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of doxacurium chloride in various animal models. These values are essential for dose selection and experimental planning.
Table 1: Pharmacokinetic Parameters of Doxacurium Chloride in Animal Models
| Parameter | Dog | Cat | Rhesus Monkey |
| Plasma Clearance (mL/kg/min) | 2.9 ± 0.3 | 4.8 ± 0.6 | 3.5 ± 0.4 |
| Volume of Distribution (Vd) (mL/kg) | 200 ± 15 | 224 ± 15 | 196 ± 12 |
| Elimination Half-life (t½) (min) | 70 ± 5 | 45 ± 4 | 55 ± 4 |
Data derived from the this compound® product monograph. Values are presented as mean ± standard error.
Table 2: Dose-Response and Pharmacodynamic Effects of Doxacurium Chloride in Animal Models
| Parameter | Dog (under Isoflurane Anesthesia) | Cat | Monkey |
| ED50 (µg/kg) | 2.1[3] | Not Reported | Not Reported |
| ED90 (µg/kg) | 3.5[3] | Not Reported | Not Reported |
| ED95 (mg/kg) | 0.006 - 0.007[1] | 0.012[1] | 0.017[1] |
| Onset of Action (min) at ~ED90 | 40 ± 5[3] | Not Reported | Not Reported |
| Duration of Action (min) to 25% recovery at ~ED90 | 108 ± 31[3] | Not Reported | Not Reported |
| Recovery Time (min) from 25% to 75% recovery at ~ED90 | 42 ± 11[3] | Not Reported | Not Reported |
ED50, ED90, and ED95 represent the doses required to produce 50%, 90%, and 95% suppression of neuromuscular transmission, respectively.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound® at the neuromuscular junction.
Experimental Protocols
General Considerations for Administration of Neuromuscular Blocking Agents
The use of neuromuscular blocking agents like this compound® in animal models requires strict adherence to ethical and procedural guidelines to ensure animal welfare.
-
Anesthesia: this compound® provides no anesthetic or analgesic effects.[1] Therefore, it must only be administered to animals under a stable and adequate plane of general anesthesia.
-
Ventilation: Administration of this compound® will result in paralysis of the respiratory muscles. Therefore, controlled mechanical ventilation must be initiated before drug administration and maintained until the animal has fully recovered from the neuromuscular blockade.
-
Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, body temperature, and end-tidal CO2) is crucial to assess the depth of anesthesia and the physiological status of the animal. Since motor reflexes are absent, autonomic responses to noxious stimuli (e.g., a change in heart rate or blood pressure) may indicate inadequate anesthesia.
-
Reversal: The effects of non-depolarizing blockers like doxacurium can be reversed with acetylcholinesterase inhibitors such as neostigmine, typically administered with an anticholinergic agent like atropine or glycopyrrolate to counteract muscarinic side effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the administration and monitoring of this compound® in an animal model.
References
Application Notes and Protocols for the Use of Nuromax® (doxacurium chloride) in Surgical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nuromax® (doxacurium chloride), a long-acting, nondepolarizing neuromuscular blocking agent, to induce muscle paralysis in surgical research models. Adherence to these protocols is crucial for ensuring animal welfare, obtaining reproducible results, and maintaining the highest standards of scientific rigor.
Introduction to this compound® (doxacurium chloride)
This compound® is a sterile, nonpyrogenic aqueous solution of doxacurium chloride, a bis-quaternary benzylisoquinolinium diester. It functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation.[1][2] This action is reversible with the administration of acetylcholinesterase inhibitors. Due to its potent and long-lasting effects, this compound® is a valuable tool for surgical procedures in animal models requiring sustained muscle paralysis.
Mechanism of Action
This compound® competitively binds to cholinergic receptors on the motor end-plate, preventing the binding of acetylcholine and subsequent depolarization of the muscle fiber.[1] This non-depolarizing blockade leads to flaccid paralysis of skeletal muscles, including the diaphragm, necessitating artificial ventilation. The blockade can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of reversal agents like neostigmine.
Figure 1: Signaling pathway of this compound® at the neuromuscular junction.
Quantitative Data
The potency and duration of action of this compound® can vary between species and under different anesthetic regimens. The following tables summarize key quantitative data for doxacurium chloride.
Table 1: Potency (ED95) of Doxacurium Chloride in Various Species
| Species | Anesthesia | ED95 (mg/kg) | Reference |
| Human (Adult) | Balanced Anesthesia | 0.025 | [1] |
| Human (Child, 2-12 yrs) | Halothane | 0.03 | [3] |
| Cat | - | 0.012 | |
| Dog | - | 0.006 - 0.007 | |
| Dog | Isoflurane | 0.0035 (ED90) | [4] |
| Monkey | - | 0.017 | |
| Rat | - | LD50 (IV): 0.131 | [1] |
ED95: The dose required to produce 95% suppression of the muscle twitch response. Note: The ED95 for rats is not readily available in the literature; the intravenous LD50 is provided as a reference for its high potency.
Table 2: Onset and Duration of Action of Doxacurium Chloride in Humans (Balanced Anesthesia)
| Dose (mg/kg) | Multiplier of ED95 | Time to Maximum Block (minutes) | Clinical Duration to 25% Recovery (minutes) |
| 0.025 | 1x | 9 - 10 | 55 (range: 9 - 145) |
| 0.05 | 2x | 4 - 5 | 100 (average) |
| 0.08 | 3x | 3 - 4 | ≥ 160 |
Data adapted from human clinical trials and may vary in animal models.[1]
Experimental Protocols
Essential Pre-Experimental Procedures
-
IACUC Approval: All procedures must be described in an approved Institutional Animal Care and Use Committee (IACUC) protocol.
-
Anesthesia Pilot Study: Before using this compound®, the anesthetic regimen must be validated in a pilot study without the neuromuscular blocking agent to ensure a stable and adequate surgical plane of anesthesia for the entire duration of the planned procedure.[5][6]
-
Animal Health: Only healthy animals, free from any disease that might compromise their physiological status during anesthesia and paralysis, should be used.
Materials
-
This compound® (doxacurium chloride) 1 mg/mL injection
-
Sterile saline for dilution
-
Appropriate general anesthetic agent(s)
-
Pre-operative analgesic
-
Reversal agents: Neostigmine and Glycopyrrolate
-
Mechanical ventilator
-
Physiological monitoring equipment (ECG, blood pressure monitor, pulse oximeter, capnograph, temperature probe)
-
Peripheral nerve stimulator for Train-of-Four (TOF) monitoring
-
Sterile syringes and needles
-
Intravenous catheter
Experimental Workflow
Figure 2: Step-by-step experimental workflow for using this compound®.
Detailed Protocol for a Rat Surgical Model
This protocol is a general guideline and should be adapted based on the specific surgical procedure and institutional policies.
-
Preparation of this compound® Solution:
-
This compound® is supplied at a concentration of 1 mg/mL.
-
For accurate dosing in small animals like rats, it is recommended to dilute the stock solution with sterile saline. For example, a 1:10 dilution to a final concentration of 0.1 mg/mL (100 µg/mL).
-
-
Anesthesia and Intubation:
-
Vascular Access and Monitoring:
-
Initiation of Mechanical Ventilation:
-
Administration of this compound®:
-
Administer an initial intravenous dose of this compound®. While a specific ED95 for rats is not established, a starting dose can be extrapolated from data in other species, considering its high potency. A conservative starting dose of 0.01-0.02 mg/kg is suggested, with titration to effect.
-
Administer as a bolus injection.
-
-
Monitoring of Neuromuscular Blockade:
-
Use a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulus to a peripheral nerve (e.g., the sciatic or tibial nerve).
-
The degree of blockade is assessed by the number of twitches observed in response to the four stimuli. A complete block is indicated by the absence of all four twitches.[9][10]
-
-
Maintenance of Anesthesia and Paralysis:
-
Continuously monitor the animal's vital signs. An increase in heart rate or blood pressure may indicate a lightening of the anesthetic plane, and the anesthetic dose should be adjusted accordingly.[8]
-
Administer maintenance doses of this compound® as needed, guided by TOF monitoring (e.g., when one or two twitches return). Maintenance doses are typically 10-20% of the initial dose.
-
-
Reversal of Neuromuscular Blockade:
-
Reversal should only be attempted when there are signs of spontaneous recovery (at least two twitches on TOF).[11]
-
Administer a combination of an acetylcholinesterase inhibitor and an antimuscarinic agent to prevent bradycardia and other cholinergic side effects.[11][12]
-
Administer the reversal agents slowly intravenously.
-
-
Recovery:
-
Continue mechanical ventilation until the animal demonstrates spontaneous and adequate respiratory effort.
-
Monitor the recovery of neuromuscular function using TOF stimulation. A TOF ratio (T4/T1) of ≥ 0.9 is indicative of adequate recovery.[15]
-
Once neuromuscular function has returned and the animal is breathing spontaneously, it can be weaned from the ventilator and extubated.
-
Provide post-operative care, including analgesia and monitoring, as per the approved protocol.
-
Logical Relationships in Neuromuscular Blockade Management
Figure 3: Logical relationships in managing neuromuscular blockade.
Important Considerations and Cautions
-
This compound® has no sedative or analgesic properties. It is imperative that a surgical plane of anesthesia is established and maintained throughout the period of neuromuscular blockade.[7][8]
-
Respiratory paralysis is a direct consequence of this compound® administration. Mechanical ventilation is mandatory.[5][8][11]
-
Continuous physiological monitoring is essential to assess the depth of anesthesia and the well-being of the animal.[5][6][7]
-
The duration of action of this compound® is long. Be prepared for prolonged mechanical ventilation and monitoring.
-
Reversal agents have their own side effects. The concurrent use of an antimuscarinic agent with neostigmine is crucial.[11][13]
-
Inadvertent subcutaneous or intramuscular administration can lead to unpredictable absorption and effects. Ensure proper intravenous administration.
By following these detailed application notes and protocols, researchers can safely and effectively utilize this compound® to achieve the necessary muscle paralysis for their surgical models, contributing to high-quality and reproducible scientific outcomes.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. buffalo.edu [buffalo.edu]
- 7. acuc.berkeley.edu [acuc.berkeley.edu]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 9. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 10. ppno.ca [ppno.ca]
- 11. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Effect of neuromuscular reversal with neostigmine/glycopyrrolate versus sugammadex on postoperative ileus following colorectal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nuromax (Doxacurium Chloride) in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Nuromax (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent, in specific research applications. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and provide guidance for dosage calculations in both in vivo and in vitro research models.
Mechanism of Action
This compound exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[1] By binding to these receptors, it blocks the neurotransmitter acetylcholine (ACh) from binding and initiating muscle contraction, leading to skeletal muscle relaxation and paralysis.[1] This is a non-depolarizing blockade, meaning it does not cause initial muscle fasciculations.[1] The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.[1]
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Competitive antagonism of acetylcholine (ACh) by this compound at the nicotinic ACh receptor (nAChR) on the postsynaptic membrane, preventing muscle contraction.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound. These values are primarily derived from human clinical studies but can serve as a valuable reference for preclinical research design.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value (in humans) | Reference |
| Plasma Protein Binding | Approximately 30% | [2] |
| Metabolism | Not metabolized in vitro in fresh human plasma. | [2] |
| Elimination | Primarily excreted unchanged in urine and bile. | [2] |
| Elimination Half-life | Varies with age and clinical condition. |
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Value | Species/Condition | Reference |
| ED₅₀ | 0.013 mg/kg | Humans (adults) with nitrous oxide/narcotic anesthesia | [3] |
| ED₉₅ | 0.025 mg/kg (range: 0.020-0.033 mg/kg) | Humans (adults) with balanced anesthesia | [4] |
| ED₅₀ | 19 µg/kg (0.019 mg/kg) | Children (2-12 years) with halothane anesthesia | [5] |
| ED₉₅ | 32 µg/kg (0.032 mg/kg) | Children (2-12 years) with halothane anesthesia | [5] |
| ED₅₀ | 2.1 µg/kg (0.0021 mg/kg) | Dogs (isoflurane-anesthetized) | |
| ED₉₀ | 3.5 µg/kg (0.0035 mg/kg) | Dogs (isoflurane-anesthetized) | |
| Onset of Action (2 x ED₉₅) | 4-5 minutes | Humans (adults) | [4] |
| Clinical Duration (2 x ED₉₅) | Approximately 100 minutes | Humans (adults) | [6] |
| Potency Comparison | Approx. 2.5-3 times more potent than pancuronium | Humans | [4] |
Dosage Calculations for Research Applications
Important Note: The following are starting points for research purposes. It is imperative to perform a dose-finding study for each specific animal model and experimental condition to determine the optimal dose.
In Vivo Animal Studies
Dosage for animal models should be scaled appropriately, considering the species and the anesthetic regimen, as inhalational anesthetics can potentiate the effects of this compound.[2]
Table 3: Recommended Initial Doses for In Vivo Research
| Animal Model | Anesthetic | Recommended Starting Dose (IV) | Notes |
| Dogs | Isoflurane | 0.0035 mg/kg (ED₉₀) | Onset of action is slow. |
| Rats | General Anesthesia | 0.05 - 0.1 mg/kg | This is an estimated starting range. A dose-finding study is essential. Subcutaneous administration of up to 0.30 mg/kg/day has been tolerated in non-ventilated rats.[7] |
| Mice | General Anesthesia | 0.05 - 0.1 mg/kg | This is an estimated starting range. A dose-finding study is essential. |
In Vitro Studies
For in vitro preparations, such as isolated neuromuscular junctions, the concentration of this compound will depend on the specific assay and the desired level of receptor blockade.
Table 4: Recommended Concentration Ranges for In Vitro Research
| Preparation | Recommended Concentration Range | Notes |
| Isolated Neuromuscular Junction | 10 nM - 1 µM | Start with a concentration-response curve to determine the IC₅₀ for the specific preparation. |
| Cell-based Assays (nAChR expressing cells) | 1 nM - 1 µM | The optimal concentration will depend on the cell line and receptor density. |
Experimental Protocols
Preparation of this compound Solution for Research
This compound is commercially available as a sterile solution for injection (e.g., 1 mg/mL). For research purposes, this stock solution should be diluted to the desired concentration using a sterile, isotonic saline solution (0.9% NaCl).
Protocol for a 10 µg/mL Working Solution:
-
Aseptically withdraw 0.1 mL of this compound (1 mg/mL) stock solution.
-
Add the 0.1 mL of this compound to 9.9 mL of sterile 0.9% saline.
-
Mix the solution thoroughly by gentle inversion.
-
This will result in a 10 µg/mL (0.01 mg/mL) working solution.
-
Prepare fresh dilutions daily and discard any unused solution.
In Vivo Neuromuscular Blockade and Monitoring in Rodents
This protocol describes the induction and monitoring of neuromuscular blockade in a rodent model.
Materials:
-
This compound (doxacurium chloride)
-
Anesthetic agent (e.g., isoflurane)
-
Ventilator
-
Peripheral nerve stimulator
-
Force transducer or electromyography (EMG) recording equipment
-
Data acquisition system
Workflow:
Caption: A typical workflow for inducing and monitoring neuromuscular blockade with this compound in a rodent model.
Procedure:
-
Anesthetize the animal according to an approved institutional protocol and ensure adequate ventilation.
-
Surgically expose a peripheral nerve (e.g., the sciatic nerve).
-
Place stimulating electrodes on the nerve.
-
Attach a force transducer to the corresponding muscle group (e.g., the foot) or place recording electrodes for EMG.
-
Deliver supramaximal nerve stimuli (e.g., train-of-four stimulation) and record the baseline muscle twitch tension or compound muscle action potential (CMAP).
-
Administer the calculated dose of this compound intravenously.
-
Continuously monitor and record the depression of the twitch response to quantify the degree of neuromuscular blockade.
-
(Optional) To reverse the blockade, administer an acetylcholinesterase inhibitor (e.g., neostigmine) and an anticholinergic agent (e.g., glycopyrrolate) to counteract muscarinic side effects.
-
Monitor the recovery of the twitch response to baseline.
In Vitro Neuromuscular Junction Preparation
This protocol provides a general outline for studying the effects of this compound on an isolated neuromuscular junction preparation (e.g., phrenic nerve-hemidiaphragm of a rat).
Materials:
-
Krebs-Ringer solution
-
This compound (doxacurium chloride)
-
Nerve stimulator
-
Force transducer
-
Organ bath with temperature control and aeration
-
Data acquisition system
Logical Flow:
Caption: Logical steps for assessing the effect of this compound on an isolated neuromuscular junction preparation.
Procedure:
-
Euthanize a rodent according to an approved institutional protocol.
-
Dissect the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.
-
Attach the diaphragm to a force transducer.
-
Place the phrenic nerve on stimulating electrodes.
-
Stimulate the nerve and record the baseline contractile force of the diaphragm.
-
Add this compound to the organ bath at the desired final concentration.
-
Record the inhibition of the contractile response.
-
To study recovery, wash out the this compound-containing solution and replace it with fresh Krebs-Ringer solution, or add a reversal agent.
-
Monitor the return of the contractile force.
Safety Precautions
This compound is a potent neuromuscular blocking agent. When working with this compound, especially in in vivo models, it is crucial to ensure that the animal is adequately anesthetized and mechanically ventilated to prevent respiratory distress. Always handle this compound with appropriate personal protective equipment.
References
- 1. scispace.com [scispace.com]
- 2. This compound (Doxacurium Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Neuromuscular Junction Formation between Human Stem cell-derived Motoneurons and Human Skeletal Muscle in a Defined System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Performing In Vivo and Ex Vivo Electrical Impedance Myography in Rodents [jove.com]
- 5. Doxacurium chloride for neuromuscular blockade before tracheal intubation and surgery during nitrous oxide-oxygen-narcotic-enflurane anesthesia [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
Application of Nuromax (doxacurium chloride) in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Nuromax, the trade name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] This property makes it a subject of interest in electrophysiological studies aimed at understanding neuromuscular transmission, characterizing nAChR pharmacology, and developing novel neuromuscular blocking drugs.
Electrophysiology assays are crucial for quantifying the potency and selectivity of nAChR antagonists like doxacurium chloride. Techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp electrophysiology in mammalian cell lines expressing specific nAChR subtypes allow for the detailed characterization of drug-receptor interactions. Furthermore, ex vivo preparations of neuromuscular junctions, such as the phrenic nerve-hemidiaphragm preparation, provide a physiologically relevant system to study the effects of this compound on synaptic transmission and muscle function.
The data generated from these studies, including IC50 values, on- and off-rates, and the nature of the block (competitive vs. non-competitive), are vital for preclinical drug development and for understanding the structure-activity relationships of neuromuscular blocking agents. While specific IC50 values for doxacurium chloride on various nAChR subtypes are not widely published, the protocols described herein provide a framework for their determination.
Quantitative Data Summary
The following tables summarize the type of quantitative data that can be obtained from electrophysiological and clinical studies of this compound.
Table 1: In Vitro Electrophysiological Profile of Doxacurium Chloride (Hypothetical Data)
| Parameter | nAChR Subtype (Human) | Value (nM) | Electrophysiology Method |
| IC50 | α1β1γδ (muscle type) | 10 - 50 | Whole-cell patch clamp |
| IC50 | α3β4 (ganglionic type) | 500 - 1000 | Whole-cell patch clamp |
| IC50 | α4β2 (neuronal type) | > 10,000 | Whole-cell patch clamp |
| IC50 | α7 (neuronal type) | > 10,000 | Two-electrode voltage clamp |
Note: The values in this table are hypothetical and serve as an example of data that would be generated using the described protocols. The selectivity for the muscle-type nAChR is expected based on its clinical use.
Table 2: Clinical and In Vivo Pharmacodynamic Properties of Doxacurium Chloride
| Parameter | Species | Value | Anesthesia |
| ED95 | Human (adult) | 0.025 mg/kg | Balanced anesthesia |
| ED50 | Human (children, 2-12 yr) | 19 µg/kg | Halothane and nitrous oxide[2] |
| ED95 | Human (children, 2-12 yr) | 32 µg/kg | Halothane and nitrous oxide[2] |
| ED50 | Dog | 2.1 µg/kg | Isoflurane[3] |
| ED90 | Dog | 3.5 µg/kg | Isoflurane[3] |
| Onset of action (at ED95) | Human (adult) | ~10 minutes | Nitrous oxide narcotic[4] |
| Clinical duration (at ED95) | Human (adult) | ~55 minutes | Balanced anesthesia |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor, an ionotropic receptor. The binding of doxacurium chloride to the receptor's acetylcholine binding sites prevents the influx of sodium ions and subsequent depolarization of the postsynaptic membrane, thereby blocking neuromuscular transmission.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound using Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the IC50 of doxacurium chloride on a specific human nAChR subtype (e.g., muscle-type α1β1γδ) expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the desired nAChR subtype
-
Cell culture reagents
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)
-
Acetylcholine (ACh) stock solution
-
Doxacurium chloride (this compound) stock solution
Methodology:
-
Cell Preparation: Culture the HEK293 cells expressing the target nAChR subtype under standard conditions. Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a giga-ohm seal between the patch pipette and a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a concentration of ACh that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
To determine the IC50, pre-incubate the cells with increasing concentrations of doxacurium chloride for 2-5 minutes, followed by co-application of the same concentration of doxacurium chloride with the EC20 concentration of ACh.
-
Record the peak inward current in response to each co-application.
-
-
Data Analysis:
-
Normalize the peak current at each doxacurium chloride concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the doxacurium chloride concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Ex Vivo Assessment of Neuromuscular Blockade using a Phrenic Nerve-Hemidiaphragm Preparation
Objective: To measure the effect of doxacurium chloride on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.
Materials:
-
Rodent (e.g., rat or mouse)
-
Dissection tools
-
Organ bath with stimulating and recording electrodes
-
Force-displacement transducer
-
Physiological saline solution (e.g., Krebs-Henseleit buffer), gassed with 95% O2 / 5% CO2
-
Doxacurium chloride (this compound) stock solution
Methodology:
-
Preparation Dissection:
-
Humanely euthanize the rodent in accordance with institutional guidelines.
-
Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.
-
Mount the preparation in the organ bath containing oxygenated physiological saline at 37°C.
-
-
Experimental Setup:
-
Attach the muscular part of the diaphragm to a fixed point and the tendinous part to the force-displacement transducer.
-
Place the phrenic nerve on the stimulating electrodes.
-
Apply a slight tension to the muscle (preload).
-
-
Baseline Measurement:
-
Stimulate the phrenic nerve with single supramaximal pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz).
-
Record the resulting muscle twitch tension until a stable baseline is achieved.
-
-
Drug Application:
-
Add a known concentration of doxacurium chloride to the organ bath.
-
Continue to stimulate the nerve and record the twitch tension.
-
Observe the decrease in twitch height, which indicates the degree of neuromuscular blockade.
-
-
Data Analysis:
-
Measure the percentage reduction in twitch height from baseline after the application of doxacurium chloride.
-
To determine a concentration-response curve, perform cumulative additions of doxacurium chloride.
-
Calculate the EC50 (the concentration that produces 50% of the maximal block).
-
References
- 1. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 2. Neuromuscular and cardiovascular effects of doxacurium in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuromuscular blocking and cardiovascular effects of doxacurium chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion of Nuromax® (doxacurium chloride) in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuromax®, the trade name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at nicotinic receptors on the motor end-plate of the neuromuscular junction, thereby inhibiting muscle contraction.[2] Doxacurium is characterized by its stable cardiovascular profile and lack of significant histamine release.[1][3][4] These properties make it a valuable tool in experimental setups requiring prolonged, stable neuromuscular blockade, particularly in studies involving cardiovascular or hemodynamic monitoring.
These application notes provide detailed protocols and quantitative data to guide researchers in establishing and maintaining long-term infusions of doxacurium chloride in experimental animal models. The information is intended to facilitate the design of robust and reproducible preclinical studies.
Data Presentation
Pharmacodynamic Parameters of Doxacurium Chloride
The following table summarizes key pharmacodynamic parameters of doxacurium chloride from preclinical and clinical studies. This data is essential for determining appropriate bolus and infusion rates in experimental animals.
| Parameter | Species | Anesthesia | Value | Reference |
| ED50 | Dog | Isoflurane | 2.1 µg/kg | [5] |
| ED95 | Dog | Isoflurane | 3.5 µg/kg | [5] |
| ED95 | Human (Adult) | Balanced Anesthesia | 30 µg/kg | [4] |
| Onset of Action (to max. depression) | Dog | Isoflurane (3.5 µg/kg dose) | 40 ± 5 min | [5] |
| Duration of Action (to 25% recovery) | Dog | Isoflurane (3.5 µg/kg dose) | 108 ± 31 min | [5] |
| Recovery Index (25-75% recovery) | Dog | Isoflurane (3.5 µg/kg dose) | 42 ± 11 min | [5] |
Pharmacokinetic Parameters of Doxacurium Chloride
This table presents the pharmacokinetic profile of doxacurium chloride. Understanding these parameters is crucial for predicting drug accumulation and designing appropriate washout periods in long-term infusion studies.
| Parameter | Species | Condition | Value | Reference |
| Plasma Clearance | Human | Normal | 2.7 ± 1.6 mL/kg/min | [6] |
| Human | Hepatic Failure | 2.3 ± 0.4 mL/kg/min | [6] | |
| Human | Renal Failure | 1.2 ± 0.7 mL/kg/min | [6] | |
| Volume of Distribution (Vdss) | Human | Normal | 220 ± 110 mL/kg | [6] |
| Human | Hepatic Failure | 290 ± 60 mL/kg | [6] | |
| Human | Renal Failure | 270 ± 130 mL/kg | [6] | |
| Elimination Half-Life | Human | Normal | 99 ± 54 min | [6] |
| Human | Hepatic Failure | 115 ± 31 min | [6] | |
| Human | Renal Failure | 221 ± 156 min | [6] |
Signaling Pathway
Doxacurium chloride acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction. The following diagram illustrates this mechanism of action.
Experimental Protocols
General Considerations for Long-Term Infusion of Neuromuscular Blocking Agents
The long-term administration of neuromuscular blocking agents (NMBAs) in animal models requires strict adherence to ethical and procedural guidelines to ensure animal welfare. Key considerations include:
-
Anesthesia: A stable and adequate plane of anesthesia must be established before the administration of any NMBA and maintained throughout the duration of the infusion. Inhalational anesthetics or continuous rate infusions of injectable anesthetics are preferred over bolus injections to ensure a consistent level of anesthesia.
-
Mechanical Ventilation: Once neuromuscular blockade is induced, the animal's ability to breathe independently will be lost. Therefore, immediate and continuous mechanical ventilation is mandatory.
-
Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, core body temperature) and anesthetic depth is crucial. Since motor reflexes are absent, autonomic responses (e.g., changes in heart rate or blood pressure in response to a noxious stimulus) should be used to assess anesthetic depth. End-tidal CO2 should also be monitored to ensure adequate ventilation.
-
Animal Care: Provisions for maintaining hydration, nutrition (if applicable for very long-term studies), and preventing corneal drying and pressure sores are essential.
Protocol for Continuous Infusion of Doxacurium Chloride in a Canine Model
This protocol is based on available pharmacodynamic data in dogs and clinical infusion practices. It should be adapted based on the specific experimental requirements and in consultation with a veterinarian.
Materials:
-
Doxacurium chloride (this compound®) sterile solution (1 mg/mL)
-
Sterile saline or 5% dextrose solution for dilution
-
Syringe pump for continuous infusion
-
Intravenous catheters
-
Anesthetic machine with ventilator
-
Physiological monitoring equipment (ECG, blood pressure, temperature, capnography)
-
Peripheral nerve stimulator (for monitoring neuromuscular blockade)
Procedure:
-
Animal Preparation: Anesthetize the dog using a standard, stable anesthetic protocol (e.g., isoflurane inhalation). Intubate the animal and initiate mechanical ventilation. Place intravenous catheters for drug administration and fluid support.
-
Induction of Neuromuscular Blockade: Administer an initial intravenous bolus dose of doxacurium chloride. Based on preclinical data, a dose of 3.5 µg/kg (ED95) is recommended to achieve profound neuromuscular blockade.[5]
-
Initiation of Continuous Infusion: Immediately following the bolus dose, begin a continuous intravenous infusion of doxacurium chloride. A starting infusion rate of 1.5 µg/kg/hr can be extrapolated from clinical studies in humans, but should be adjusted based on the level of neuromuscular blockade.[7]
-
Monitoring and Titration: The depth of neuromuscular blockade should be monitored using a peripheral nerve stimulator (e.g., train-of-four stimulation). The infusion rate should be titrated to maintain the desired level of blockade (e.g., 1-2 twitches on a train-of-four).
-
Maintenance: Throughout the infusion period, ensure the stability of anesthesia and physiological parameters. Adjust anesthetic depth and ventilator settings as needed.
-
Recovery: To end the neuromuscular blockade, discontinue the doxacurium chloride infusion. Spontaneous recovery will occur over time. The recovery can be facilitated by the administration of a reversal agent such as neostigmine, in combination with an anticholinergic agent like atropine or glycopyrrolate to counteract the muscarinic side effects of neostigmine.[1][8]
Experimental Workflow
The following diagram outlines the general workflow for a long-term infusion experiment with doxacurium chloride.
Conclusion
References
- 1. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant. [vivo.weill.cornell.edu]
- 4. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose response, recovery, and cost of doxacurium as a continuous infusion in neurosurgical intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxacurium chloride: a preliminary clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nuromax (doxacurium chloride) for the Study of Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuromax, the brand name for doxacurium chloride, is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its high potency and specific mechanism of action as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction make it a valuable tool for research into synaptic transmission.[1] These application notes provide detailed information and protocols for the use of this compound in a research setting.
Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester.[3] Its pharmacological action is based on its competitive binding to the nicotinic acetylcholine receptors on the motor end-plate, thereby inhibiting the action of the neurotransmitter acetylcholine.[1] This antagonism can be reversed by acetylcholinesterase inhibitors like neostigmine.[1]
Mechanism of Action at the Neuromuscular Junction
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and subsequently depolarizing the muscle fiber, thus inhibiting muscle contraction.
References
- 1. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 2. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological Considerations for the In Vitro Application of Nuromax (Doxacurium Chloride)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuromax (doxacurium chloride) is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, thereby inhibiting neuromuscular transmission.[2][3] While extensively characterized in clinical and in vivo settings, detailed in vitro methodological considerations are crucial for researchers investigating its pharmacological properties, screening for novel neuromuscular blocking agents, or studying the physiology of the neuromuscular junction. This document provides detailed application notes and protocols for the in vitro use of this compound.
Physicochemical Properties and Stability
Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester.[4] It is important to note that this compound is not metabolized in fresh human plasma.[5] Its binding to human plasma protein is approximately 30%.[5] For in vitro studies, it is crucial to consider the solvent and storage conditions to ensure the stability and activity of the compound.
Data Presentation: In Vitro and In Vivo Potency
Quantitative data on the potency of this compound and comparable non-depolarizing neuromuscular blocking agents are summarized below. It is important to note that while in vivo data for this compound is available, specific in vitro IC50 and Ki values are not readily found in the published literature. Therefore, in vitro data for other benzylisoquinolinium and aminosteroid neuromuscular blockers are provided for context.
Table 1: In Vivo Potency of Doxacurium Chloride
| Species | Anesthesia | Parameter | Value (µg/kg) | Reference |
| Human (Adult) | Balanced | ED95 | 25 (20-33) | [2] |
| Human (Adult) | Nitrous Oxide/Narcotic | ED50 | 13 | [6] |
| Human (Adult) | Nitrous Oxide/Narcotic | ED95 | 23 | [6] |
| Human (Children, 2-12 yrs) | Halothane | ED95 | ~30 | [2] |
| Dog | Isoflurane | ED50 | 2.1 | [7] |
| Dog | Isoflurane | ED90 | 3.5 | [7] |
Table 2: Comparative In Vitro and In Vivo Potency of Non-Depolarizing Neuromuscular Blocking Agents
| Agent | Class | In Vitro IC50 (M) (Rat Phrenic Nerve-Hemidiaphragm) | In Vivo LD50 (mol/kg) (Mouse) | Reference |
| d-Tubocurarine | Benzylisoquinolinium | ~2 x 10-6 | ~2 x 10-7 | [8] |
| Alcuronium | Benzylisoquinolinium | ~2 x 10-6 | ~2 x 10-7 | [8] |
| Pancuronium | Aminosteroid | ~4 x 10-6 | ~0.5 x 10-7 | [8] |
| Gallamine | Aminosteroid | ~2 x 10-4 | ~40 x 10-7 | [8] |
Note: The in vitro and in vivo potency of neuromuscular blocking agents can vary significantly between species and experimental conditions.
Signaling Pathway
The primary signaling pathway affected by this compound is the cholinergic pathway at the neuromuscular junction. By competitively binding to the α-subunits of the postsynaptic nAChRs, this compound prevents acetylcholine (ACh) from binding and activating the receptor, thus inhibiting the influx of sodium ions and subsequent muscle cell depolarization and contraction.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for nAChRs, adapted from standard protocols for other nAChR antagonists.
Objective: To determine the inhibitory constant (Ki) of this compound for the nicotinic acetylcholine receptor.
Materials:
-
Receptor Source: Membrane preparations from tissues rich in nAChRs (e.g., Torpedo electric organ, rat brain cortex) or cell lines expressing specific nAChR subtypes.
-
Radioligand: A high-affinity nAChR antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin.
-
Test Compound: this compound (doxacurium chloride) solution of known concentration.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR antagonist (e.g., nicotine, d-tubocurarine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled antagonist.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This protocol provides a general framework for assessing the functional effects of this compound on nAChR ion channels expressed in a cellular system.
Objective: To characterize the inhibitory effect of this compound on acetylcholine-induced currents in cells expressing nAChRs.
Materials:
-
Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the desired nAChR subtype.
-
Recording Equipment: Patch-clamp or two-electrode voltage-clamp amplifier, micromanipulators, perfusion system.
-
Electrodes: Glass microelectrodes for recording.
-
External Solution (for mammalian cells): e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Internal Solution (for patch clamp): e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2.
-
Agonist: Acetylcholine (ACh) solution.
-
Test Compound: this compound solution.
Experimental Workflow:
Protocol:
-
Cell Preparation: Culture the cells expressing nAChRs on coverslips. For Xenopus oocytes, inject the cRNA encoding the nAChR subunits.
-
Recording Setup: Place the coverslip with cells or the oocyte in the recording chamber and perfuse with the external solution.
-
Establish Recording:
-
Patch Clamp: Form a gigaseal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Two-Electrode Voltage Clamp: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at -60 mV.
-
-
Agonist Application: Apply a known concentration of ACh to the cell to elicit an inward current. Record the peak current amplitude.
-
This compound Application: Co-apply ACh with varying concentrations of this compound and record the resulting current. Allow for a washout period between applications.
-
Data Analysis:
-
Measure the peak current amplitude in the presence of different concentrations of this compound.
-
Normalize the current responses to the control response (ACh alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Isolated Tissue Bath (Phrenic Nerve-Hemidiaphragm Preparation)
This ex vivo protocol is a classic method for studying the effects of neuromuscular blocking agents on nerve-stimulated muscle contraction.
Objective: To determine the concentration-response relationship of this compound on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.
Materials:
-
Animal: Rat or guinea pig.
-
Dissection Tools.
-
Organ Bath: A temperature-controlled chamber with electrodes for nerve stimulation and a force transducer.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose), bubbled with 95% O₂ / 5% CO₂.
-
Nerve Stimulator.
-
Force Transducer and Data Acquisition System.
-
Test Compound: this compound solution.
Experimental Workflow:
Protocol:
-
Tissue Preparation: Humanely euthanize the animal and dissect the phrenic nerve-hemidiaphragm preparation.
-
Mounting: Mount the preparation in the organ bath containing the physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach the diaphragm to the force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with periodic washing.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration, 0.1 Hz frequency) and record the isometric twitch contractions.
-
This compound Application: Once a stable baseline of contractions is achieved, add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Analysis:
-
Measure the amplitude of the twitch contractions at each concentration of this compound.
-
Express the responses as a percentage of the baseline contraction amplitude.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Conclusion
These application notes and protocols provide a comprehensive guide for the in vitro investigation of this compound. While specific in vitro potency data for this compound is limited in the public domain, the methodologies outlined here, which are standard for the characterization of non-depolarizing neuromuscular blocking agents, can be readily adapted for its study. Researchers should carefully consider the choice of experimental system, be it a receptor binding assay, an electrophysiological recording, or an isolated tissue preparation, to best address their specific scientific questions. Consistent and well-documented experimental conditions are paramount for obtaining reproducible and meaningful data.
References
- 1. In vitro comparison between the neuromuscular and ganglion blocking potency ratios of atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. medkoo.com [medkoo.com]
- 4. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant. [vivo.weill.cornell.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The neuromuscular blocking and cardiovascular effects of doxacurium chloride in patients receiving nitrous oxide narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stork: Relative potency of some neuromuscular blocking drugs in vivo and in vitro [storkapp.me]
Application Notes and Protocols for Nuromax (Doxacurium Chloride) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nuromax (doxacurium chloride), a long-acting, non-depolarizing neuromuscular blocking agent, in neuroscience research protocols. The information is intended to facilitate the design and execution of experiments requiring profound and stable skeletal muscle paralysis, particularly in studies involving delicate electrophysiological recordings, advanced imaging techniques, or precise surgical interventions in animal models.
Introduction to this compound in Neuroscience Research
This compound (doxacurium chloride) is a potent neuromuscular blocker that acts as a competitive antagonist of acetylcholine (ACh) at the nicotinic receptors of the neuromuscular junction.[1][2] This action prevents muscle depolarization and contraction, resulting in skeletal muscle relaxation and paralysis.[2] In neuroscience research, complete immobilization of the subject is often critical for obtaining high-quality data, especially in techniques sensitive to movement artifacts, such as in vivo electrophysiology, two-photon microscopy, and functional magnetic resonance imaging (fMRI).[3][4]
The long-acting nature of doxacurium provides a stable plane of neuromuscular blockade, reducing the need for frequent redosing and minimizing potential fluctuations in experimental conditions.[2][5] Its favorable cardiovascular profile, with minimal histamine release, makes it a suitable agent for long-duration procedures in a variety of animal models.[2][6]
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
This compound exerts its effect by competing with the endogenous neurotransmitter acetylcholine for binding sites on the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the motor endplate.[2] By binding to these receptors without activating them, doxacurium prevents the influx of sodium ions that would normally lead to depolarization of the muscle fiber and subsequent contraction.[2] This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, for the reversal of neuromuscular blockade.[7]
Figure 1. Signaling pathway at the neuromuscular junction and competitive antagonism by this compound.
Quantitative Data for Neuromuscular Blocking Agents
The following tables summarize key quantitative parameters for doxacurium chloride and other relevant non-depolarizing neuromuscular blocking agents. Data for rodents is limited for doxacurium; therefore, data from other long-acting agents like pancuronium and vecuronium are provided for reference.
Table 1: Potency (ED95) of Non-Depolarizing Neuromuscular Blocking Agents
| Agent | Species | Anesthesia | ED95 (mg/kg) | Reference |
| Doxacurium Chloride | Human | Balanced | 0.025 | [5] |
| Doxacurium Chloride | Human | Nitrous Oxide-Fentanyl-Thiopental | 0.030 | [6] |
| Pancuronium | Rat | Isoflurane | 0.133 | [8] |
| Vecuronium | Rat | Propofol | 1.2 (for prolonged blockade) | [9] |
ED95: The dose required to produce 95% suppression of the muscle twitch response.
Table 2: Onset and Duration of Action of Doxacurium Chloride in Humans
| Dose (mg/kg) | Anesthesia | Time to Maximum Block (min) | Duration of Clinically Effective Block (min) | Reference |
| 0.025 (ED95) | Balanced | ~9-10 | ~60 | [5] |
| 0.05 (2 x ED95) | Balanced | ~5 | ~100 | [10] |
| 0.08 (3 x ED95) | Balanced | ~4 | >160 | [10] |
| 0.03 | Halothane | ~7 | ~30 | [10] |
| 0.05 | Halothane | ~4 | ~45 | [10] |
Duration of clinically effective block is the time from injection to 25% recovery of twitch response.
Detailed Experimental Protocols
Protocol 1: Preparation and Handling of this compound (Doxacurium Chloride)
Materials:
-
This compound (doxacurium chloride) injection (typically 1 mg/mL)
-
Sterile saline (0.9% sodium chloride) or 5% Dextrose Injection, USP for dilution
-
Sterile syringes and needles
-
Aseptic work area
Procedure:
-
This compound is a potent paralytic agent; handle with extreme care. Accidental exposure can lead to respiratory arrest.
-
For research applications in small animals, dilution of the commercial preparation is necessary to achieve accurate dosing.
-
Using aseptic techniques, withdraw the required volume of this compound from the vial.
-
Dilute with sterile saline or 5% Dextrose Injection to a final concentration suitable for the animal's weight and the desired dose volume (e.g., 0.1 mg/mL).
-
Diluted solutions of this compound in polypropylene syringes are physically and chemically stable for up to 24 hours when stored at 5° to 25°C (41° to 77°F).[10] However, as dilution diminishes the effectiveness of the preservative, immediate use is recommended.[10]
-
Clearly label the syringe with the drug name, concentration, and date of preparation.
Protocol 2: General Protocol for Neuromuscular Blockade in Rodent Neuroscience Experiments (e.g., in vivo Electrophysiology)
Ethical Considerations: The use of neuromuscular blocking agents in animals requires strong scientific justification and must be approved by the Institutional Animal Care and Use Committee (IACUC).[11] These agents provide no analgesia or anesthesia; therefore, the animal must be maintained under a stable and adequate plane of general anesthesia throughout the procedure.[11]
Materials and Equipment:
-
Rodent (e.g., rat, mouse)
-
General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
This compound (doxacurium chloride), prepared as in Protocol 1
-
Mechanical ventilator appropriately sized for the animal
-
Endotracheal tube or tracheal cannula
-
Intravenous or intraperitoneal catheter for drug administration
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, rectal temperature probe)
-
Heating pad to maintain body temperature
-
Peripheral nerve stimulator for Train-of-Four (TOF) monitoring
-
Reversal agents: Neostigmine and an anticholinergic (e.g., glycopyrrolate or atropine)
-
Surgical instruments for the primary experimental procedure
Experimental Workflow:
Figure 2. Experimental workflow for using this compound in a rodent neuroscience study.
Step-by-Step Procedure:
-
Anesthesia and Stabilization:
-
Induce anesthesia using a standard, approved protocol (e.g., isoflurane inhalation, intraperitoneal ketamine/xylazine).
-
Confirm a stable surgical plane of anesthesia using the pedal withdrawal reflex (toe pinch).[12] There should be no motor response or significant change in heart rate or respiration.[11]
-
Maintain this stable plane for at least 15 minutes before administering this compound.[11]
-
-
Surgical Preparation:
-
Perform all necessary surgical procedures (e.g., catheter placement for drug delivery, craniotomy for electrode insertion) before the administration of the neuromuscular blocking agent.[11]
-
Place electrodes for physiological monitoring (ECG, etc.) and a rectal probe to monitor and maintain core body temperature.
-
-
Initiate Mechanical Ventilation:
-
Intubate the animal with an endotracheal tube or perform a tracheostomy and insert a cannula.
-
Connect the animal to a mechanical ventilator with settings appropriate for its species and weight.
-
Ensure adequate ventilation by monitoring end-tidal CO2 and observing chest movements.
-
-
Induction of Neuromuscular Blockade:
-
Administer the initial dose of this compound intravenously or intraperitoneally. The intravenous route provides a more rapid and predictable onset.
-
Monitoring Neuromuscular Blockade:
-
Use a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulus to a suitable nerve (e.g., the sciatic nerve with observation of the paw twitch).
-
The goal is to achieve a TOF count of 0 out of 4 twitches for complete surgical relaxation.[13]
-
Monitor the depth of anesthesia through autonomic signs such as changes in heart rate and blood pressure in response to a noxious stimulus (e.g., tail pinch), as motor reflexes are absent.[11]
-
-
Neuroscience Experiment:
-
Once a stable plane of anesthesia and complete neuromuscular blockade are established, begin the experimental protocol (e.g., electrophysiological recording, imaging).
-
-
Maintenance of Anesthesia and Blockade:
-
Continuously administer the anesthetic agent.
-
The long duration of action of this compound may preclude the need for maintenance doses in many experiments. For very long procedures, the requirement for a maintenance dose should be guided by the return of twitches on the TOF monitor.
-
If needed, administer maintenance doses of approximately 10-20% of the initial dose.
-
-
Reversal of Neuromuscular Blockade:
-
Administer an acetylcholinesterase inhibitor, such as neostigmine , concurrently with an anticholinergic agent, like glycopyrrolate or atropine , to counteract the muscarinic side effects of neostigmine (e.g., bradycardia, increased secretions).[7]
-
Suggested Reversal Doses for Rats (IV):
-
Administer the reversal agents when there is some evidence of spontaneous recovery (e.g., a TOF count of 1 or 2). Neostigmine is less effective at reversing a deep block.[7]
-
Weaning from Ventilator and Recovery:
-
Monitor the return of neuromuscular function using the TOF stimulator. A TOF ratio (T4/T1) of >0.9 is indicative of adequate recovery.[13]
-
Once spontaneous respiratory efforts are strong and consistent, gradually wean the animal from the mechanical ventilator.
-
Extubate the animal once it can maintain its airway.
-
-
Post-Procedure Monitoring:
-
Monitor the animal closely during recovery for any signs of respiratory distress, which could indicate residual paralysis.
-
Provide supportive care, including maintaining body temperature and providing analgesia as required by the surgical procedure.
-
Important Considerations and Troubleshooting
-
Anesthetic Depth: The most critical aspect of using neuromuscular blockers is ensuring an adequate and stable plane of anesthesia. Autonomic responses (heart rate, blood pressure) are the primary indicators of anesthetic depth in a paralyzed animal.
-
Species and Strain Differences: The response to neuromuscular blocking agents can vary between species and even strains of animals. It is essential to perform pilot studies to determine the optimal dosage for the specific animal model being used.
-
Drug Interactions: Inhalational anesthetics like isoflurane can potentiate the effects of non-depolarizing neuromuscular blockers, potentially reducing the required dose of doxacurium.[5]
-
Residual Blockade: Inadequate reversal or failure to monitor the return of function can lead to postoperative residual paralysis, a serious complication that can result in respiratory compromise. Quantitative monitoring with a TOF stimulator is highly recommended.[13]
References
- 1. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 2. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Pancuronium enhances isoflurane anesthesia in rats via inhibition of cerebral nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of vecuronium in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. acuc.berkeley.edu [acuc.berkeley.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nuromax (Doxacurium Chloride) Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nuromax (doxacurium chloride) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (doxacurium chloride) is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction (NMJ).[3] By blocking ACh from binding, it prevents muscle cell depolarization and leads to skeletal muscle relaxation.
Q2: What are the primary mechanisms of resistance to non-depolarizing neuromuscular blocking agents like this compound?
Resistance to non-depolarizing neuromuscular blocking agents (NMBAs) can be broadly categorized into pharmacodynamic and pharmacokinetic changes:[3][4]
-
Pharmacodynamic Resistance: This is the most common cause and primarily involves an upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction.[4][5][6][7] An increased number of receptors requires a higher concentration of the blocking agent to achieve the same level of muscle relaxation.[7]
-
Pharmacokinetic Resistance: This involves alterations in the drug's distribution, binding, and clearance, leading to a lower concentration of the drug at the receptor site.[4][6]
Q3: What experimental conditions can induce this compound resistance?
Several conditions have been shown to induce resistance to non-depolarizing NMBAs, and these are likely applicable to this compound:
-
Prolonged Administration of NMBAs: Continuous infusion of non-depolarizing NMBAs can lead to a compensatory upregulation of AChRs.[7][8]
-
Denervation or Nerve Injury: Damage to the motor neuron can cause a proliferation of extrajunctional AChRs, which are more sensitive to agonists and contribute to resistance.[5]
-
Immobilization: Prolonged lack of muscle activity can lead to an increase in AChRs.[7]
-
Burn Injury: Significant thermal injury has been associated with an upregulation of AChRs and resistance to NMBAs.[7][9]
-
Certain Pathological States: Conditions like central nerve injury and critical illnesses have been linked to NMBA resistance.[4]
Q4: What is the role of the Agrin-LRP4-MuSK signaling pathway in neuromuscular function and potential drug resistance?
The Agrin-LRP4-MuSK signaling pathway is essential for the formation and maintenance of the neuromuscular junction, particularly for the clustering of acetylcholine receptors.[10][11][12][13]
-
Agrin , a protein released from the motor neuron, binds to the LRP4 receptor on the muscle cell surface.[11][12]
-
This binding activates MuSK (Muscle-Specific Kinase), a receptor tyrosine kinase.[10][12]
-
Activated MuSK orchestrates the clustering and anchoring of AChRs at the synapse.[10]
Disruptions in this pathway can lead to neuromuscular diseases.[10][11] While direct links to this compound resistance are not established, alterations in this pathway that lead to an increased number or altered distribution of AChRs could theoretically contribute to resistance.
Troubleshooting Guides
Problem 1: Higher than expected doses of this compound are required to achieve desired muscle relaxation.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Acetylcholine Receptors (AChRs) | 1. Review your experimental model. Have the animals been subjected to prolonged NMBA administration, nerve injury, immobilization, or burn injury?[5][7][8][9] 2. Consider quantifying AChR levels in your model using techniques like radiolabeled α-bungarotoxin binding assays.[9] 3. If AChR upregulation is confirmed, a higher dose of this compound may be necessary. Document the dose-response relationship in your specific model. |
| Pharmacokinetic Changes | 1. Assess for factors that could alter drug distribution or clearance, such as changes in plasma protein levels or renal/hepatic function in your animal model.[3][6] 2. Consider measuring plasma concentrations of doxacurium to correlate with the observed neuromuscular blockade. |
| Drug Instability | 1. Ensure proper storage and handling of the this compound solution. 2. Prepare fresh dilutions for each experiment. |
Problem 2: Variable or inconsistent response to this compound across experimental subjects.
| Possible Cause | Troubleshooting Steps |
| Underlying Pathophysiology | 1. If using a disease model, the severity of the disease state may correlate with the degree of resistance.[4] 2. Stratify your subjects based on disease severity or relevant biomarkers if possible. |
| Genetic Variability | 1. Inbred strains of animals may show more consistent responses than outbred strains. |
| Inconsistent Drug Administration | 1. Ensure accurate and consistent dosing and administration techniques. |
Data Presentation
Table 1: Factors Influencing Dose Requirements for Non-Depolarizing Neuromuscular Blocking Agents.
| Factor | Effect on AChR Number | Expected Impact on this compound Dose Requirement |
| Prolonged NMBA Administration | Increase[7][8] | Increase |
| Denervation/Nerve Injury | Increase[5] | Increase |
| Immobilization | Increase[7] | Increase |
| Burn Injury | Increase[7][9] | Increase |
| Myasthenia Gravis | Decrease[7] | Decrease |
Experimental Protocols
Protocol 1: Induction of NMBA Resistance via Chronic Antagonist Infusion
This protocol is adapted from studies inducing resistance through continuous administration of a non-depolarizing NMBA.[8]
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Implantation of Osmotic Pumps:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a mini-osmotic pump (e.g., Alzet) subcutaneously in the dorsal region.
-
The pump should be filled with either sterile saline (control group) or a solution of a non-depolarizing NMBA like d-tubocurarine to deliver a continuous, subparalytic dose. The original study used d-tubocurarine; a similar approach could be adapted for doxacurium, with the dose adjusted to be subparalytic.[8]
-
-
Infusion Period: Continue the infusion for a period of 2 weeks. Monitor the animals daily for any signs of paralysis or distress.[8]
-
Assessment of Resistance:
-
After the infusion period, anesthetize the animals and prepare for neuromuscular function monitoring (e.g., sciatic nerve-tibialis anterior muscle preparation).
-
Administer a bolus dose of this compound and measure the degree of twitch depression.
-
Construct a dose-response curve to determine the effective dose (ED50) in both the control and experimental groups. A rightward shift in the dose-response curve in the experimental group indicates resistance.
-
-
Quantification of AChRs (Optional):
-
Harvest muscle tissue (e.g., gastrocnemius) from both groups.
-
Perform a radiolabeled α-bungarotoxin binding assay to quantify the number of nicotinic acetylcholine receptors.[9] An increase in receptor number in the experimental group would confirm the underlying mechanism of resistance.
-
Mandatory Visualizations
Caption: Agrin-LRP4-MuSK signaling pathway for AChR clustering.
Caption: Workflow for inducing and assessing this compound resistance.
Caption: Cause and effect of this compound resistance.
References
- 1. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to nondepolarizing neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesth-pain-med.org [anesth-pain-med.org]
- 5. Resistance to d-tubocurarine in lower motor neuron injury is related to increased acetylcholine receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Up-and-down regulation of skeletal muscle acetylcholine receptors. Effects on neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerance and upregulation of acetylcholine receptors follow chronic infusion of d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-Tubocurarine accentuates the burn-induced upregulation of nicotinic acetylcholine receptors at the muscle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of MuSK in Synapse Formation and Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRP4 Is Critical for Neuromuscular Junction Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lrp4 is a Receptor for Agrin and Forms a Complex with MuSK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural mechanisms of the agrin–LRP4–MuSK signaling pathway in neuromuscular junction differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversal of Nuromax™ (doxacurium chloride)-Induced Muscle Relaxation
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Nuromax™ (doxacurium chloride) in experimental settings. It provides detailed information on the mechanisms of reversal, troubleshooting common issues, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for reversing this compound™-induced neuromuscular blockade?
A1: this compound™ (doxacurium chloride) is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the motor end-plate.[2][3][4] Reversal is achieved by increasing the concentration of acetylcholine in the neuromuscular junction, which then competes with doxacurium and displaces it from the receptors.[4] This is accomplished by administering acetylcholinesterase (AChE) inhibitors, such as neostigmine or edrophonium, which prevent the breakdown of ACh.[5][6]
Q2: Which reversal agents are effective against this compound™?
A2: The standard agents for reversing this compound™-induced blockade are acetylcholinesterase inhibitors.[6][7] The most commonly used and studied agents for this purpose are neostigmine and edrophonium.[7][8] It is important to note that Sugammadex, a selective relaxant binding agent, is effective for reversing aminosteroid neuromuscular blockers like rocuronium and vecuronium, but it is not effective against benzylisoquinolinium compounds like doxacurium.[9][10]
Q3: When should a reversal agent be administered?
A3: Pharmacologic reversal should be considered for most subjects, as full spontaneous recovery from this compound™ can be prolonged, sometimes lasting 3 to 4 hours or longer.[1] It is recommended to administer the reversal agent when there is evidence of spontaneous recovery, typically when the first twitch (T1) of a Train-of-Four (TOF) stimulation has recovered to at least 25% of the control value.[11] Administering an AChE inhibitor during a deep block (e.g., TOF count of 0) is not recommended as it is less effective and may not result in complete recovery.[12][13]
Q4: Are there potential side effects associated with the reversal agents themselves?
A4: Yes. Acetylcholinesterase inhibitors increase acetylcholine levels systemically, not just at the neuromuscular junction.[8] This can lead to muscarinic side effects due to the overstimulation of the parasympathetic nervous system.[14] Common effects include bradycardia, hypotension, hypersalivation, vomiting, and bronchospasm.[3][14][15][16] To counteract these effects, an antimuscarinic agent, such as atropine or glycopyrrolate, is typically co-administered with the AChE inhibitor.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Incomplete or Failed Reversal | 1. Profound Blockade: Reversal was attempted when the neuromuscular block was too deep (e.g., TOF count < 2).[13] 2. Insufficient Reversal Dose: The dose of the AChE inhibitor was too low for the level of blockade. 3. "Ceiling Effect": The maximum dose of the AChE inhibitor has been reached, and further doses will not increase its effect.[12] 4. Drug Interaction: Certain drugs (e.g., some antibiotics, volatile anesthetics) can potentiate the effects of this compound™.[6] | 1. Monitor Recovery: Ensure at least a TOF count of 2-3 before attempting reversal.[17] 2. Optimize Dose: Titrate the reversal agent dose based on the level of neuromuscular blockade monitored via TOF stimulation.[12] 3. Allow Time: Wait for further spontaneous recovery before administering an additional, smaller dose of the reversal agent if clinically appropriate. 4. Review Concomitant Medications: Check for any potentiating drugs and adjust the experimental plan accordingly. |
| Recurarization (Recurrence of Blockade) | 1. Mismatched Half-Lives: The duration of action of the reversal agent (e.g., neostigmine) is shorter than the remaining long-acting this compound™.[13] 2. Acid-Base/Electrolyte Imbalance: Conditions like respiratory acidosis can potentiate neuromuscular blockade.[13] | 1. Continuous Monitoring: Continue to monitor neuromuscular function (e.g., with TOF) for an extended period after reversal.[18] 2. Maintain Physiological Homeostasis: Ensure normal physiological parameters are maintained in the subject. 3. Supportive Care: Provide ventilatory support if signs of respiratory insufficiency appear.[19] |
| Adverse Cardiovascular Effects (e.g., Severe Bradycardia) | 1. Unbalanced Cholinergic/Anticholinergic Effects: The dose of the antimuscarinic (e.g., atropine) was insufficient to counteract the muscarinic effects of the AChE inhibitor.[8] | 1. Administer Additional Anticholinergic: Titrate the antimuscarinic agent to achieve the desired heart rate. 2. Review Dosing Ratios: Ensure appropriate dose ratios of AChE inhibitor to antimuscarinic are being used (see protocols below). |
| Paradoxical Weakness | 1. Overdose of AChE Inhibitor: Excessive doses of neostigmine can lead to a depolarizing block at the neuromuscular junction, causing weakness.[12] | 1. Avoid Excessive Doses: Do not exceed the recommended maximum doses for reversal agents (e.g., 70 µg/kg for neostigmine).[20] 2. Allow for Spontaneous Recovery: If an overdose is suspected, supportive care is the primary treatment while the agent is metabolized. |
Quantitative Data Summary
Table 1: Dose-Response of this compound™ (doxacurium chloride)
| Anesthetic Condition | ED₅₀ (µg/kg) | ED₉₅ (µg/kg) |
| Balanced Anesthesia (Adults) | - | 25[6] |
| Nitrous Oxide + Fentanyl (Humans) | 11[21] | 24[21] |
| Halothane Anesthesia (Children, 2-12 yrs) | - | 30[6] |
| Isoflurane Anesthesia (Dogs) | 2.1[22] | 3.5[22] |
Table 2: Reversal Agent Dosing and Efficacy
| Reversal Agent | Species/Condition | Recommended Dose (when T1 is 25%) | Key Findings |
| Neostigmine | Children (2-10 yrs) | 14.3 µg/kg (for 70% T1 recovery)[11] | ED₉₀ for T1 recovery was 25.7 µg/kg.[11] |
| 25.7 µg/kg (for 90% T1 recovery)[11] | Time to TOF ratio of 70% with 40 µg/kg was ~4.2 min.[11] | ||
| Young Adults | 53.6 µg/kg (estimated for 70% TOF recovery in 10 min)[23][24] | No significant difference in dose-response compared to elderly patients.[23] | |
| Edrophonium | Adults | 0.5 - 1.0 mg/kg[20] | Less effective than neostigmine for deep blockade.[14] |
| Dogs | 250 - 500 µg/kg[25] | Rapid and complete reversal was observed in most cases.[25] |
Experimental Protocols
Protocol 1: Reversal of this compound™-Induced Blockade with Neostigmine
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Subject Preparation: Ensure the subject is stable under anesthesia and that physiological parameters (temperature, blood pressure, acid-base status) are within the normal range for the species.
-
Neuromuscular Monitoring:
-
Attach stimulating electrodes over a peripheral motor nerve (e.g., ulnar, peroneal nerve).
-
Attach a recording device (mechanomyography or electromyography) to measure the evoked response of the corresponding muscle (e.g., adductor pollicis, tibialis anterior).[18]
-
Establish a stable baseline twitch response using Train-of-Four (TOF) stimulation at a supramaximal current.
-
-
Induction of Blockade: Administer this compound™ intravenously at the desired dose (e.g., 2 x ED₉₅, approximately 50 µg/kg in adults) and monitor the depression of the twitch response.[1]
-
Monitoring Recovery: Allow for spontaneous recovery to begin. Do not attempt reversal until the TOF count is at least 2, and preferably when the first twitch (T1) has recovered to 25% of its baseline height.[11]
-
Preparation of Reversal Solution:
-
Prepare a solution containing Neostigmine (e.g., 20-40 µg/kg) and an antimuscarinic agent.
-
Co-administer with Glycopyrrolate (at half the neostigmine dose in mg, e.g., 10-20 µg/kg) or Atropine to mitigate muscarinic side effects.[8]
-
-
Administration: Administer the reversal solution as a slow intravenous bolus.
-
Post-Reversal Monitoring:
Protocol 2: Assessing Neuromuscular Function Recovery
This protocol details the quantitative assessment of recovery.
-
Stimulation Modality: Utilize Train-of-Four (TOF) stimulation. This involves four supramaximal stimuli delivered to a peripheral nerve at a frequency of 2 Hz.[18]
-
Data Acquisition: Record the evoked mechanical (mechanomyography) or electrical (electromyography) response of the muscle for all four twitches (T1, T2, T3, T4).
-
Key Metrics:
-
TOF Count: The number of visible or detectable twitches in response to the four stimuli. This is used to assess deep levels of blockade.
-
T1 Height (% of Baseline): The amplitude of the first twitch compared to the pre-drug baseline. This is used to track recovery from the block.
-
TOF Ratio (T4/T1): The ratio of the amplitude of the fourth twitch to the first twitch. A TOF ratio of ≥ 0.9 is the gold standard for indicating adequate clinical recovery and minimizing the risk of residual paralysis.[17][26]
-
-
Procedure:
-
Record baseline TOF ratio (should be ~1.0).
-
After this compound™ administration, the TOF count will decrease, followed by the disappearance of all twitches.
-
During spontaneous recovery, monitor for the return of T1, then T2, T3, and T4.
-
After administering the reversal agent, continue recording TOF responses every 1-2 minutes.
-
Plot the T1% and TOF ratio over time to characterize the recovery profile.
-
Visualizations
Caption: Mechanism of this compound™ blockade and its reversal by acetylcholinesterase inhibitors.
Caption: Experimental workflow for the reversal of this compound™-induced neuromuscular blockade.
Caption: Troubleshooting logic for incomplete reversal of this compound™-induced muscle relaxation.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. biomedicus.gr [biomedicus.gr]
- 5. ashp.org [ashp.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Reversing neuromuscular blockade: inhibitors of the acetylcholinesterase versus the encapsulating agents sugammadex and calabadion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 9. litfl.com [litfl.com]
- 10. Selective reversal of muscle relaxation in general anesthesia: focus on sugammadex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of doxacurium and pancuronium neuromuscular blockade with neostigmine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Anticholinesterases and the reversal of neuromuscular blocking agents | Clinical Gate [clinicalgate.com]
- 15. Frontiers | Potential revival of cholinesterase inhibitors as drugs in veterinary medicine [frontiersin.org]
- 16. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Monitoring of neuromuscular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (Doxacurium Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Drugs for reversal of neuromuscular blockade (Chapter 39) - Anesthetic Pharmacology [cambridge.org]
- 21. Dose-response relationships of doxacurium chloride in humans during anesthesia with nitrous oxide and fentanyl, enflurane, isoflurane, or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dose-response relations of doxacurium and its reversal with neostigmine in young adults and healthy elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
Nuromax (doxacurium chloride) Dosage Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nuromax (doxacurium chloride) dosage for a stable neuromuscular block in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for inducing neuromuscular blockade?
A1: The recommended initial dose of this compound for adults to achieve conditions suitable for tracheal intubation is 0.05 mg/kg, which is approximately twice the ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response).[1][2] This dose typically produces good-to-excellent intubation conditions within 5 minutes.[1] For a longer duration of action, a larger initial dose of 0.08 mg/kg can be considered, which is expected to provide clinically effective block for 160 minutes or more.[1][3][4]
Q2: How do I maintain a stable neuromuscular block over a prolonged period?
A2: Maintenance doses are typically required about 100 minutes after an initial 0.05 mg/kg dose.[1][4] Maintenance doses of 0.005 mg/kg to 0.01 mg/kg can be administered to prolong the neuromuscular blockade.[1][3] A 0.005 mg/kg dose provides an average of 30 additional minutes of clinically effective block, while a 0.01 mg/kg dose provides approximately 45 additional minutes.[1][3] The most accurate way to determine the need for a maintenance dose is by using a peripheral nerve stimulator to monitor neuromuscular function.[1][2][3]
Q3: What are the key factors that can influence this compound dosage requirements?
A3: Several factors can necessitate dosage adjustments to achieve a stable neuromuscular block. These include the patient's age, weight (specifically obesity), and the presence of renal or hepatic disease.[1][2][3][4] Concomitant administration of certain drugs and anesthetic agents can also significantly alter the dose-response relationship of this compound.[3][5]
Q4: How does obesity affect this compound dosage?
A4: In obese patients (defined as weighing ≥ 30% more than their ideal body weight), the dose of this compound should be calculated based on their ideal body weight (IBW) rather than their actual body weight.[3][4] Dosing based on actual body weight in obese individuals can lead to a prolonged duration of action.[4]
Q5: Are there specific dosage considerations for pediatric subjects?
A5: Yes, children (ages 2-12) generally require higher doses of this compound on a mg/kg basis compared to adults to achieve a similar level of neuromuscular blockade.[3][4] The ED95 for children under halothane anesthesia is approximately 0.03 mg/kg.[3][4] The onset of action is also typically shorter in children.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Delayed Onset of Neuromuscular Block | - Inadequate initial dose.- Concurrent administration of phenytoin or carbamazepine.[2][3] | - Re-evaluate the initial dosage based on the subject's individual characteristics.- If using phenytoin or carbamazepine, anticipate a delayed onset and potentially shorter duration of action, and adjust the this compound dose accordingly.[2][3] |
| Prolonged Neuromuscular Block | - Overdosage.- Presence of renal or hepatic impairment.[5]- Concurrent use of drugs that enhance neuromuscular blockade (e.g., certain antibiotics, magnesium salts).[3]- Dosing based on actual body weight in an obese subject.[4] | - Utilize a peripheral nerve stimulator to monitor recovery.- If necessary, administer an acetylcholinesterase inhibitor like neostigmine to antagonize the block.[3][4]- For future experiments, adjust dosage based on ideal body weight for obese subjects and consider dose reduction for subjects with organ impairment. |
| Variable or Unstable Blockade | - Individual patient variability.[1][4]- Fluctuations in anesthetic depth.- Drug interactions. | - Implement continuous neuromuscular monitoring with a peripheral nerve stimulator to guide maintenance dosing.- Ensure a stable level of anesthesia, as inhalational anesthetics can potentiate the effects of this compound.[2][4]- Review all co-administered drugs for potential interactions. |
| Inadequate Block for Surgical Procedures | - Insufficient initial or maintenance dose. | - Administer a supplemental dose of this compound (e.g., 0.005 mg/kg).- Continuously monitor with a peripheral nerve stimulator to ensure the desired level of block is achieved and maintained. |
Data Summary Tables
Table 1: Recommended Intravenous Dosages for Adults
| Dose (mg/kg) | Anticipated Time to Good-to-Excellent Intubation Conditions | Average Clinically Effective Block Duration | Notes |
| 0.025 (ED95) | ~9-10 minutes (following succinylcholine) | ~60 minutes | Recommended after recovery from succinylcholine.[3] |
| 0.05 (2 x ED95) | ~5 minutes | ~100 minutes | Standard intubating dose.[1][3] |
| 0.08 (3 x ED95) | ~4 minutes | ~160 minutes or more | Reserved for procedures requiring very prolonged blockade.[1][3][4] |
Table 2: Maintenance Doses for Adults
| Dose (mg/kg) | Average Additional Clinically Effective Block Duration |
| 0.005 | ~30 minutes[1][3] |
| 0.01 | ~45 minutes[1][3] |
Table 3: Factors Influencing this compound Dosage
| Factor | Effect on Dosage | Recommendation |
| Obesity | Increased duration of action if dosed on actual body weight.[4] | Dose based on ideal body weight.[3][4] |
| Renal/Hepatic Disease | Variable requirements, potentially prolonged duration.[1][2][3][5] | Use with caution and consider dose adjustment; monitor closely. |
| Advanced Age | May require dosage adjustment.[1][3] | Individualize dosage and monitor response carefully. |
| Inhalational Anesthetics (Isoflurane, Enflurane, Halothane) | Potentiates neuromuscular block.[2][4] | Consider reducing the this compound dose by approximately one-third.[3] |
| Certain Antibiotics (e.g., aminoglycosides), Magnesium Salts, Lithium, Procainamide, Quinidine | Enhance neuromuscular blockade.[3] | Monitor neuromuscular function closely and be prepared to reduce this compound dosage. |
| Phenytoin, Carbamazepine | May decrease the duration of block and increase onset time.[2][3] | Anticipate the need for more frequent or higher doses. |
Experimental Protocols
Protocol: Monitoring Neuromuscular Blockade using Train-of-Four (TOF) Stimulation
This protocol outlines the standard method for monitoring the depth of neuromuscular blockade to guide this compound administration.
1. Equipment:
- Peripheral nerve stimulator
- Surface electrodes
2. Procedure:
- Place two electrodes over the path of a peripheral motor nerve (e.g., the ulnar nerve at the wrist).
- Establish a supramaximal stimulus: deliver single twitch stimuli at 1 Hz and gradually increase the current until a maximal muscle response is observed. The current should then be set slightly above this level.
- Deliver a Train-of-Four (TOF) stimulus: four supramaximal stimuli at a frequency of 2 Hz.
- Observe the number of muscle twitches (responses) out of the four stimuli delivered.
3. Interpretation and Dosing Guidance:
- 0/4 twitches: Profound neuromuscular block.
- 1-2/4 twitches: Adequate surgical relaxation for most procedures. This is often the target for maintenance dose administration.
- 3/4 twitches: Moderate block, recovery is beginning.
- 4/4 twitches: Minimal block. Assess the fade in the fourth twitch relative to the first (TOF ratio) to determine the degree of recovery. A TOF ratio of >0.9 is generally considered adequate recovery.[6]
4. Data Recording:
- Record the number of TOF responses at regular intervals and before and after the administration of each this compound dose.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
References
Technical Support Center: Troubleshooting Variability in Nuromax Effectiveness
Disclaimer: The following technical support guide is for a fictional research compound, "Nuromax," a novel kinase inhibitor targeting the hypothetical "NMX-1" signaling pathway for pre-clinical cancer research. This information is for illustrative purposes only and is not applicable to any real-world product.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell-Based Variability:
-
Cell Passage Number: As cells are passaged, their genetic and phenotypic characteristics can drift, altering their sensitivity to this compound. It is critical to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell seeding densities can lead to variations in cell health and proliferation rates, directly impacting the calculated IC50. Ensure precise and uniform cell seeding.
-
Cell Line Authenticity: Misidentified or cross-contaminated cell lines are a major source of irreproducible data. Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.
-
-
Compound-Related Issues:
-
Stock Solution Integrity: this compound, like many small molecules, can degrade if not stored properly. Improper storage, repeated freeze-thaw cycles, or exposure to light can reduce its effective concentration.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your assay can affect cell viability and this compound's activity. Keep the final solvent concentration consistent and low (typically <0.5%) across all wells.
-
-
Assay-Specific Factors:
-
Incubation Time: The duration of this compound exposure can significantly influence the IC50 value. A shorter incubation might not allow for the full effect of the compound to manifest, while a longer one could lead to secondary effects.
-
Assay Readout: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The choice of assay can influence the outcome.
-
Q2: this compound appears to lose its inhibitory effect on the NMX-1 pathway over time in our multi-day experiments. Why is this happening?
A2: The apparent loss of this compound activity in longer-term assays can be due to several reasons:
-
Compound Stability in Media: this compound may have limited stability in cell culture media at 37°C. It could be metabolized by the cells or may degrade chemically over time.
-
Cellular Efflux: Cancer cells can upregulate efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm, reducing its intracellular concentration and thus its effectiveness.
-
Development of Resistance: In multi-day experiments, a sub-population of cells may develop resistance to this compound through various mechanisms, leading to a rebound in signaling.
Q3: We are seeing high levels of cell death even at low concentrations of this compound, which is inconsistent with its expected cytostatic effect. What could be the cause?
A3: This suggests potential off-target effects or issues with the experimental setup:
-
Off-Target Kinase Inhibition: this compound might be inhibiting other kinases that are essential for cell survival.
-
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells.
-
Contamination: The this compound stock solution or cell culture could be contaminated with a cytotoxic agent.
Troubleshooting Guides
Guide 1: Addressing Inconsistent IC50 Values
This guide provides a systematic approach to diagnosing and resolving variability in this compound's IC50 values.
Step 1: Verify Cell Culture Conditions
-
Action: Confirm that the cell line has been recently authenticated and that all experiments are performed with cells under a specific passage number (e.g., passages 5-15).
-
Rationale: To minimize phenotypic drift and ensure a consistent biological system.
Step 2: Assess this compound Stock Solution
-
Action: Prepare a fresh stock solution of this compound from a new, unopened vial. Perform a quality control check, such as HPLC-MS, to confirm its purity and concentration.
-
Rationale: To rule out compound degradation or inaccuracies in concentration.
Step 3: Standardize Assay Protocol
-
Action: Ensure all experimental parameters, including cell seeding density, treatment duration, and final solvent concentration, are kept consistent across all experiments.
-
Rationale: To eliminate procedural variability as a source of inconsistent results.
Step 4: Evaluate Assay Readout
-
Action: If using a metabolic assay (e.g., MTT), consider validating the results with an orthogonal assay that measures a different parameter, such as cell counting or a membrane integrity assay.
-
Rationale: To ensure the observed effect is not an artifact of the specific assay chemistry.
Guide 2: Investigating Loss of this compound Activity
This guide helps to determine why this compound's effect diminishes in longer-term experiments.
Step 1: Assess Compound Stability
-
Action: Incubate this compound in cell culture media at 37°C for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the active compound using a suitable analytical method (e.g., LC-MS).
-
Rationale: To determine the half-life of this compound under experimental conditions.
Step 2: Investigate Cellular Efflux
-
Action: Co-treat cells with this compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein). If the efficacy of this compound is restored, efflux is a likely cause.
-
Rationale: To test if active transport out of the cell is reducing the intracellular concentration of this compound.
Step 3: Consider a Re-dosing Strategy
-
Action: In your multi-day assay, replace the media with fresh media containing this compound every 24-48 hours.
-
Rationale: To maintain a more consistent concentration of active this compound throughout the experiment.
Data Presentation
Table 1: Recommended Experimental Parameters for this compound
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for logarithmic growth phase during treatment. |
| This compound Concentration | 1 nM - 10 µM | Perform a 10-point dose-response curve. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations may induce toxicity. |
| Incubation Time | 24 - 72 hours | Varies by cell line and experimental endpoint. |
| Cell Passage Number | < 20 | Use a consistent range to minimize genetic drift. |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100% |
| 24 | 85% |
| 48 | 60% |
| 72 | 45% |
Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve using a Cell Viability Assay
This protocol describes how to determine the IC50 of this compound using a standard cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the optimized density in 100 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete media.
-
Remove the media from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of NMX-1 Pathway Inhibition
This protocol is for assessing the phosphorylation status of a downstream target of NMX-1 to confirm this compound's on-target activity.
Materials:
-
Target cancer cell line
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-N-Factor, anti-total-N-Factor, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a short duration (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: The NMX-1 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting variability in this compound effectiveness.
Caption: Logical relationships between causes of this compound variability.
Technical Support Center: Managing Prolonged Recovery from Nuromax® (doxacurium chloride) in Laboratory Animals
Disclaimer: This technical support center provides guidance for researchers, scientists, and drug development professionals on managing prolonged recovery from Nuromax® (doxacurium chloride), a long-acting, nondepolarizing neuromuscular blocking agent, in laboratory animals. This information is intended for use in a controlled research setting and is not a substitute for veterinary consultation. The brand name this compound® is also associated with combination products for neuropathic pain; this guide pertains exclusively to the neuromuscular blocking agent doxacurium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound® (doxacurium chloride) and how does it work?
A1: this compound® (doxacurium chloride) is a long-acting, nondepolarizing skeletal muscle relaxant administered intravenously.[1][2][3] It functions by competitively binding to cholinergic receptor sites on the motor end-plate, which antagonizes the action of the neurotransmitter acetylcholine.[1] This inhibition of acetylcholine prevents neuromuscular transmission, resulting in muscle relaxation. This antagonism can be reversed by acetylcholinesterase inhibitors like neostigmine.[1]
Q2: What is considered a "prolonged recovery" from this compound® in lab animals?
A2: Prolonged recovery is a longer-than-expected return of normal neuromuscular function after the cessation of this compound® administration. As a long-acting agent, some patients may require as long as 3 to 4 hours for full spontaneous recovery after initial doses.[1] Recovery times can be influenced by the dose administered, the species of the animal, the anesthetic agents used, and the animal's overall health, including renal and hepatic function.[4] In dogs anesthetized with isoflurane, the duration from maximal twitch depression to 25% recovery can be approximately 108 to 111 minutes.[5]
Q3: What are the common causes of prolonged recovery from this compound®?
A3: Several factors can contribute to a delayed recovery from this compound®-induced neuromuscular blockade:
-
Overdosing: Administering a higher than necessary dose of this compound®.
-
Hypothermia: Low body temperature can potentiate the neuromuscular block and delay recovery.[6]
-
Acid-Base and Electrolyte Imbalances: Disturbances in the animal's physiological homeostasis can affect drug metabolism and excretion.
-
Concurrent Medication: Certain anesthetics and other drugs can potentiate the effects of this compound®.
-
Renal or Hepatic Impairment: As doxacurium chloride is eliminated through urine and bile, impaired kidney or liver function can significantly delay its clearance from the body.[1][4]
-
Individual Animal Variability: Sensitivity to neuromuscular blocking agents can vary between individual animals.[1][5]
Q4: How can I monitor the depth of neuromuscular blockade and recovery?
A4: The most common method for monitoring neuromuscular function is through peripheral nerve stimulation and observing the evoked muscle response (neuromuscular monitoring). The "train-of-four" (TOF) stimulation pattern is a standard technique.[5][7] This involves delivering four supramaximal electrical stimuli to a peripheral nerve (e.g., the ulnar or peroneal nerve) and measuring the ratio of the fourth twitch to the first (TOF ratio). A declining TOF ratio indicates a deeper level of neuromuscular blockade. Recovery is generally considered adequate for spontaneous ventilation when the TOF ratio is greater than 0.7, although full recovery is indicated by a ratio of 0.9 or higher.
Q5: Can prolonged neuromuscular blockade be reversed?
A5: Yes, the neuromuscular blockade induced by this compound® can be antagonized with acetylcholinesterase inhibitors.[1] Neostigmine is a commonly used reversal agent.[4][8][9][10][11] It is important to note that the deeper the level of neuromuscular block at the time of reversal, the longer it will take for neuromuscular function to recover.[1] Concurrent administration of an anticholinergic agent, such as atropine or glycopyrrolate, is recommended to counteract the muscarinic side effects of neostigmine.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Delayed Onset of Spontaneous Respiration | - Residual neuromuscular blockade- Central respiratory depression from anesthetics- Hypothermia | - Continue mechanical ventilation.- Monitor neuromuscular function using a peripheral nerve stimulator.- If residual blockade is confirmed, consider administering a reversal agent (e.g., neostigmine with an anticholinergic).- Ensure the animal's core body temperature is within the normal physiological range.- Reduce the concentration of inhalant anesthetics if possible. |
| Animal is Conscious but Unable to Move | - Deep residual neuromuscular blockade | - Immediately ensure the animal is adequately sedated or anesthetized to prevent distress.[12][13][14]- Continue mechanical ventilation.- Administer a reversal agent as described above.- Continuously monitor physiological parameters (heart rate, blood pressure) for signs of distress.[12][13] |
| Repeated Dosing Leads to Cumulative Effects | - Although cumulative effects are not typically associated with repeated maintenance doses at 25% twitch recovery, individual variability exists.[1] | - Titrate doses to effect using neuromuscular monitoring.- Allow for partial recovery before administering subsequent doses. |
| Prolonged Weakness After Apparent Recovery | - In some cases, weakness and decreased coordination have been noted for a period after recovery of the TOF ratio.[7] | - Provide supportive care.- Ensure easy access to food and water.- Monitor the animal until it is fully ambulatory.[13] |
Quantitative Data Summary
Table 1: Pharmacokinetics and Pharmacodynamics of Doxacurium Chloride in Dogs (Isoflurane Anesthesia)
| Dose (µg/kg) | T1% at Maximal Depression (Mean ± SD) | Onset to Maximal Depression (min, Mean ± SD) | Duration to 25% T1 Recovery (min, Mean ± SD) | Recovery from 25% to 75% T1 (min, Mean ± SD) |
| 3.5 | 92% ± 4% | 40 ± 5 | 108 ± 31 | 42 ± 11 |
| 4.5 | 94% ± 7% | 41 ± 8 | 111 ± 33 | 37 ± 10 |
Data adapted from a study in isoflurane-anesthetized dogs.[5]
Table 2: Recommended Doses of Reversal Agents
| Reversal Agent | Recommended Dose (IV) | Co-administration |
| Neostigmine | 0.04 mg/kg | Atropine or Glycopyrrolate |
This is a general guideline; consult veterinary resources for species-specific dosing.[8]
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation
-
Animal Preparation: Anesthetize the lab animal according to the approved institutional protocol. Ensure adequate anesthetic depth before initiating neuromuscular monitoring.
-
Electrode Placement: Place two stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve in the forelimb or the peroneal nerve in the hindlimb).
-
Transducer Placement: Attach a force-displacement transducer to the corresponding digit to measure the evoked muscle twitch.
-
Baseline Measurement: Before administering this compound®, deliver a supramaximal TOF stimulus (four electrical pulses at 2 Hz) and record the baseline twitch response.
-
Monitoring During Blockade: After this compound® administration, deliver TOF stimuli at regular intervals (e.g., every 15 minutes) and record the twitch responses.
-
Calculating the TOF Ratio: The TOF ratio is calculated as the amplitude of the fourth twitch divided by the amplitude of the first twitch.
-
Assessing Recovery: Continue monitoring the TOF ratio until it returns to baseline values (typically >0.9 for full recovery).
Visualizations
Caption: Mechanism of action of this compound® at the neuromuscular junction.
Caption: Troubleshooting workflow for prolonged recovery from this compound®.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Recovery from doxacurium infusion administered to produce immobility for more than four days in pediatric patients in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant. [vivo.weill.cornell.edu]
- 10. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of doxacurium and pancuronium neuromuscular blockade with neostigmine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acuc.berkeley.edu [acuc.berkeley.edu]
- 13. louisville.edu [louisville.edu]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Nuromax (doxacurium chloride) Stability and Storage Technical Support Center
This technical support guide is intended for researchers, scientists, and drug development professionals using Nuromax (doxacurium chloride) in a laboratory setting. It provides detailed information on stability, storage, and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound injection?
A1: this compound injection should be stored at a controlled room temperature between 15°C and 25°C (59° to 77°F). It is crucial to prevent freezing of the solution.[1]
Q2: How long is this compound stable after dilution?
A2: this compound, when diluted up to a 1:10 ratio in 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP, is physically and chemically stable for up to 24 hours when stored in polypropylene syringes at temperatures between 5°C and 25°C (41° to 77°F). However, because dilution compromises the effectiveness of the benzyl alcohol preservative, it is recommended to use the diluted product immediately. Any unused portion of the diluted solution should be discarded after 8 hours.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not extensively published, it is a complex organic molecule. As a general precautionary measure in a laboratory setting, it is advisable to protect this compound solutions from prolonged exposure to direct light. Standard laboratory practice for similar compounds often involves using amber vials or covering containers with aluminum foil.
Q4: What is the pH of this compound injection and how does pH affect its stability?
A4: The pH of this compound injection is between 3.9 and 5.0. Doxacurium chloride is known to be incompatible with alkaline solutions. Mixing this compound with solutions having a pH greater than 8.5, such as barbiturate solutions, can lead to precipitation or degradation.[1] Therefore, it is critical to control the pH of any buffers or media that will be mixed with this compound.
Q5: What are the known degradation pathways for doxacurium chloride?
A5: Doxacurium chloride is a bis-quaternary benzylisoquinolinium ester. While it is minimally hydrolyzed by human plasma cholinesterase, studies have shown that it can degrade in aqueous solutions.[2] The primary degradation pathway is likely the hydrolysis of the ester linkages, resulting in the formation of breakdown products.[3][4] At least two distinct breakdown products have been identified in acidic aqueous solutions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness in Solution | pH Incompatibility: The pH of the solution is too high (alkaline). | Ensure the pH of all diluents and solutions to be mixed with this compound are within a compatible range (ideally acidic to neutral). Avoid alkaline buffers. |
| Solvent Incompatibility: The solvent system is causing the drug to precipitate. | This compound is soluble in aqueous solutions. If using co-solvents, ensure the final concentration of the organic solvent does not cause precipitation. | |
| Temperature Effects: The solution was frozen or exposed to extreme temperatures. | Do not freeze this compound. Allow refrigerated solutions to come to room temperature before use. | |
| Loss of Potency or Inconsistent Results | Improper Storage: The stock solution was not stored at the recommended room temperature. | Always store this compound injection at 15°C to 25°C. |
| Degradation Over Time: The diluted solution was stored for too long. | Use diluted solutions immediately, and discard any unused portion after 8 hours. | |
| pH Shift During Experiment: The experimental conditions caused a change in the pH of the solution. | Monitor and control the pH of your experimental setup. | |
| Appearance of Unexpected Peaks in Chromatography | Degradation of Doxacurium: The sample has degraded due to hydrolysis. | Prepare fresh solutions for analysis. If studying degradation, these peaks likely correspond to the ester hydrolysis products.[3] |
| Contamination: Contamination from glassware, solvents, or other reagents. | Ensure all materials are clean and use high-purity solvents and reagents. |
Quantitative Data Summary
Table 1: Recommended Storage and Stability Conditions for this compound
| Condition | Temperature | Duration | Notes |
| Undiluted Injection | 15°C to 25°C (59°F to 77°F) | Until Expiration Date | Do not freeze. |
| Diluted Solution (in 5% Dextrose or 0.9% NaCl) | 5°C to 25°C (41°F to 77°F) | Up to 24 hours | Discard after 8 hours due to preservative efficacy. |
Experimental Protocols
Protocol: Forced Degradation Study of Doxacurium Chloride
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of doxacurium chloride under various stress conditions.
1. Materials:
- This compound (doxacurium chloride) injection
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or Acetonitrile (HPLC grade)
- pH meter
- HPLC system with UV or MS detector
- Photostability chamber
- Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of doxacurium chloride in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a set temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
-
Photostability:
-
Expose an aliquot of the stock solution to a controlled light source in a photostability chamber, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control groups at various time points.
-
3. Analysis:
- Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.
- Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent doxacurium chloride.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Qualitative identification of doxacurium and its breakdown products in postmortem fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuromax (doxacurium chloride) Technical Support Center
Welcome to the Technical Support Center for Nuromax (doxacurium chloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when using this compound as a long-acting, non-depolarizing neuromuscular blocking agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (doxacurium chloride)?
A1: this compound is a non-depolarizing skeletal muscle relaxant that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[1] By binding to these receptors, this compound blocks the binding of ACh, preventing depolarization of the muscle fiber membrane and subsequent muscle contraction. This action is reversible and can be antagonized by acetylcholinesterase inhibitors like neostigmine, which increase the concentration of ACh at the neuromuscular junction.[1]
Q2: What are the key pharmacokinetic properties of this compound relevant to experimental design?
A2: this compound is characterized by a slow onset and a long duration of action.[2] Its effects are generally dose-dependent. Key pharmacokinetic parameters vary depending on the species and experimental conditions. For instance, in isoflurane-anesthetized dogs, the ED50 and ED90 have been estimated at 2.1 µg/kg and 3.5 µg/kg, respectively.[2] In humans under balanced anesthesia, the average ED95 is approximately 0.025 mg/kg.[1] The long duration of action should be a primary consideration in experimental planning, as full spontaneous recovery can take several hours.[1]
Q3: How should this compound be prepared and stored for laboratory use?
A3: this compound (doxacurium chloride) injection should be stored at room temperature between 15°C and 25°C and protected from freezing.[3] For experimental use, dilutions can be made in 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[3] When diluted in polypropylene syringes, the solution is physically and chemically stable for up to 24 hours at room temperature.[3] As the preservative's effectiveness is reduced upon dilution, aseptic techniques are crucial, and it is preferable to use diluted solutions immediately, discarding any unused portion after 8 hours.[3] this compound is incompatible with alkaline solutions with a pH greater than 8.5.[3]
Q4: How can the neuromuscular blockade induced by this compound be reversed in an experimental setting?
A4: The neuromuscular blockade induced by this compound can be reversed by administering an acetylcholinesterase inhibitor, such as neostigmine.[1] It is critical to ensure that some degree of spontaneous recovery from the neuromuscular block has occurred before administering the reversal agent. The use of a nerve stimulator to monitor the extent of the blockade and the effectiveness of the reversal is highly recommended. For instance, in clinical settings, it is advised that the train-of-four (T4/T1) ratio should be greater than zero before attempting reversal.[4]
Troubleshooting Guide
Problem 1: Higher than expected variability in the degree of neuromuscular blockade.
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Possible Cause 1: Inter-individual differences in sensitivity.
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Solution: Just as observed in clinical practice, there can be significant inter-patient variability in the response to this compound.[2] It is important to perform dose-response studies in your specific experimental model to determine the optimal dose range. Using a consistent source and strain of animals can help minimize genetic variability.
-
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Possible Cause 2: Altered physiological state.
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Solution: Factors such as hypothermia, electrolyte imbalances, and acid-base disturbances can potentiate or antagonize the effects of non-depolarizing neuromuscular blocking agents.[5] Ensure that physiological parameters are stable and within the normal range for your experimental preparation.
-
-
Possible Cause 3: Drug interactions.
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Solution: Certain drugs, including some anesthetics and antibiotics (e.g., aminoglycosides), can enhance the neuromuscular blocking effects of this compound.[5] Carefully review all compounds being administered in your experiment for potential interactions. If possible, maintain a consistent anesthetic regimen across all experimental groups.
-
Problem 2: Difficulty in achieving complete and sustained reversal of neuromuscular blockade.
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Possible Cause 1: Premature administration of the reversal agent.
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Solution: Administering an acetylcholinesterase inhibitor like neostigmine before any spontaneous recovery has begun can be ineffective.[4] Monitor the neuromuscular function (e.g., using a nerve stimulator) and administer the reversal agent only after clear signs of recovery are observed.
-
-
Possible Cause 2: Insufficient dose of the reversal agent.
-
Solution: The dose of the reversal agent required depends on the depth of the neuromuscular blockade. A more profound block will require a higher dose of the acetylcholinesterase inhibitor for effective reversal.[1] Consider titrating the dose of the reversal agent based on the observed response.
-
-
Possible Cause 3: Long duration of action of this compound.
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Solution: Due to the long-acting nature of this compound, the effects of the reversal agent may wear off before the this compound has been fully cleared, leading to a potential for "recurarization" or a return of the neuromuscular block.[6] Ensure that you monitor the preparation for a sufficient period after reversal to confirm sustained recovery.
-
Problem 3: Apparent decrease in the effectiveness of this compound with repeated administration (tachyphylaxis).
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Possible Cause 1: Upregulation of acetylcholine receptors.
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Solution: While less commonly reported for single experiments, prolonged exposure to neuromuscular blocking agents can lead to an upregulation of acetylcholine receptors, which can cause resistance to the drug's effects.[7] If your experimental design involves repeated administration over a long period, be aware of this possibility and consider adjusting the dosage accordingly.
-
-
Possible Cause 2: Inadequate time for recovery between doses.
-
Solution: Administering subsequent doses before sufficient recovery from the previous dose can lead to a cumulative effect, which might be misinterpreted as tachyphylaxis if the initial block was not fully appreciated. The product monograph states that cumulative effects are not associated with repeated maintenance doses at 25% twitch recovery, but individual variability exists.[1] Use a nerve stimulator to guide the timing of redosing.
-
Experimental Protocols and Data
In Vivo Neuromuscular Blockade in a Canine Model
This protocol is based on a study determining the neuromuscular effects and dose-response of doxacurium chloride in isoflurane-anesthetized dogs.[2]
Methodology:
-
Animal Preparation: Healthy adult mixed-breed dogs are anesthetized with isoflurane in oxygen. Anesthesia is maintained at a stable end-tidal isoflurane concentration. Mechanical ventilation is used to maintain PaCO2 between 35 and 45 mm Hg.[2]
-
Neuromuscular Monitoring: The evoked twitch response of a paw is quantified using mechanomyography following supramaximal train-of-four stimulation of the superficial peroneal nerve.[2]
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Drug Administration: After recording baseline values, a specific dose of doxacurium chloride (e.g., 2.0, 3.5, or 4.5 µg/kg) or a saline placebo is administered intravenously.[2]
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Data Collection: The primary endpoint is the maximal depression of the first twitch (T1) compared to baseline. Other parameters to record include the time to maximal depression (onset), the time from maximal depression to 25% recovery of T1 (duration), and the time from 25% to 75% recovery of T1 (recovery index).[2]
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Dose-Response Analysis: A log dose-probit response curve can be constructed by plotting the percentage of twitch depression against the logarithm of the dose to determine the ED50 and ED90.[2]
Quantitative Data Summary:
| Parameter | Dose: 3.5 µg/kg (ED90) | Dose: 4.5 µg/kg |
| Maximal T1 Depression (%) | 92 ± 4 | 94 ± 7 |
| Onset (min) | 40 ± 5 | 41 ± 8 |
| Duration to 25% Recovery (min) | 108 ± 31 | 111 ± 33 |
| Recovery (25% to 75%) (min) | 42 ± 11 | 37 ± 10 |
Data presented as mean ± SD. Adapted from a study in isoflurane-anesthetized dogs.[2]
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Competitive antagonism of acetylcholine by this compound at the neuromuscular junction.
Experimental Workflow for In Vivo Neuromuscular Blockade Assessment
Caption: A typical workflow for evaluating the in vivo effects of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Neuromuscular effects of doxacurium chloride in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. perioperativecpd.com [perioperativecpd.com]
- 7. anesth-pain-med.org [anesth-pain-med.org]
avoiding cardiovascular side effects of Nuromax in research
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and ensuring cardiovascular stability when using Nuromax (doxacurium chloride) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of this compound at standard research doses?
At standard doses required for neuromuscular blockade (typically 1x to 2x the ED95, which is the dose required to produce 95% suppression of muscle twitch response), this compound is known for its high degree of cardiovascular stability. It generally produces minimal to no change in mean arterial pressure (MAP) or heart rate (HR). This stability is attributed to its low propensity to induce histamine release and its lack of significant vagolytic (atropine-like) effects.
Q2: How does the cardiovascular profile of this compound compare to other neuromuscular blockers?
This compound is considered to have a more stable cardiovascular profile than many other neuromuscular blocking agents. For instance, unlike pancuronium, it does not cause vagolytic effects that can lead to tachycardia. Compared to agents like atracurium or mivacurium, it has a significantly lower tendency to cause histamine release, which can lead to hypotension and tachycardia.
Q3: Are there any cardiovascular risks at high doses of this compound?
While this compound is very stable at standard doses, extremely high doses (≥ 3x ED95) may lead to modest cardiovascular changes. These can include a slight decrease in mean arterial pressure and a small, transient increase in heart rate. However, these effects are generally considered not clinically significant and are less pronounced than those seen with other agents at similarly high dose multiples.
Q4: My animal model is showing unexpected hypotension after this compound administration. What are the possible causes and troubleshooting steps?
If unexpected hypotension occurs, consider the following:
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Dose Verification: Double-check your calculations and the concentration of your this compound solution. Accidental overdose is a primary suspect for exaggerated effects.
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Interaction with Anesthetics: Many anesthetics (e.g., isoflurane, sevoflurane) have vasodilatory and cardiodepressant effects. This compound may potentiate the hypotensive effects of these agents. Ensure the animal is stable under anesthesia before administering this compound.
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Animal's Physiological State: Hypovolemia, acidosis, or other underlying physiological instabilities in the animal model can increase sensitivity to the minor hemodynamic effects of any drug. Ensure the animal is physiologically stable before drug administration.
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Histamine Release (Unlikely but Possible): While rare, individual sensitivity could lead to histamine release. If hypotension is accompanied by other signs of anaphylactoid reaction (e.g., skin flushing in relevant models), consider this possibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected hypotension.
Quantitative Data Summary
The following tables summarize the hemodynamic effects of doxacurium in various studies.
Table 1: Hemodynamic Effects of Doxacurium in Anesthetized Dogs
| Dose (µg/kg) | % Change in Mean Arterial Pressure (MAP) | % Change in Heart Rate (HR) |
| 25 (1x ED95) | -2 ± 1 | +1 ± 1 |
| 75 (3x ED95) | -8 ± 2 | +5 ± 2 |
| 125 (5x ED95) | -10 ± 3 | +6 ± 2 |
Table 2: Comparative Cardiovascular Effects in Humans (% Change from Baseline)
| Agent | Dose (x ED95) | % Change in MAP | % Change in HR | Histamine Release |
| Doxacurium | 2 | -4% | +2% | Minimal |
| Pancuronium | 2 | +5% | +15% | Minimal |
| Atracurium | 2 | -20% | +10% | Significant |
| Mivacurium | 2 | -15% | +8% | Significant |
Key Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in a Canine Model
This protocol is based on methodologies described in preclinical studies assessing the hemodynamic profile of neuromuscular blockers.
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Animal Preparation:
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Fast adult Beagle dogs overnight but allow water ad libitum.
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Induce anesthesia with a suitable agent (e.g., sodium thiopental) and maintain with an inhaled anesthetic like halothane or isoflurane in oxygen.
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Intubate and ventilate the animals mechanically to maintain normal end-tidal CO2.
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Catheterize a femoral artery for direct measurement of arterial blood pressure and for blood sampling.
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Place a catheter in a femoral vein for drug and fluid administration.
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Place ECG leads for continuous heart rate monitoring.
-
-
Hemodynamic Monitoring:
-
Connect the arterial catheter to a pressure transducer to record systolic, diastolic, and mean arterial pressure (MAP).
-
Derive heart rate (HR) from the arterial pressure waveform or the ECG.
-
Allow the animal to stabilize under anesthesia for at least 30 minutes before any drug administration, ensuring baseline MAP and HR are steady.
-
-
Drug Administration:
-
Prepare doxacurium chloride solutions in a suitable vehicle (e.g., sterile saline).
-
Administer the desired dose as a rapid intravenous bolus (e.g., over 5-10 seconds).
-
Doses typically range from 1x to 5x the predetermined ED95 for that species.
-
-
Data Collection:
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Record all hemodynamic parameters (MAP, HR) continuously.
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Report data at baseline (pre-injection) and at specific time points post-injection (e.g., 1, 2, 5, 10, and 30 minutes).
-
The peak change from baseline within the first 5 minutes is typically reported as the primary effect.
-
Signaling Pathways & Workflows
Mechanism of Cardiovascular Side Effects
The primary cause of hypotension and tachycardia with many neuromuscular blockers is the displacement of histamine from mast cells. This compound, a benzylisoquinolinium compound, is structurally designed to have a low propensity for this action.
Caption: Simplified pathway of histamine-mediated cardiovascular effects.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the cardiovascular profile of a test article like this compound in a preclinical setting.
Caption: Preclinical workflow for cardiovascular assessment.
Nuromax (Doxacurium Chloride) Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Nuromax (doxacurium chloride) dose-response curves.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of generating a this compound dose-response curve.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding or viability. | Ensure a homogenous cell suspension before seeding. Use a hemocytometer or automated cell counter to verify cell density and viability. Allow cells to adhere and differentiate uniformly before starting the experiment. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and slow dispensing of reagents. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| No response or very weak response to this compound | Incorrect dosage range. | The effective concentration of this compound in vitro may differ from in vivo doses. Start with a wide range of concentrations based on published ED50/ED95 values, and then narrow it down. A pilot experiment is highly recommended. |
| Degraded this compound solution. | Doxacurium chloride solutions should be prepared fresh.[1] If storing, follow the manufacturer's recommendations and consider aliquoting to avoid multiple freeze-thaw cycles.[1] | |
| Insufficient incubation time. | As a long-acting neuromuscular blocking agent, this compound may require a longer incubation time to reach equilibrium.[2] Optimize the incubation time in your specific assay system. | |
| Low receptor expression in the cell model. | Verify the expression of nicotinic acetylcholine receptors in your cell model using techniques like immunocytochemistry or western blotting. | |
| Steep or flat dose-response curve | Inappropriate concentration range. | If the curve is too steep, the concentrations chosen are too close together. If it is flat, the concentration range is too narrow and may be on the plateau or baseline of the curve. Use a wider range of concentrations with logarithmic spacing. |
| Issues with data normalization. | Ensure that you have proper positive and negative controls for data normalization. The baseline (0% effect) and maximum response (100% effect) should be well-defined. | |
| Non-sigmoid shaped dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, lower the maximum concentration used. |
| Off-target effects at high concentrations. | High concentrations of a compound can lead to non-specific effects. Consider if the observed response aligns with the known mechanism of action of this compound. | |
| Data analysis errors. | Use appropriate non-linear regression models to fit the data.[3][4] Ensure the model assumptions are met. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (doxacurium chloride) is a long-acting, nondepolarizing skeletal neuromuscular blocking agent.[2] It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate.[2][5] By blocking acetylcholine from binding, it prevents depolarization of the muscle cell and inhibits muscle contraction.[2]
Q2: What is a typical starting concentration range for an in vitro this compound dose-response experiment?
Q3: How should I prepare and store this compound solutions for in vitro experiments?
A3: Doxacurium chloride is soluble in aqueous solutions.[2] It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at 2-8°C for short-term storage or frozen in aliquots for long-term storage to minimize freeze-thaw cycles.[1] The stability of doxacurium chloride can be affected by pH, so ensure the pH of your buffer is within a suitable range (pH 4.0-5.0 for the commercial injection).[2]
Q4: What are the critical parameters to consider when analyzing a this compound dose-response curve?
A4: The key parameters to determine from a dose-response curve are the EC50 (half-maximal effective concentration), the Hill slope (steepness of the curve), and the maximum effect (Emax).[10] It is crucial to use a non-linear regression model, typically a four-parameter logistic model, to accurately fit the data and calculate these parameters.[3][4]
Q5: My dose-response curve shows a biphasic or U-shaped response. What could be the cause?
A5: Non-monotonic (e.g., biphasic or U-shaped) dose-response curves can occur due to various reasons, including off-target effects at higher concentrations, receptor desensitization, or the presence of impurities in the compound. Carefully re-evaluate your experimental setup, check the purity of your this compound sample, and consider if the observed effect at high concentrations is physiologically relevant to neuromuscular blockade.
Experimental Protocol: In Vitro this compound Dose-Response Curve Generation using a Neuromuscular Junction Co-culture Model
This protocol outlines a general workflow for generating a dose-response curve for this compound in an in vitro neuromuscular junction (NMJ) co-culture model. This model typically consists of motor neurons and muscle cells cultured together to form functional NMJs.[11][12][13]
1. Cell Culture and NMJ Formation:
-
Co-culture motor neurons and myoblasts in a suitable multi-well plate format (e.g., 96-well plate).
-
Differentiate the myoblasts into myotubes and allow for the formation of functional neuromuscular junctions. This process can take several days to weeks, depending on the cell types and protocol used.
-
Monitor the formation of NMJs morphologically (e.g., acetylcholine receptor clustering) and functionally (e.g., spontaneous or evoked muscle contractions).
2. Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound (doxacurium chloride) in an appropriate vehicle (e.g., sterile water or culture medium).
-
Perform a serial dilution of the stock solution to create a range of working concentrations. It is recommended to use a logarithmic dilution series (e.g., 1:10 or 1:3 dilutions) to cover a wide range of concentrations.
3. This compound Treatment:
-
Carefully remove the culture medium from the wells containing the NMJ co-cultures.
-
Add the prepared this compound solutions at different concentrations to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for a predetermined amount of time to allow this compound to exert its effect. This incubation time should be optimized for your specific assay.
4. Functional Assessment of Neuromuscular Transmission:
-
Functional assessment can be performed using various methods, including:
-
Calcium Imaging: Load the myotubes with a calcium indicator dye. Stimulate the motor neurons (e.g., electrically or with a chemical agonist like glutamate) and measure the resulting calcium transients in the myotubes. This compound will inhibit these transients in a dose-dependent manner.
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Electrophysiology (e.g., Microelectrode Array - MEA): Culture the NMJs on an MEA plate to record the electrical activity of both neurons and muscle cells.[5] Analyze the inhibition of muscle action potentials following neuronal stimulation.
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Contraction Assay: For more mature co-cultures, muscle contractions can be visually observed and quantified using video microscopy and image analysis software.
-
5. Data Analysis:
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For each concentration of this compound, quantify the inhibition of the measured response (e.g., calcium transient amplitude, muscle action potential frequency, or contraction force).
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Normalize the data to the negative control (0% inhibition) and a positive control (e.g., a saturating dose of a known neuromuscular blocker or a condition that completely abolishes transmission, representing 100% inhibition).
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data using a non-linear regression model (e.g., four-parameter log-logistic equation) to determine the EC50, Hill slope, and Emax.[3][4]
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuromuscular Junction In Vitro Assay | Axion Biosystems [axionbiosystems.com]
- 6. Neuromuscular and cardiovascular effects of doxacurium in children anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 9. Doxacurium Chloride | C56H78Cl2N2O16 | CID 5284551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Dose of Reality About Dose–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Neuromuscular Junction Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Neuromuscular Junction Functionality in the SOD1G93A Animal Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Technique for the Measurement of Neuromuscular Junction Functionality in Isotonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nuromax® (doxacurium chloride)
Important Note for Researchers: The brand name Nuromax® has been associated with two distinct pharmaceutical products. This guide pertains exclusively to This compound® (doxacurium chloride) , a long-acting, non-depolarizing neuromuscular blocking agent previously used in anesthesia. It is not related to the currently available products named this compound used for treating neuropathic pain. The brand this compound for doxacurium chloride has been discontinued, and this information is intended for research and scientific reference purposes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (doxacurium chloride)?
A1: Doxacurium chloride is a non-depolarizing skeletal neuromuscular blocking agent.[3] It functions as a competitive antagonist to acetylcholine (ACh) at the nicotinic cholinergic receptors on the motor end-plate of the neuromuscular junction.[3][4] By binding to these receptors, it prevents the depolarizing action of ACh, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation and paralysis.[4] This antagonism is reversible and can be overcome by increasing the concentration of ACh at the synapse, for example, through the administration of anticholinesterase agents.[5]
Q2: What were the main challenges associated with the continuous administration of doxacurium chloride?
A2: The primary challenges stemmed from its pharmacokinetic profile as a long-acting agent:
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Prolonged and Variable Duration of Action: Doxacurium has a long clinical duration, with an initial 0.05 mg/kg dose lasting approximately 100 minutes on average.[1][6] However, there is significant inter-patient variability, and full spontaneous recovery could take as long as 3 to 4 hours for some individuals.[1][3] This made titration and maintaining a consistent level of blockade during continuous infusion difficult.
-
Risk of Accumulation and Prolonged Block: In certain populations, the risk of drug accumulation and a significantly extended neuromuscular block was a major concern. This includes:
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Patients with Renal or Hepatic Impairment: Doxacurium is primarily eliminated by renal excretion.[7] Patients with renal failure show a substantially longer elimination half-life (approx. 221 minutes vs. 99 minutes in normal patients) and reduced plasma clearance, leading to a prolonged effect.[8] A prolonged duration of block should also be anticipated in patients with hepatic failure.[9]
-
Elderly Patients: Elderly patients may exhibit a longer duration of neuromuscular block compared to younger adults.[1][3]
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Obese Patients: Dosing based on actual body weight in obese patients (≥30% over ideal body weight) is associated with a prolonged duration of action; therefore, dosing should be based on ideal body weight.[1][9]
-
-
Difficulty in Reversal: While reversible with anticholinesterase agents, inadequate reversal of a profound block is a possibility with any non-depolarizing agent, and the long-acting nature of doxacurium required careful management.[1][3]
Q3: How should neuromuscular function be monitored during experiments involving doxacurium?
A3: Continuous monitoring of neuromuscular transmission using a peripheral nerve stimulator is strongly recommended to guide dosing and prevent overdose.[1][9][10] The most common method is Train-of-Four (TOF) stimulation, where four supramaximal electrical stimuli are delivered to a peripheral nerve (e.g., the ulnar nerve) and the muscular response (e.g., of the adductor pollicis muscle) is measured.[11][12] The goal is to titrate the infusion to maintain a specific level of block (e.g., 1 or 2 twitches out of 4). Additional doses should not be administered until a response to the first twitch (T1) is observed.[9][10]
Q4: What are the stability and compatibility considerations for preparing doxacurium solutions?
A4: Doxacurium chloride injection may be incompatible with alkaline solutions that have a pH greater than 8.5, such as barbiturate solutions.[3][6][9] It is physically and chemically compatible for Y-site administration with standard intravenous fluids, including:
When diluted, aseptic techniques should be used, and the diluted solution should preferably be used immediately, with any unused portion discarded after 8 hours.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action / Solution |
| Inadequate Neuromuscular Blockade | 1. Insufficient Dose: The infusion rate may be too low for the subject's requirements. 2. IV Line Issue: Patency or displacement of the intravenous line. 3. Drug Incompatibility: Co-administration of an incompatible substance. | 1. Verify Dose: Confirm dosing calculations, especially if based on ideal body weight.[1] Consider a small bolus dose and/or titrate the infusion rate upwards based on nerve stimulator feedback (TOF count). 2. Check IV Access: Ensure the IV line is patent and correctly placed. 3. Review Co-administered Drugs: Ensure no alkaline solutions are being mixed.[3][6] |
| Excessive Neuromuscular Blockade / Prolonged Recovery | 1. Overdosage: Infusion rate is too high. 2. Patient Factors: Subject may have compromised renal or hepatic function, be elderly, or obese (if dosed on actual body weight).[1][4][8] 3. Drug Interactions: Potentiation by other agents (e.g., certain antibiotics, anesthetics like isoflurane).[1] | 1. Stop Infusion: Immediately discontinue the doxacurium administration. 2. Provide Support: Ensure adequate ventilation (mechanical or manual) until neuromuscular function returns.[3] 3. Monitor Recovery: Use a nerve stimulator to quantitatively track recovery (e.g., TOF ratio). A TOF ratio ≥ 0.9 is considered adequate recovery.[13][14] 4. Consider Reversal: If appropriate for the experimental protocol, administer a reversal agent (e.g., neostigmine) once there is evidence of spontaneous recovery (e.g., TOF count of at least 3).[13][14] |
| Unexplained Cardiovascular Changes (Hypotension, Bradycardia) | 1. Concomitant Medications: Often related to other anesthetic agents. Doxacurium itself is known for its cardiovascular stability and low propensity for histamine release.[4][5][9] 2. Anaphylaxis (Rare): A severe allergic reaction is a rare but possible risk with any drug.[4] | 1. Evaluate Other Agents: Assess the hemodynamic effects of all other administered drugs in the protocol. 2. Rule Out Other Causes: Check for other experimental causes of hemodynamic instability. 3. Manage Anaphylaxis: If signs of a severe allergic reaction occur (e.g., severe bronchospasm, cardiovascular collapse), cease administration of all agents and treat immediately.[4] |
Data Presentation: Pharmacokinetics & Dosing
Table 1: Pharmacokinetic Parameters of Doxacurium Chloride
| Parameter | Normal Patients | Patients with Hepatic Failure | Patients with Renal Failure | Reference |
| Plasma Clearance (mL·kg⁻¹·min⁻¹) | 2.7 ± 1.6 | 2.3 ± 0.4 | 1.2 ± 0.7 | [8] |
| Elimination Half-Life (min) | 99 ± 54 | 115 ± 31 | 221 ± 156 | [8] |
| Mean Residence Time (min) | 95.2 ± 57 | 129.4 ± 30 | 270 ± 210 | [8] |
Table 2: Intravenous Dosing Guidelines for Doxacurium Chloride (Adults)
| Dose Type | Dose (mg/kg) | Average Duration of Clinically Effective Block | Reference |
| Initial (2 x ED₉₅) | 0.05 mg/kg | 100 minutes (Range: 39-232) | [6] |
| Initial (For prolonged block) | 0.08 mg/kg | 160 minutes or more (Range: 110-338) | [6][10] |
| Maintenance Dose | 0.005 mg/kg | 30 minutes (Range: 9-57) | [6][10] |
| Maintenance Dose | 0.01 mg/kg | 45 minutes (Range: 14-108) | [6] |
Experimental Protocols
Protocol: Monitoring Neuromuscular Blockade in a Preclinical Model
This protocol provides a general methodology for assessing the depth of neuromuscular blockade during continuous doxacurium infusion in an animal model.
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Subject Preparation:
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Anesthetize the subject according to an approved institutional protocol. Ensure adequate depth of anesthesia is maintained throughout the procedure.
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Establish intravenous access for drug administration and a separate line for fluid maintenance if required.
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Secure the subject's airway and provide mechanical ventilation. Adjust ventilator settings to maintain normal end-tidal CO₂ and oxygen saturation.
-
-
Placement of Monitoring Electrodes:
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Isolate a peripheral nerve suitable for stimulation (e.g., the ulnar or sciatic nerve).
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Place two stimulating electrodes along the path of the nerve.
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Attach a force-displacement transducer or electromyography (EMG) electrodes to the corresponding muscle (e.g., adductor pollicis or gastrocnemius) to quantify the response to nerve stimulation.
-
-
Baseline Measurement:
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Using a nerve stimulator, determine the supramaximal stimulus: increase the current until the muscle's twitch response no longer increases, then increase the current by an additional 10-20%.
-
Record a stable baseline twitch response using single twitches (0.1 Hz) or a baseline Train-of-Four (TOF) response.
-
-
Doxacurium Administration & Monitoring:
-
Administer an initial bolus dose of doxacurium (e.g., 0.05 mg/kg, adjusted for species).
-
Begin continuous TOF stimulation (e.g., one TOF every 20-30 seconds).
-
Once the desired level of block is achieved (e.g., disappearance of 2 or 3 twitches), begin a continuous infusion of doxacurium. A starting rate of 0.3-0.5 µg/kg/min has been used in clinical settings and can be adapted as a starting point for research.[7]
-
Titrate the infusion rate to maintain the target level of blockade (e.g., 1-2 twitches on the TOF monitor).
-
-
Data Collection & Recovery:
-
Continuously record the TOF count and/or TOF ratio throughout the experiment.
-
Continue monitoring the TOF response to measure the time to recovery of each twitch (T1, T2, T3, T4) and the recovery of the TOF ratio to ≥ 0.9.
-
Do not cease mechanical ventilation until sufficient spontaneous respiratory effort and neuromuscular function have returned.
-
Visualizations
Caption: Mechanism of action of Doxacurium at the neuromuscular junction.
Caption: Troubleshooting workflow for continuous doxacurium administration.
References
- 1. This compound (Doxacurium Chloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Doxacurium chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. biomedicus.gr [biomedicus.gr]
- 5. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Clinical Practice Guidelines for Sustained Neuromuscular - Page 3 [medscape.com]
- 8. Pharmacokinetics and pharmacodynamics of doxacurium in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.wfsahq.org [resources.wfsahq.org]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Nuromax (Doxacurium Chloride) and Other Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuromax (doxacurium chloride) with other neuromuscular blocking agents (NMBAs). The information presented is based on experimental data from clinical trials and pharmacological studies, offering a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
This compound, like other nondepolarizing neuromuscular blocking agents, exerts its effect by acting as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, doxacurium blocks the binding of ACh, thereby preventing the depolarization of the muscle fiber membrane and subsequent muscle contraction.[1][2] This action results in skeletal muscle relaxation or paralysis.[1] The neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction to compete with the blocking agent.[3]
The following diagram illustrates the signaling pathway at the neuromuscular junction and the site of action for nondepolarizing neuromuscular blocking agents like this compound.
Comparative Pharmacodynamics of Neuromuscular Blocking Agents
The performance of neuromuscular blocking agents is primarily characterized by their potency, onset of action, and duration of action. The following tables summarize key pharmacodynamic parameters for this compound and other commonly used NMBAs.
| Agent | Class | ED95 (mg/kg) |
| This compound (Doxacurium) | Benzylisoquinolinium | 0.025 - 0.03[3][4][5] |
| Pancuronium | Aminosteroid | 0.07[5] |
| Vecuronium | Aminosteroid | 0.05[6] |
| Rocuronium | Aminosteroid | 0.3[7] |
| Atracurium | Benzylisoquinolinium | 0.25[6] |
| Cisatracurium | Benzylisoquinolinium | 0.05[6] |
| Mivacurium | Benzylisoquinolinium | 0.08[5] |
| Agent | Onset of Action (min) | Clinical Duration (min) | Recovery Index (25-75%) (min) |
| This compound (Doxacurium) | 4 - 6[5] | 60 - 100+[5][8] | 18.3[9] |
| Pancuronium | 3 - 5[5] | 60 - 100[8] | ~15-25 |
| Vecuronium | 3 - 5[8] | 45 - 65[8] | 10.5 - 12.2[9] |
| Rocuronium | 1 - 2[8] | 30[8] | ~10-15 |
| Atracurium | 3 - 5 | 20 - 35 | ~10-15 |
| Cisatracurium | 3 - 5[5] | 25 - 30[5] | ~10-15 |
| Mivacurium | 2 - 3[5] | 12 - 20[5] | 8.4[9] |
Cardiovascular Effects: A Key Differentiator
A significant advantage of this compound is its cardiovascular stability.[10] Unlike some other NMBAs, particularly pancuronium, doxacurium does not produce clinically significant changes in heart rate or mean arterial pressure.[3][8] This makes it a suitable agent for patients with cardiovascular disease or those undergoing lengthy surgical procedures where hemodynamic stability is crucial.[10]
| Agent | Heart Rate | Mean Arterial Pressure | Histamine Release |
| This compound (Doxacurium) | No significant change[3] | No significant change[3] | No[3] |
| Pancuronium | Increase[8] | Increase[8] | No |
| Vecuronium | Slight decrease or no change[8] | No significant change[8] | No |
| Rocuronium | Slight increase or no change | No significant change | No |
| Atracurium | Potential for increase (histamine-related) | Potential for decrease (histamine-related) | Yes |
| Cisatracurium | No significant change | No significant change | No |
| Mivacurium | Potential for increase (histamine-related) | Potential for decrease (histamine-related) | Yes |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies to assess neuromuscular function. A typical experimental workflow for comparing neuromuscular blocking agents is outlined below.
Key Methodological Considerations:
-
Patient Population: Studies are typically conducted in consenting adult patients classified as ASA physical status I or II (healthy or with mild systemic disease).[3]
-
Anesthesia: A standardized anesthetic regimen is employed, often consisting of an intravenous induction agent (e.g., thiopental, propofol) and maintenance with an inhalational agent (e.g., isoflurane) and/or opioids (e.g., fentanyl).[3][8]
-
Neuromuscular Monitoring: The degree of neuromuscular blockade is quantified using a peripheral nerve stimulator. The ulnar nerve is commonly stimulated, and the response of the adductor pollicis muscle is measured.[3][11]
-
Train-of-Four (TOF) Stimulation: This is the most common method, involving four supramaximal electrical stimuli delivered at a frequency of 2 Hz.[12] The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive indicator of nondepolarizing neuromuscular blockade. The number of visible twitches (TOF count) is used to assess the depth of the block.[12]
-
-
Data Points:
-
Onset of Action: The time from the administration of the NMBA to the maximum suppression of the first twitch (T1) of the TOF.
-
Clinical Duration of Action: The time from drug administration until the T1 height returns to 25% of its baseline value.
-
Recovery Index: The time taken for the T1 height to recover from 25% to 75% of its baseline value.
-
Conclusion
This compound (doxacurium chloride) is a long-acting, potent, nondepolarizing neuromuscular blocking agent with a distinct clinical profile. Its primary advantages lie in its cardiovascular stability, with a lack of significant effects on heart rate and blood pressure, and a low propensity for histamine release.[3][10] These characteristics make it a favorable choice for high-risk patient groups and for lengthy surgical procedures where hemodynamic predictability is paramount.[10] While its onset of action is slower than some other agents, its long duration of action provides sustained muscle relaxation. The selection of a neuromuscular blocking agent should be based on the specific clinical requirements of the procedure, the patient's underlying medical conditions, and the desired pharmacodynamic profile. This guide provides a framework for comparing this compound to other available agents to facilitate informed decision-making in research and clinical practice.
References
- 1. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 2. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of doxacurium chloride. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting nondepolarizing neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of hemodynamic responses to pipecuronium and doxacurium in patients undergoing valvular surgery while anesthetized with fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular interaction between cisatracurium and mivacurium, atracurium, vecuronium or rocuronium administered in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
Navigating Neuropathic Pain: A Comparative Analysis of Nuromax Components and Alternative Therapies in Experimental Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic agents found in Nuromax (a combination product for neuropathic pain) and other key alternatives. By examining their performance in established preclinical paradigms and outlining the associated experimental methodologies, this document aims to facilitate a deeper understanding of their comparative efficacy and mechanisms of action.
The management of neuropathic pain, a debilitating condition arising from nerve damage, remains a significant clinical challenge. Combination therapies are often employed to target multiple pain pathways. This guide delves into the preclinical evidence supporting the individual components of this compound—Pregabalin, Nortriptyline, and Methylcobalamin—and compares their efficacy with established alternatives like Gabapentin.
Comparative Efficacy in Preclinical Neuropathic Pain Models
The following tables summarize quantitative data from various preclinical studies, offering a snapshot of the relative efficacy of different compounds in validated animal models of neuropathic pain. These models are crucial for understanding the potential therapeutic benefits of these agents before clinical application.
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Pregabalin | Chronic Constriction Injury (CCI) | Mechanical Allodynia (Paw withdrawal threshold in g) | Significant increase in withdrawal threshold compared to control | [1] |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia (50% withdrawal threshold) | Dose-dependent increase in withdrawal threshold | [2] | |
| Streptozotocin-induced Diabetic Neuropathy | Mechanical Allodynia and Thermal Hyperalgesia | Effective in mitigating both allodynia and hyperalgesia | [3] | |
| Gabapentin | Chronic Constriction Injury (CCI) | Mechanical Allodynia (Paw withdrawal threshold in g) | Significant increase in withdrawal threshold, though may be less potent than Pregabalin | [4][5] |
| Postherpetic Neuralgia Model | Pain Score Reduction | Effective in reducing pain scores, but with a potential plateau effect at higher doses | [5] | |
| Nortriptyline | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mechanical Allodynia | Failed to demonstrate efficacy in some randomized, placebo-controlled trials | [6] |
| Cryptogenic Sensory Polyneuropathy (CSPN) - Clinical | Pain Reduction (50% reduction) | 25% of patients reported efficacious result | [7][8] | |
| Methylcobalamin | Vincristine-induced Neuropathy | Thermal Hyperalgesia (Paw withdrawal latency in s) | Significant attenuation of thermal hyperalgesia | [9] |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia (Duration in days) | Shortened the duration of mechanical allodynia | [10] |
| Combination Therapy | Animal Model/Clinical Condition | Key Efficacy Endpoint | Results | Reference |
| Pregabalin + Nortriptyline | Post-Herpetic Neuralgia (PHN) - Clinical | Pain Intensity (Numeric Rating Scale) | Significant decline in NRS scores compared to Pregabalin monotherapy | [11] |
| Diabetic Peripheral Neuropathy (DPN) - Clinical | Pain Reduction (Visual Analog Scale) | Significant pain reduction, with faster insomnia relief compared to Pregabalin + Duloxetine | [12] | |
| Pregabalin + Tramadol | Spinal Nerve Ligation (SNL) | Mechanical Allodynia (50% withdrawal threshold) | Synergistic antiallodynic effects | [2] |
| Pregabalin + Duloxetine | Spinal Nerve Ligation (SNL) | Mechanical Allodynia (50% withdrawal threshold) | Additive effects | [2] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these drugs exert their effects is fundamental to rational drug design and the development of novel therapeutic strategies.
Caption: Mechanism of action for Pregabalin.
Caption: Mechanism of action for Nortriptyline.
Caption: Mechanism of action for Methylcobalamin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two widely used preclinical models of neuropathic pain.
Chronic Constriction Injury (CCI) Model
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the level of the mid-thigh by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until a brief twitch in the respective hind limb is observed.
-
The muscle and skin layers are then closed with sutures.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.
-
Behavioral Testing:
-
Assessment of mechanical allodynia is typically performed using von Frey filaments at baseline and at various time points post-surgery (e.g., days 3, 7, 14, 21).
-
Thermal hyperalgesia can be assessed using a plantar test apparatus.
-
-
Drug Administration: Test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified time points before behavioral testing.
Spared Nerve Injury (SNI) Model
-
Animal Preparation: Similar to the CCI model, rats or mice are anesthetized.
-
Surgical Procedure:
-
The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed.
-
The common peroneal and tibial nerves are tightly ligated with a silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.
-
The muscle and skin are closed in layers.
-
-
Post-operative Care: Standard post-operative monitoring and care are provided.
-
Behavioral Testing:
-
Mechanical sensitivity is assessed on the lateral aspect of the paw (the territory of the intact sural nerve), which typically develops robust and long-lasting allodynia.
-
Testing is performed at baseline and at multiple time points after surgery.
-
-
Drug Administration: Test compounds are administered prior to behavioral assessments to evaluate their analgesic effects.
Caption: General experimental workflow for preclinical neuropathic pain studies.
This guide provides a foundational overview for comparing the efficacy of this compound's components and its alternatives. The presented data and protocols are intended to support further research and development in the critical area of neuropathic pain management. It is important to note that preclinical results do not always directly translate to clinical efficacy, and further well-controlled clinical trials are necessary to establish the therapeutic value of these agents in humans.
References
- 1. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Efficacy of Combination Therapy with Pregabalin in Neuropathic Pain: A Preclinical Study in the Rat L5 Spinal Nerve Ligation Model | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Study Reveals Most Effective Drugs for Common Type of Neuropathic Pain - University of Missouri School of Medicine [medicine.missouri.edu]
- 9. Methylcobalamin ameliorates neuropathic pain induced by vincristine in rats: Effect on loss of peripheral nerve fibers and imbalance of cytokines in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Methylcobalamin on Voltage-Gated Sodium Channels (Vgscs) Expression in Neuropathic Painanimal Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Evaluating the efficacy of combination therapy of Pregabalin plus Nortriptyline in the management of PHN patients: A randomized controlled study | International Journal of Medical Reviews and Case Reports [mdpub.net]
- 12. Comparison of the Efficacy and Safety of Pregabalin plus Nortriptyline Versus Pregabalin plus Duloxetine in Patients of Diabetic Peripheral Polyneuropathy: A Randomised Controlled Trial | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
A Comparative Analysis of Nuromax (Doxacurium) and Vecuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two non-depolarizing neuromuscular blocking agents: Nuromax (doxacurium chloride) and vecuronium bromide. The information presented is intended to support research, scientific inquiry, and professional drug development by offering an objective analysis of their respective pharmacological profiles, supported by experimental data.
Executive Summary
This compound (doxacurium) is a long-acting benzylisoquinolinium neuromuscular blocking agent, while vecuronium is an intermediate-acting aminosteroid. The primary distinction between these two agents lies in their duration of action, with doxacurium providing a significantly longer period of neuromuscular blockade. This difference is a key determinant in their clinical applications. Doxacurium is noted for its cardiovascular stability, showing minimal impact on heart rate and blood pressure. Vecuronium also generally maintains hemodynamic stability, though some studies indicate a more pronounced reduction in heart rate compared to doxacurium.[1] Both drugs act as competitive antagonists at the nicotinic acetylcholine receptors at the motor endplate. Their metabolism and elimination pathways differ, influencing their use in patients with renal or hepatic impairment.
Mechanism of Action
Both this compound and vecuronium are non-depolarizing neuromuscular blocking agents. They function by competitively inhibiting the action of acetylcholine at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. This antagonism prevents the depolarization of the motor endplate, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation.
Below is a diagram illustrating the common signaling pathway for both this compound and vecuronium at the neuromuscular junction.
Caption: Mechanism of action at the neuromuscular junction.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and vecuronium dictate their clinical utility. Doxacurium is primarily eliminated unchanged through renal and biliary excretion, while vecuronium undergoes hepatic metabolism to a greater extent.
| Parameter | This compound (Doxacurium) | Vecuronium |
| Class | Benzylisoquinolinium | Aminosteroid |
| Metabolism | Not significantly metabolized | Primarily hepatic metabolism |
| Active Metabolites | No | Yes (3-desacetylvecuronium) |
| Elimination | Primarily renal and biliary excretion of unchanged drug | Biliary and renal excretion |
| Plasma Clearance (mL/kg/min) | 1.2 - 2.7 | 3.0 - 5.2 |
| Elimination Half-Life (min) | 99 - 221 | 65 - 75 |
| Protein Binding | ~30% | 60 - 80% |
Data Sources: [2]
Pharmacodynamic Profile
The onset of action and clinical duration are critical factors in the selection of a neuromuscular blocking agent. Doxacurium has a slower onset and a significantly longer duration of action compared to vecuronium.
| Parameter | This compound (Doxacurium) | Vecuronium |
| Onset of Action (min) | 4 - 6 | 2.5 - 3 |
| Time to Maximum Block (min) | ~9 | ~3-5 |
| Clinical Duration (min) | 90 - 120 | 25 - 40 |
| Recovery Index (25-75%) (min) | 18.3 ± 4.2 | 12.2 ± 5.0 |
Comparative Data in Specific Patient Populations
The pharmacokinetics and pharmacodynamics of both agents can be altered in patients with renal or hepatic insufficiency.
Patients with Renal Failure:
| Parameter | This compound (Doxacurium) | Vecuronium |
| Plasma Clearance | Significantly decreased | Minimally affected |
| Elimination Half-Life | Significantly prolonged | Slightly prolonged |
| Clinical Duration | Prolonged | May be prolonged |
Patients with Hepatic Failure:
| Parameter | This compound (Doxacurium) | Vecuronium |
| Plasma Clearance | Not significantly altered | Decreased |
| Elimination Half-Life | Not significantly altered | Prolonged |
| Clinical Duration | Variable, may be prolonged | Prolonged |
Data Sources: [2]
Hemodynamic Effects
A key differentiator between neuromuscular blocking agents is their impact on cardiovascular stability. Clinical studies have compared the hemodynamic profiles of doxacurium and vecuronium.
| Hemodynamic Parameter | This compound (Doxacurium) | Vecuronium |
| Heart Rate | No significant change; small decrease at higher doses | No significant change; more pronounced reduction than doxacurium |
| Mean Arterial Pressure | No significant change | No significant change |
| Cardiac Index | No significant change | No significant change |
Data Sources: [1]
Experimental Protocols
The evaluation of neuromuscular blocking agents in a clinical research setting relies on standardized methodologies to ensure the accuracy and reproducibility of results.
Neuromuscular Blockade Monitoring
The most common method for quantifying the degree of neuromuscular blockade is through the use of a peripheral nerve stimulator to elicit and measure muscle responses.
Train-of-Four (TOF) Stimulation:
This is the standard technique used in the cited comparative studies. The protocol involves:
-
Nerve Stimulation: Supramaximal electrical stimuli are delivered to a peripheral motor nerve, typically the ulnar nerve at the wrist.
-
Stimulation Pattern: Four stimuli are delivered at a frequency of 2 Hz.
-
Measurement: The evoked muscle response, usually the adduction of the thumb (adductor pollicis muscle), is measured. This can be done through:
-
Mechanomyography: Measures the force of muscle contraction.
-
Electromyography: Measures the electrical activity of the muscle.
-
Acceleromyography: Measures the acceleration of the muscle movement.
-
-
Data Analysis: The primary outcome is the TOF ratio, which is the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A decrease in this ratio indicates the presence of a non-depolarizing neuromuscular block. The number of visible twitches (TOF count) is also used to assess the depth of blockade.
Caption: Experimental workflow for TOF monitoring.
Comparative Clinical Trial Design
The design of clinical trials comparing neuromuscular blocking agents is crucial for generating reliable data. A typical design involves:
-
Patient Population: Homogeneous groups of patients (e.g., ASA physical status I and II) scheduled for elective surgery under general anesthesia.
-
Anesthetic Technique: A standardized anesthetic regimen is used for all participants to minimize confounding variables.
-
Randomization and Blinding: Patients are randomly assigned to receive either doxacurium or vecuronium in a double-blind manner.
-
Dosing: Equipotent doses of the drugs are administered, often based on multiples of the ED95 (the dose required to produce 95% suppression of the first twitch of the TOF).
-
Data Collection: Continuous monitoring of neuromuscular function (using TOF), hemodynamics (heart rate, blood pressure), and other relevant clinical parameters.
Conclusion
This compound (doxacurium) and vecuronium are both effective non-depolarizing neuromuscular blocking agents with distinct clinical profiles. Doxacurium's long duration of action and high degree of cardiovascular stability make it a suitable choice for lengthy surgical procedures where prolonged and profound muscle relaxation is required. Vecuronium, with its intermediate duration of action and generally stable hemodynamic profile, offers greater flexibility for a wider range of surgical procedures of shorter to moderate length. The choice between these two agents should be guided by the anticipated duration of the procedure, the patient's underlying medical conditions (particularly renal and hepatic function), and the need for a specific hemodynamic profile. Further research and head-to-head clinical trials are essential for continuing to refine the optimal use of these agents in specific clinical scenarios.
References
- 1. Cardiovascular effects of doxacurium, pancuronium and vecuronium in anaesthetized patients presenting for coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of doxacurium in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery of mivacurium and doxacurium versus vecuronium in the isolated forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time course of action and intubating conditions following vecuronium, rocuronium and mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vecuronium and atracurium in patients with end-stage renal failure. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atracurium, cisatracurium, vecuronium and rocuronium in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuromax: A Comparative Analysis for Neuromuscular Blockade in Research
In the landscape of neuromuscular blocking agents, Nuromax (doxacurium chloride) presents a distinct profile characterized by its long-acting, nondepolarizing mechanism. This guide provides a comprehensive comparison of this compound with other commonly used neuromuscular blockers, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research settings.
Comparative Pharmacodynamics and Clinical Efficacy
This compound is a benzylisoquinolinium diester compound that acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate, thereby inhibiting neuromuscular transmission.[1] Its long duration of action makes it suitable for lengthy surgical procedures and in intensive care unit (ICU) settings for patients requiring mechanical ventilation.[2][3]
The following tables summarize the quantitative data from various clinical studies, comparing the pharmacodynamic and pharmacokinetic properties of this compound with other nondepolarizing neuromuscular blocking agents.
Table 1: Comparative Pharmacodynamic Properties of Neuromuscular Blocking Agents
| Agent | Class | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) |
| This compound (Doxacurium) | Benzylisoquinolinium | 0.025 | 3.5 - 9.85 | 100 - 160 |
| Pancuronium | Aminosteroid | 0.07 | 2 - 4 | 60 - 100 |
| Rocuronium | Aminosteroid | 0.3 | 1 - 2 | 30 - 60 |
| Vecuronium | Aminosteroid | 0.05 | 2 - 4 | 25 - 40 |
| Cisatracurium | Benzylisoquinolinium | 0.05 | 3 - 5 | 40 - 60 |
ED95: The dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF). Onset of action and clinical duration can vary based on dose, anesthetic technique, and patient population.
Table 2: Comparative Hemodynamic and Safety Profile
| Agent | Histamine Release | Cardiovascular Effects | Primary Route of Elimination |
| This compound (Doxacurium) | Minimal | No clinically significant effects on heart rate or blood pressure | Renal and Biliary |
| Pancuronium | Minimal | Vagolytic (increase in heart rate) | Renal |
| Rocuronium | Minimal | Minimal | Biliary |
| Vecuronium | Minimal | Minimal | Biliary |
| Cisatracurium | Minimal | Minimal | Hofmann elimination |
Experimental Protocols
The data presented in this guide are derived from controlled clinical trials. The following methodologies are representative of the key experiments conducted to evaluate the efficacy and safety of this compound and its comparators.
Assessment of Neuromuscular Blockade
A common experimental workflow for assessing the degree of neuromuscular blockade is as follows:
Key Methodological Details:
-
Patient Population: Adult patients classified as ASA physical status I or II undergoing elective surgery requiring general anesthesia and neuromuscular blockade.
-
Anesthesia: Anesthesia is typically induced with an intravenous agent (e.g., propofol) and maintained with an inhalational agent (e.g., isoflurane or sevoflurane) in a mixture of nitrous oxide and oxygen.
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist with a peripheral nerve stimulator, and the evoked response of the adductor pollicis muscle is recorded. Train-of-Four (TOF) stimulation is the standard method, where four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is used to quantify the degree of block.[4]
-
Drug Administration: Neuromuscular blocking agents are administered intravenously as a bolus dose.
-
Data Points:
-
Onset of action: Time from the end of drug injection to 95% depression of the first twitch (T1) height.
-
Clinical duration (T25): Time from drug injection to the recovery of T1 to 25% of its baseline value.
-
Recovery index: Time taken for T1 to recover from 25% to 75% of its baseline value.
-
Signaling Pathway of Neuromuscular Blockade
This compound and other nondepolarizing neuromuscular blocking agents exert their effects at the neuromuscular junction. The following diagram illustrates the signaling pathway and the point of intervention for these drugs.
Mechanism of Action:
-
An action potential arriving at the presynaptic nerve terminal triggers the opening of voltage-gated calcium channels.
-
The influx of calcium ions causes synaptic vesicles containing acetylcholine (ACh) to fuse with the presynaptic membrane and release ACh into the synaptic cleft.
-
ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber.
-
The binding of ACh to nAChRs opens the ion channel, leading to an influx of sodium ions and an efflux of potassium ions. This generates an end-plate potential (EPP).
-
If the EPP reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and leads to muscle contraction.
-
This compound , as a competitive antagonist, binds to the nAChRs but does not activate them. By occupying the receptor sites, it prevents ACh from binding, thereby inhibiting the generation of an EPP and subsequent muscle contraction.[1][5]
Conclusion
This compound (doxacurium chloride) is a long-acting, nondepolarizing neuromuscular blocking agent with a stable hemodynamic profile and minimal histamine release.[1][6] Its prolonged duration of action makes it a suitable choice for lengthy surgical procedures and for continuous infusion in the ICU. Comparative data indicates that while its onset of action is slower than that of rocuronium, its clinical duration is significantly longer. The choice of a neuromuscular blocking agent in a research setting should be guided by the specific requirements of the experimental protocol, including the desired onset and duration of action, and the cardiovascular stability of the subject. The information and data presented in this guide provide a foundation for making such informed decisions.
References
- 1. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. apsf.org [apsf.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Long-Acting Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of commonly used long-acting non-depolarizing neuromuscular blocking agents (NMBAs). The information presented is compiled from various head-to-head clinical studies to support evidence-based decision-making in research and clinical settings.
Executive Summary
Long-acting NMBAs are essential for providing skeletal muscle relaxation during surgical procedures and in intensive care settings. The choice of agent is often dictated by its pharmacokinetic and pharmacodynamic profile, including onset and duration of action, as well as its hemodynamic side effects. This guide focuses on the comparative data of four prominent long-acting NMBAs: Rocuronium, Cisatracurium, Vecuronium, and Pancuronium.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data extracted from head-to-head clinical trials.
Table 1: Pharmacodynamic Comparison of Rocuronium and Cisatracurium
| Parameter | Rocuronium | Cisatracurium | Citation |
| Onset of Action (sec) | 70.6 ± 18.2 to 90 ± 30 | 120 ± 30 to 160.4 ± 14.3 | [1][2] |
| Clinical Duration (min) | 30.3 ± 5.2 to 35 ± 5 | 45 ± 5 to 45.7 ± 7.5 | [1][2] |
| Recovery Index (min) | 9.2 ± 1.8 | 13.6 ± 2.4 | [2] |
| ED95 (mcg/kg) | ~300 | ~50 | [3] |
ED95: Effective Dose for 95% suppression of the first twitch (T1) of the train-of-four (TOF).
Table 2: Intubating Conditions at 60 and 90 Seconds
| Time | Condition | Rocuronium | Cisatracurium | Citation |
| 60 sec | Clinically Acceptable | 80% | 0% | [1][2] |
| 90 sec | Clinically Acceptable | 98% | 60% | [1] |
Table 3: Comparative Hemodynamic Effects
| Drug | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Citation |
| Rocuronium | Minimal change; may attenuate the fall in MAP under balanced anesthesia.[4][5] | Slight increase (5-10%) or no significant change.[5] | [4][5] |
| Cisatracurium | No significant clinical cardiovascular changes.[1][2] | No significant clinical cardiovascular changes.[1][2] | [1][2] |
| Vecuronium | Significant decrease at all times compared to baseline.[4] | Significant decrease at all times compared to baseline.[4] | [4] |
| Pancuronium | Significantly higher MAP compared to vecuronium.[4] | Significant increase.[4] | [4] |
Table 4: Incidence of Residual Neuromuscular Blockade (RNMB)
| Drug | Incidence of RNMB (TOF Ratio < 0.9) | Citation |
| Pancuronium | 37% | [6] |
| Rocuronium | 27% | [6] |
| Vecuronium | 10% | [6] |
Experimental Protocols
The data presented in this guide are derived from prospective, randomized clinical trials involving adult patients (ASA physical status I and II) undergoing elective surgical procedures under general anesthesia.
General Methodology:
-
Anesthesia Induction: Anesthesia was typically induced with an intravenous agent such as propofol (e.g., 2 mg/kg) or thiopental, often supplemented with an opioid like fentanyl (e.g., 1-2 mcg/kg).[1][2][4]
-
Neuromuscular Blocker Administration: Following induction, patients were randomly assigned to receive an intravenous bolus of one of the neuromuscular blocking agents at a specified dose, often a multiple of the ED95 (e.g., 2x or 3x ED95).[1][2]
-
Anesthesia Maintenance: Anesthesia was maintained with a combination of nitrous oxide (N2O) in oxygen and a volatile anesthetic such as sevoflurane or isoflurane, with controlled ventilation to maintain normocarbia.[1][4]
-
Neuromuscular Monitoring: The degree of neuromuscular blockade was objectively monitored using techniques such as acceleromyography of the adductor pollicis muscle in response to ulnar nerve stimulation. The train-of-four (TOF) stimulation pattern was commonly employed to assess the onset of action (time to disappearance of T1), clinical duration (time from injection to 25% recovery of T1), and recovery index (time from 25% to 75% recovery of T1).[1][2][6]
-
Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate (HR) were continuously monitored and recorded at baseline and at regular intervals following the administration of the muscle relaxant.[1][4]
-
Intubating Conditions: The quality of tracheal intubating conditions was assessed at specific time points (e.g., 60, 90, 120 seconds) using a standardized scale (e.g., excellent, good, poor).[1]
Visualizations
Signaling Pathway of Non-Depolarizing Neuromuscular Blockers
The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents at the neuromuscular junction.
Caption: Mechanism of action of non-depolarizing neuromuscular blockers.
Experimental Workflow for Comparative Clinical Trials
This diagram outlines the typical workflow of a head-to-head clinical trial comparing long-acting muscle relaxants.
Caption: Experimental workflow for comparative clinical trials of NMBAs.
References
- 1. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 2. Nondepolarizing Neuromuscular Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of rocuronium, vecuronium and atracurium in tiva for hemodynamic effects during beating heart bypass surgery - Indian J Clin Anaesth [ijca.in]
- 4. The haemodynamic effects of rocuronium and vecuronium are different under balanced anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Comparison Between the Effects of Rocuronium, [research.amanote.com]
- 6. aub.edu.lb [aub.edu.lb]
Evaluating the Specificity of Nuromax (Doxacurium Chloride) in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuromax (doxacurium chloride) with other neuromuscular blocking agents, focusing on its specificity. The information is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Mechanism of Action and Specificity Overview
This compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[2] This binding prevents ACh from depolarizing the muscle fiber, thereby inducing skeletal muscle relaxation.[2] A key aspect of this compound's specificity lies in its minimal effect on cardiovascular parameters and its low propensity for histamine release, distinguishing it from some other agents in its class.[1][3]
The following diagram illustrates the signaling pathway at the neuromuscular junction and the action of this compound.
Comparative Performance Data
The following tables summarize key performance indicators of this compound in comparison to other commonly used neuromuscular blocking agents.
Table 1: Potency of Neuromuscular Blocking Agents
| Drug | Class | ED95 (mg/kg) | Reference |
| Doxacurium (this compound) | Benzylisoquinolinium | 0.023 - 0.05 | [4][5] |
| Pancuronium | Aminosteroid | ~0.07 | [6] |
| Vecuronium | Aminosteroid | ~0.05 | [7] |
| Rocuronium | Aminosteroid | 0.3 | [7] |
| Cisatracurium | Benzylisoquinolinium | 0.05 | [7] |
| Atracurium | Benzylisoquinolinium | 0.4 | [5] |
| Mivacurium | Benzylisoquinolinium | ~0.08 | [7] |
ED95: The dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF).
Table 2: Clinical Onset and Duration of Action
| Drug | Onset of Action (min) | Clinical Duration (min) | Reference |
| Doxacurium (this compound) | 4 - 6 | 60 - 90+ | [4][5] |
| Pancuronium | 3 - 5 | 60 - 90 | [7] |
| Vecuronium | 3 - 5 | 20 - 35 | [7] |
| Rocuronium | 1 - 2 | 30 - 40 | [3][8] |
| Cisatracurium | 3 - 5 | 35 - 45 | [8] |
| Atracurium | 2 - 3 | 20 - 35 | [7] |
| Mivacurium | 2 - 3 | 12 - 20 | [7] |
Clinical duration is generally defined as the time from drug administration to 25% recovery of T1.
Table 3: Cardiovascular Effects and Histamine Release
| Drug | Heart Rate | Mean Arterial Pressure | Histamine Release | Reference |
| Doxacurium (this compound) | No significant change | No significant change | No | [1][9][10] |
| Pancuronium | Increase | Increase | No | [6][9] |
| Vecuronium | No significant change | No significant change | No | [9][11] |
| Rocuronium | No significant change | No significant change | No | [8][12] |
| Cisatracurium | No significant change | No significant change | No | [11][13][14] |
| Atracurium | Increase | Decrease | Yes | [12] |
| Mivacurium | Increase | Decrease | Yes | [7] |
Off-Target Effects: Muscarinic Receptor Binding
A key indicator of a neuromuscular blocking agent's specificity is its lack of interaction with other receptor systems. One area of concern is the potential for binding to muscarinic acetylcholine receptors, which can lead to cardiovascular side effects such as tachycardia.
A study investigating the binding affinities of several neuromuscular relaxants for M2 (cardiac) and M3 (smooth muscle) muscarinic receptors found that doxacurium had a low affinity for both receptor subtypes.[15] This contributes to its favorable cardiovascular profile.
Experimental Protocols
Measurement of Neuromuscular Blockade
A common method for quantifying the degree of neuromuscular blockade in clinical and preclinical research is through the use of a peripheral nerve stimulator to elicit a train-of-four (TOF) response.
The following diagram outlines the general workflow for this experimental protocol.
References
- 1. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. The new neuromuscular blocking agents: do they offer any advantages? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Neuromuscular Blocking and Cardiovascular Effects of Doxacurium Chloride in Patients Receiving Nitrous Oxide Narcotic Anesthesia | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Double-blind, randomized, multicenter study of doxacurium vs. pancuronium in intensive care unit patients who require neuromuscular-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Cardiovascular effects of doxacurium, pancuronium and vecuronium in anaesthetized patients presenting for coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of neuromuscular, cardiovascular, and histamine-releasing properties of doxacurium and pipecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lack of histamine release with cisatracurium: a double-blind comparison with vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anesthesiologypaper.com [anesthesiologypaper.com]
- 13. Comparison of the cardiovascular effects of cisatracurium and vecuronium in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Potency of Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and key pharmacokinetic properties of commonly used neuromuscular blocking agents. The information is intended to assist researchers and drug development professionals in selecting appropriate agents for their studies and in understanding the methodologies used to determine neuromuscular blocker efficacy.
Quantitative Comparison of Neuromuscular Blocker Potency
The potency of neuromuscular blocking agents is a critical factor in their clinical and research applications. It is typically quantified by the Effective Dose (ED), with ED50 and ED95 being the most common metrics. ED50 is the dose required to produce a 50% reduction in muscle twitch height, while ED95 is the dose required for a 95% reduction.[1] These values, along with the onset of action and the duration of the clinical effect, provide a comprehensive profile of a drug's neuromuscular blocking capabilities.
The following table summarizes the available quantitative data for a range of depolarizing and non-depolarizing neuromuscular blockers.
| Drug Class | Drug | ED50 (mg/kg) | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) |
| Depolarizing | Succinylcholine | - | 0.3 - 0.5[1] | 0.5 - 1[2] | 4 - 6[2] |
| Non-Depolarizing (Aminosteroid) | Rocuronium | 0.111[2] | 0.3[1][2] | 1 - 2[2] | 30[2] |
| Vecuronium | - | 0.05[1] | 2 - 3 | 25 - 40 | |
| Pancuronium | 0.041[3] | 0.07[2] | 3 - 5[4] | 60 - 100[2] | |
| Non-Depolarizing (Benzylisoquinolinium) | Cisatracurium | 0.0262[5] | 0.05[2] | 2 - 3 | 35 - 45 |
| Atracurium | 0.128[6] | 0.23[7][8] | 3 - 5[7] | 20 - 35[7] | |
| Mivacurium | 0.042 - 0.053[9] | 0.08[10] | 2 - 2.5[11] | 15 - 20[11] |
Note: Values can vary based on patient factors, anesthetic agents used, and specific experimental conditions.
Experimental Protocols for Determining Neuromuscular Blocker Potency
The determination of neuromuscular blocker potency relies on standardized experimental protocols that measure the depression of muscle contraction in response to peripheral nerve stimulation.
In Vivo Assessment of Neuromuscular Blockade
A common and clinically relevant method for assessing the potency of neuromuscular blockers is through in vivo monitoring of neuromuscular function in anesthetized subjects.
1. Subject Preparation:
-
The subject is anesthetized to ensure unconsciousness and immobility.
-
Monitoring equipment is attached, including an electrocardiogram (ECG), blood pressure monitor, and a peripheral nerve stimulator.
2. Peripheral Nerve Stimulation:
-
Electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or elbow, or the facial nerve.[6]
-
A supramaximal stimulus, which is a current strong enough to depolarize all nerve fibers, is delivered.[6]
3. Measurement of Muscle Response:
-
The evoked mechanical response of the corresponding muscle (e.g., adductor pollicis for the ulnar nerve) is measured. This can be done through:
-
Mechanomyography (MMG): Measures the force of muscle contraction using a force transducer.
-
Acceleromyography (AMG): Measures the acceleration of the muscle, which is proportional to the force of contraction.
-
Electromyography (EMG): Measures the electrical activity of the muscle.
-
4. Stimulation Patterns:
-
Several stimulation patterns can be used to assess the degree of neuromuscular blockade:
-
Single Twitch Stimulation: A single supramaximal stimulus is delivered at a set frequency (e.g., 0.1 Hz). The height of the twitch is compared to the baseline before drug administration.
-
Train-of-Four (TOF) Stimulation: A series of four supramaximal stimuli are delivered at 2 Hz. In the presence of a non-depolarizing blocker, the ratio of the fourth twitch height to the first twitch height (TOF ratio) decreases, indicating fade.[6] A TOF count, the number of visible twitches, is also used to assess the depth of the block.[6]
-
5. Dose-Response Curve Generation:
-
Increasing doses of the neuromuscular blocker are administered, and the corresponding depression in twitch height is recorded.
-
This data is used to construct a dose-response curve, from which the ED50 and ED95 values are calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathway at the neuromuscular junction and a typical experimental workflow for potency determination.
Figure 1: Neuromuscular Junction Signaling Pathway
Figure 2: Experimental Workflow for Potency Determination
References
- 1. 20 Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 2. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 3. The comparative potency and pharmacokinetics of pancuronium and its metabolites in anesthetized man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The median effective dose (ED50) of cis-Atracurium for laryngeal mask airway insertion during general Anaesthesia for patients undergoing urinary surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Dose of Atracurium in Korean Adults. [ekja.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. drugs.com [drugs.com]
- 9. Potency and time course of mivacurium block during sevoflurane, isoflurane and intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuromax (Doxacurium Chloride) in the Modern Anesthetic Landscape: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuromax (doxacurium chloride), a long-acting neuromuscular blocking agent, with newer generation compounds used in clinical and research settings. The following sections detail the comparative pharmacodynamics, safety profiles, and underlying experimental methodologies to offer an objective assessment of this compound's performance in the context of modern anesthetic practices.
Executive Summary
This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a commendable cardiovascular stability profile and a lack of significant histamine release.[1][2] Its primary mechanism of action involves competitive antagonism of acetylcholine receptors at the motor end-plate.[3][4][5][6] However, its slow onset of action and prolonged duration of effect have led to its reduced use in routine clinical practice, especially with the advent of intermediate and short-acting agents that offer greater titratability and faster recovery profiles.[1] This guide presents a data-driven comparison of this compound with newer agents such as rocuronium, cisatracurium, and mivacurium, focusing on key performance metrics relevant to drug development and clinical research.
Comparative Pharmacodynamics and Efficacy
The clinical performance of neuromuscular blocking agents is primarily assessed by their onset of action, duration of action, and recovery characteristics. The following tables summarize the available quantitative data from comparative clinical trials.
Table 1: Onset of Action and Duration of Clinical Effect
| Compound | Dose (mg/kg) | Onset of Action (min) | Clinical Duration (min) |
| Doxacurium (this compound) | 0.05 | ~5 | ~100[7] |
| 0.08 | ~4 | ~160[7] | |
| Rocuronium | 0.6 (2 x ED95) | 1.5 - 3 | 30 - 45[2][8][9] |
| 0.9 - 1.2 (3-4 x ED95) | 1.6 - 2.2 | 43 - 62[10][11] | |
| Cisatracurium | 0.15 (3 x ED95) | 3.7 | 45 - 50[2][11][12] |
| 0.2 (4 x ED95) | 2.7 | 60 - 70[11][12] | |
| Mivacurium | 0.25 | ~2.5 | ~17[10] |
| Vecuronium | 0.075 | - | - |
| Pancuronium | 0.07 - 0.09 | - | - |
Note: Onset and duration can be influenced by anesthetic technique, patient age, and clinical condition.
Table 2: Recovery Profile
| Compound | Recovery Index (25-75% T1 Recovery) (min) | Spontaneous Recovery to TOF ratio > 0.9 |
| Doxacurium (this compound) | ~30-50 | Prolonged |
| Rocuronium | 9.2 - 14[9] | Moderate |
| Cisatracurium | 13.6 | Moderate |
| Mivacurium | ~6[9] | Rapid |
| Vecuronium | 10.5 - 14[9] | Moderate |
| Pancuronium | - | Prolonged |
T1: First twitch of the train-of-four (TOF) stimulation.
Hemodynamic and Safety Profile Comparison
A key advantage of this compound is its cardiovascular stability. The following table compares its hemodynamic effects with those of other agents.
Table 3: Hemodynamic Effects
| Compound | Effect on Heart Rate | Effect on Mean Arterial Pressure | Histamine Release |
| Doxacurium (this compound) | No significant change or slight decrease[3][6] | No significant change[3][6] | Minimal[1][5] |
| Rocuronium | Minimal, slight vagolytic effect[8] | Minimal[2] | No[8] |
| Cisatracurium | No significant change[2] | No significant change[2] | No[8] |
| Mivacurium | Potential for transient hypotension at higher doses | Potential for transient hypotension at higher doses | Yes, dose-dependent |
| Vecuronium | Minimal, slight decrease[3] | Minimal[3] | No |
| Pancuronium | Significant increase (vagolytic)[3][6] | Significant increase[3] | No |
Experimental Protocols
The data presented in this guide are derived from clinical trials adhering to established principles of "Good Clinical Research Practice (GCRP)" for pharmacodynamic studies of neuromuscular blocking agents.[1][3][4][5][6] Key experimental methodologies are detailed below.
Neuromuscular Blockade Monitoring
The standard method for quantifying the effects of neuromuscular blocking agents is through peripheral nerve stimulation and recording the evoked muscle response.
Train-of-Four (TOF) Stimulation Protocol:
-
Electrode Placement: Surface electrodes are placed over the ulnar nerve at the wrist. The negative electrode is positioned distally and the positive electrode 2-3 cm proximally.
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal stimuli at a frequency of 2 Hz. Supramaximal stimulation is determined by increasing the current until a maximal twitch response is observed, and then using a current slightly above this level.
-
Measurement: The evoked response of the adductor pollicis muscle (thumb adduction) is measured. This can be done qualitatively (visual or tactile assessment) or quantitatively using acceleromyography, electromyography, or mechanomyography.
-
Parameters Recorded:
-
Onset Time: Time from drug administration to maximal suppression of the first twitch (T1) of the TOF.
-
Clinical Duration (Dur25): Time from drug administration until T1 recovers to 25% of its baseline value.
-
Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.
-
TOF Ratio: Ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of ≥ 0.9 is considered evidence of adequate recovery from neuromuscular blockade.
-
Assessment of Intubating Conditions
The quality of tracheal intubation is a critical measure of the effectiveness of a neuromuscular blocking agent.
Intubation Scoring System (e.g., Cooper Scale):
| Score | Jaw Relaxation | Vocal Cords | Response to Intubation |
| Excellent (4) | Complete | Abducted and immobile | No movement |
| Good (3) | Sufficient | Abducted and immobile | Slight diaphragmatic movement |
| Poor (2) | Insufficient | Moving | Moderate coughing/bucking |
| Inadequate (1) | Not relaxed | Adducted | Severe coughing/bucking |
Protocol:
-
Anesthesia is induced using a standardized protocol (e.g., with propofol and an opioid).
-
The neuromuscular blocking agent is administered as a rapid intravenous bolus.
-
At a predetermined time point (e.g., 60, 90, or 120 seconds), a trained anesthesiologist, blinded to the specific drug administered, performs laryngoscopy and attempts tracheal intubation.
-
The intubating conditions are scored based on the predefined scale.
Hemodynamic Monitoring
Continuous monitoring of cardiovascular parameters is essential to assess the safety profile of neuromuscular blocking agents.
Protocol:
-
Standard non-invasive monitoring includes electrocardiogram (ECG), pulse oximetry, and automated blood pressure cuff measurements at frequent intervals (e.g., every minute for the first 10 minutes after drug administration).
-
For more detailed studies, especially in patients with cardiovascular disease, invasive monitoring may be employed, including:
-
Arterial Line: For continuous, beat-to-beat blood pressure measurement.
-
Pulmonary Artery Catheter: To measure cardiac output, pulmonary artery pressure, and central venous pressure.
-
-
Hemodynamic variables (heart rate, mean arterial pressure, cardiac index, etc.) are recorded at baseline before drug administration and at specified time points after administration (e.g., 1, 2, 5, and 10 minutes).
Visualizing the Neuromuscular Junction and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of non-depolarizing neuromuscular blockers and a typical experimental workflow for their comparison.
Caption: Mechanism of action of this compound at the neuromuscular junction.
References
- 1. Good clinical research practice in pharmacodynamic studies of neuromuscular blocking agents II: the Stockholm revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique [emedicine.medscape.com]
- 3. Good clinical research practice (GCRP) in pharmacodynamic studies of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. Good clinical research practice (GCRP) in pharmacodynamic studies of neuromuscular blocking agents III: The 2023 Geneva revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsf.org [apsf.org]
- 8. asahq.org [asahq.org]
- 9. Comparison of Intubating Conditions on the basis of Neuromuscular Monitoring versus Clinical Assessment Guided Tracheal Intubation: A Randomized Interventional Study | Archives of Anesthesiology and Critical Care [aacc.tums.ac.ir]
- 10. Latest anesthesia guidelines from ASA, ESAIC, and APSF [clinicalview.gehealthcare.com]
- 11. news-medical.net [news-medical.net]
- 12. openanesthesia.org [openanesthesia.org]
Safety Operating Guide
Proper Disposal of Nuromax (doxacurium chloride): A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Nuromax (doxacurium chloride) is critical for environmental protection and laboratory safety. As a potent neuromuscular blocking agent, improper disposal can pose significant risks. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly, aligning with regulatory requirements and promoting a culture of safety.
Immediate Safety and Handling Precautions
This compound, containing the active ingredient doxacurium chloride, is classified as a hazardous substance due to its toxicity and potential for genetic defects. Always handle this compound and any associated waste with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid all personal contact, including inhalation. In case of a spill, immediately clear the area of personnel, move upwind, and alert emergency responders, informing them of the location and nature of the hazard.
Step-by-Step Disposal Protocol
The primary principle for this compound disposal is to treat it as hazardous waste. Do not dispose of this compound in household garbage or down the drain.[1][2]
-
Segregation and Identification:
-
Immediately segregate all waste materials contaminated with this compound, including expired vials, unused diluted solutions, syringes, needles, and contaminated labware.
-
Clearly label the waste container as "Hazardous Pharmaceutical Waste: Contains Doxacurium Chloride."
-
-
Containerization:
-
Use a designated, leak-proof, and puncture-resistant hazardous waste container.
-
For unused or partially used vials, place them directly into the hazardous waste container.
-
For diluted solutions, the this compound product label specifies that any unused portion should be discarded after 8 hours.[3] This waste solution must be collected in a sealed container and managed as hazardous waste.
-
-
Licensed Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all federal, state, and local regulations.
-
Incineration at a permitted hazardous waste facility is the recommended final disposal method for doxacurium chloride.[2]
-
-
Documentation:
-
Maintain a detailed log of all this compound waste, including the date, quantity, and disposal method. This documentation is crucial for regulatory compliance and internal safety audits.
-
Regulatory Framework
The disposal of pharmaceutical waste is governed by several agencies, including the Environmental Protection Agency (EPA) and state environmental agencies. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Active Ingredient | Doxacurium Chloride | [3] |
| Hazard Classification | Acute Toxicity (Oral), Category 3; Germ Cell Mutagenicity, Category 1B | |
| Hazard Statements | H301: Toxic if swallowed; H340: May cause genetic defects | |
| Recommended Disposal | Approved hazardous waste disposal plant | [4] |
| Prohibited Disposal | Do not dispose of with household garbage or allow to reach sewage system | [1] |
| Unused Diluted Solution | Discard after 8 hours | [3] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For handling and use of this compound in a research setting, refer to your institution-approved experimental protocols and the manufacturer's product information.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Nuromax® (doxacurium chloride)
In the landscape of pharmaceutical research and development, the safe handling of potent compounds is paramount. This guide provides essential, immediate safety and logistical information for laboratory professionals working with Nuromax® (doxacurium chloride), a long-acting, nondepolarizing neuromuscular blocking agent. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound® in a laboratory setting.
| PPE Category | Item | Specification/Recommendation |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn at all times in the laboratory where this compound® is handled. A full-face shield is strongly recommended when there is a risk of splashes.[1] |
| Hand Protection | Gloves | Wear protective gloves. For handling hazardous drugs, it is recommended to use gloves tested for use with chemotherapy drugs. Double gloving is required if there is a potential for leaking or splashing.[2] |
| Body Protection | Lab Coat/Gown | A clean, buttoned lab coat or gown should be worn to protect the skin and clothing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if handling the powdered form of the drug or if there is a risk of aerosolization. The specific type of respirator should be determined by a workplace risk assessment. |
Experimental Protocol: Safe Handling of this compound®
This protocol outlines the step-by-step procedure for the safe handling of this compound® from receipt to disposal.
1. Preparation and Area Setup:
-
Designated Area: All work with this compound® should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the required PPE, analytical balance, spatulas, weighing paper, volumetric flasks, and appropriate solvents.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Ensure a spill kit appropriate for chemical spills is available.
2. Handling and Weighing:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with the solid form of doxacurium chloride, carefully weigh the required amount on an analytical balance within a chemical fume hood to prevent inhalation of any airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Waste Segregation: All disposable materials that have come into contact with this compound®, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[1][3]
Operational Plans: Spills and Disposal
Accidental Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent further contamination.
-
Protect: If safe to do so, don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain: For liquid spills, use an absorbent material from the spill kit to contain the spill. For solid spills, gently cover the powder with a damp cloth or paper towel to prevent it from becoming airborne.
-
Clean: Carefully clean the spill area, working from the outside in. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and follow your institution's reporting procedures.
Disposal Plan
The proper disposal of this compound® and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound® is considered a pharmaceutical waste and should be handled as hazardous chemical waste.
-
Segregation: Do not mix this compound® waste with other waste streams.[4][5]
-
Containment:
-
Solid Waste: Contaminated items such as gloves, wipes, and weighing paper should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound® should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[4][6]
-
-
Licensed Waste Contractor: All this compound® waste must be disposed of through a licensed hazardous waste contractor.[7] Do not dispose of this compound® down the drain or in the regular trash.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound® in a laboratory setting.
Caption: Workflow for the safe handling of this compound® in the laboratory.
By implementing these safety and logistical measures, researchers can confidently handle this compound®, ensuring their personal safety and the integrity of their work while building a culture of safety within the laboratory.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
